Isocarlinoside
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H28O15 |
|---|---|
Peso molecular |
580.5 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)16-20(35)15(25-22(37)17(32)11(31)6-39-25)19(34)14-10(30)4-12(40-24(14)16)7-1-2-8(28)9(29)3-7/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13?,17-,18+,21-,22?,23?,25-,26-/m0/s1 |
Clave InChI |
WYYFCTVKFALPQV-ICQLDYLPSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Isocarlinoside: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarlinoside is a naturally occurring flavone C-glycoside, a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. While research on this specific compound is limited, this document consolidates the available information, including its identification, isolation from natural sources, and reported antifeedant properties.
Chemical Structure and Identification
This compound, also known as 6-Arabinopyranosyl-8-glucopyranosylluteolin, is a di-C-glycosylflavone. Its structure consists of a luteolin backbone (a flavone) with two sugar moieties, an arabinopyranose and a glucopyranose, attached to the flavonoid core via carbon-carbon bonds at positions 6 and 8, respectively. This C-glycosidic linkage makes the molecule more stable to hydrolysis compared to O-glycosides.
The definitive identification of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
| Chemical Formula | C₂₆H₂₈O₁₅ |
| Molecular Weight | 580.49 g/mol |
| SMILES | C1--INVALID-LINK--C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O)[C@H]5--INVALID-LINK--O)O)O)O)O">C@HO |
| InChI Key | WYYFCTVKFALPQV-UHFFFAOYSA-N |
| CAS Number | 83151-90-0 |
Physicochemical Properties
The physicochemical properties of this compound are characteristic of flavonoid glycosides, influencing its solubility, stability, and pharmacokinetic profile.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value |
| XLogP3-AA | -2.5 |
| Hydrogen Bond Donor Count | 11 |
| Hydrogen Bond Acceptor Count | 15 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 268 Ų |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[1] |
Experimental Protocols
Detailed experimental protocols for the specific isolation and characterization of this compound are not extensively published. However, general methodologies for the extraction and purification of flavone C-glycosides from plant materials can be adapted.
General Isolation Protocol for Flavone C-Glycosides from Plant Material
-
Extraction: The dried and powdered plant material (e.g., leaves, stems) is typically extracted with a polar solvent such as methanol, ethanol, or a hydroalcoholic mixture. Hot extraction methods, like Soxhlet extraction, or maceration at room temperature can be employed.
-
Fractionation: The crude extract is then concentrated under reduced pressure and fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Chromatographic Purification: The enriched fraction is subjected to various chromatographic techniques for the isolation of pure compounds.
-
Column Chromatography: Open column chromatography using stationary phases like silica gel or Sephadex LH-20 is a common initial purification step.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Reversed-phase (e.g., C18) preparative HPLC is a highly effective method for the final purification of flavonoid glycosides. A gradient elution with a mobile phase consisting of water (often with a small percentage of acid like formic or acetic acid) and a polar organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound. The ¹H NMR spectrum provides information about the protons in the molecule, including their chemical environment, multiplicity, and coupling constants, which helps to determine the substitution pattern on the flavonoid core and the nature of the sugar moieties. The ¹³C NMR spectrum reveals the number and types of carbon atoms present.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the flavonoid and glycosidic units, further confirming the structure.
Biological Activity: Antifeedant Properties
This compound has been identified as having antifeedant activity against the brown planthopper (Nilaparvata lugens), a significant pest of rice crops.
Antifeedant Activity Assay (General Protocol)
A common method to assess the antifeedant activity of a compound against sap-sucking insects like Nilaparvata lugens is the choice bioassay.
-
Test Arenas: Petri dishes lined with moistened filter paper are typically used as test arenas.
-
Diet Preparation: An artificial diet or rice stems are treated with different concentrations of the test compound (this compound) dissolved in a suitable solvent. A control group is treated with the solvent alone.
-
Insect Introduction: A pre-determined number of adult or nymphal stage brown planthoppers are introduced into each test arena.
-
Observation: The feeding behavior of the insects is observed over a specific period (e.g., 24, 48, 72 hours). The amount of diet consumed or the number of feeding probes can be quantified.
-
Data Analysis: The antifeedant activity is often expressed as a feeding deterrence index (FDI) or by comparing the survival rate and weight gain of the insects in the treatment groups versus the control group.
Visualizations
Logical Relationship of this compound Classification
Caption: Hierarchical classification of this compound.
General Workflow for Isolation and Bioactivity Screening
Caption: General workflow for this compound isolation and testing.
Conclusion
This compound is a flavone C-glycoside with a well-defined chemical structure. While it has been isolated from plant sources like Lespedeza capitata and Echinochloa frumentacea, detailed studies on its biological activities and mechanisms of action are still scarce. The confirmed antifeedant activity against Nilaparvata lugens suggests potential for its application in agriculture. Further research is warranted to fully elucidate its pharmacological and toxicological profile, which could open avenues for its use in drug development or as a lead compound for novel agrochemicals. The protocols and data presented in this guide serve as a foundational resource for researchers interested in exploring the potential of this compound.
References
Isocarlinoside: A Comprehensive Technical Guide to its Natural Sources and Plant Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarlinoside, a luteolin-6-C-arabinosyl-8-C-glucoside, is a flavone C-glycoside that has garnered interest within the scientific community for its potential biological activities, including antioxidant and anti-inflammatory properties. As a C-glycoside, this compound exhibits greater stability against enzymatic and acidic hydrolysis compared to its O-glycoside counterparts, enhancing its potential bioavailability and therapeutic relevance. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution within the plant kingdom, methodologies for its extraction and analysis, and a look into its potential biological significance.
Natural Sources and Plant Distribution
This compound has been identified in a select number of plant families, indicating a somewhat restricted but chemotaxonomically significant distribution. The primary families known to produce this compound are Fabaceae (the legume family), Violaceae (the violet family), and Gentianaceae (the gentian family).
Data Presentation: Plant Sources of this compound
| Plant Family | Genus | Species | Plant Part(s) | Reference(s) |
| Fabaceae | Lespedeza | capitata | Leaves | [1] |
| Desmodium | styracifolium | Aerial parts | [2][3] | |
| Violaceae | Viola | yedoensis | Whole plant | [1][4][5] |
| Gentianaceae | Gentiana | spp. | General (species not always specified) | [6][7] |
Note: Quantitative data for this compound content in these plant sources is not extensively reported in the available literature. The concentration of this compound can vary significantly based on factors such as plant age, growing conditions, and the specific plant part analyzed.
Experimental Protocols
The extraction, isolation, and quantification of this compound from plant matrices typically involve standard phytochemical techniques. The following protocols are generalized methodologies based on common practices for the analysis of flavonoid C-glycosides.
Extraction of this compound from Plant Material
Objective: To extract this compound and other flavonoid glycosides from dried plant material.
Methodology:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, whole plant) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder using a mechanical grinder.
-
Solvent Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., 70-80% methanol or ethanol) at room temperature for 24-72 hours with occasional agitation[8].
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with a suitable solvent (e.g., 80% methanol) using a Soxhlet apparatus for several hours[9].
-
Ultrasound-Assisted Extraction (UAE): Suspend the powdered plant material in the extraction solvent and place it in an ultrasonic bath for a specified period (e.g., 30-60 minutes) to enhance extraction efficiency[10].
-
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the crude extract.
Methodology:
-
Liquid-Liquid Partitioning: Redissolve the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to fractionate the extract. Flavonoid glycosides like this compound are typically enriched in the more polar fractions (e.g., n-butanol).
-
Column Chromatography:
-
Subject the enriched fraction to column chromatography using a stationary phase such as silica gel or a macroporous resin (e.g., HP-20)[4].
-
Elute the column with a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity (e.g., a gradient of methanol in water).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, subject the fractions containing this compound to preparative HPLC on a C18 column. Use a suitable mobile phase (e.g., a gradient of acetonitrile or methanol in water with a small amount of acid like formic acid) to achieve high purity of the target compound[11][12][13].
Quantification of this compound
Objective: To determine the concentration of this compound in a plant extract.
Methodology:
-
Sample Preparation: Prepare a standardized solution of the plant extract in a suitable solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter before injection.
-
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[14][15][16].
-
Mobile Phase: A gradient elution system is typically employed. For example, a binary gradient of (A) 0.1% formic acid in water and (B) acetonitrile or methanol. The gradient program should be optimized to achieve good separation of this compound from other components in the extract[2][3].
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the eluent using a PDA detector. This compound, being a flavone, will have characteristic UV absorption maxima (typically around 270 nm and 330 nm).
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Plant Family Distribution of this compound
Caption: Distribution of this compound within Plant Families and Genera.
Generalized Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the extraction, purification, and quantification of this compound.
Putative Biological Action of this compound
Caption: Conceptual diagram of the potential biological activities and mechanisms of action of this compound.
Conclusion
This compound is a noteworthy flavonoid C-glycoside with a defined distribution in several plant families, particularly Fabaceae, Violaceae, and Gentianaceae. While its presence is confirmed in species like Lespedeza capitata and Viola yedoensis, further research is required to establish comprehensive quantitative data across different plant parts and developmental stages. The provided experimental protocols offer a foundational framework for the extraction, isolation, and quantification of this compound, which can be optimized for specific research needs. The potential antioxidant and anti-inflammatory activities of this compound, likely mediated through ROS scavenging and modulation of inflammatory pathways, make it a compelling candidate for further investigation in drug discovery and development. This guide serves as a valuable resource for researchers embarking on the study of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Quality evaluation of Desmodium styracifolium using high-performance liquid chromatography with photodiode array detection and electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 4. Anti-inflammatory effects of Viola yedoensis and the application of cell extraction methods for investigating bioactive constituents in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavone C-glycosides from Viola yedoensis MAKINO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caucasian Gentiana Species: Untargeted LC-MS Metabolic Profiling, Antioxidant and Digestive Enzyme Inhibiting Activity of Six Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparative isolation and purification of salidroside from the Chinese medicinal plant Rhodiola sachalinensis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Preparative isolation and purification of psoralen and isopsoralen from Psoralea corylifolia by high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 13. [PDF] An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC | Semantic Scholar [semanticscholar.org]
- 14. academicjournals.org [academicjournals.org]
- 15. Quantitative analysis of tiliroside and other flavonoid glycosides in Hippophae salicifolia D. Don leaves by HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Biosynthesis of Isocarlinoside: A Technical Guide for Researchers
Abstract
Isocarlinoside, a C-glycosylflavone, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a luteolin derivative, its biosynthesis is an intricate process rooted in the broader flavonoid pathway. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in plants, designed for researchers, scientists, and professionals in drug development. This document details the enzymatic steps, from the general phenylpropanoid pathway to the specific C-glycosylation of luteolin. It includes structured quantitative data on related enzyme kinetics, detailed experimental protocols for the characterization of the key enzymes, and visual diagrams of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding of this compound synthesis.
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. A significant subclass of flavonoids is the C-glycosylflavonoids, where a sugar moiety is attached to the flavonoid aglycone via a stable carbon-carbon bond. This bond confers greater resistance to enzymatic and acidic hydrolysis compared to their O-glycoside counterparts. This compound, also known as luteolin-8-C-glucoside, is a C-glycosylflavone that has demonstrated various pharmacological potentials. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems. This guide synthesizes the current knowledge on the this compound biosynthesis pathway, providing a foundational resource for further research and development.
The General Flavonoid Biosynthesis Pathway
The biosynthesis of all flavonoids, including this compound, originates from the phenylpropanoid pathway. This pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key precursor.
The initial steps of the flavonoid biosynthesis pathway are as follows:
-
Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.
-
Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid.
-
Activation to 4-Coumaroyl-CoA: Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, 4-coumaroyl-CoA.
This activated precursor then enters the flavonoid-specific pathway.
Biosynthesis of the Luteolin Aglycone
The formation of the luteolin aglycone, the backbone of this compound, proceeds from naringenin, a central intermediate in flavonoid biosynthesis.
-
Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Isomerization to a Flavanone: Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of naringenin chalcone into the flavanone, naringenin.
-
Conversion to Luteolin: Naringenin is converted to luteolin through the action of two key enzymes: flavone synthase (FNS) , which introduces a double bond in the C-ring to form apigenin, and flavonoid 3'-hydroxylase (F3'H) , which hydroxylates apigenin at the 3' position of the B-ring to yield luteolin. The order of these two steps can vary depending on the plant species and the specific enzymes involved.
The Crucial C-Glycosylation Step: Formation of this compound
The final and defining step in this compound biosynthesis is the attachment of a glucose molecule to the C8 position of the luteolin A-ring. This reaction is catalyzed by a specific C-glycosyltransferase (CGT) .
Proposed Mechanism:
The C-glycosylation of flavonoids is thought to proceed via an electrophilic substitution reaction on the electron-rich aromatic A-ring. The proposed key enzyme is a putative Luteolin 8-C-glucosyltransferase (L8CGT) . This enzyme would utilize UDP-glucose as the sugar donor.
While a specific L8CGT responsible for this compound synthesis has not yet been definitively isolated and characterized from any plant species, studies on other C-glycosylflavonoids suggest that the enzyme would belong to the Glycosyltransferase Family 1. Research on a C-glucosyltransferase from Gentiana triflora (GtUF6CGT1) has shown its capability to catalyze C-glucosylation of luteolin, albeit at the C6 position to form isoorientin. This highlights the regioselectivity of these enzymes.
Quantitative Data
Quantitative data for the specific enzymes involved in this compound biosynthesis is currently limited due to the lack of a characterized Luteolin 8-C-glucosyltransferase. However, kinetic parameters from related flavonoid glycosyltransferases can provide a valuable reference for future studies.
Table 1: Kinetic Parameters of Related Flavonoid Glycosyltransferases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Source Organism |
| VvGT5 | Quercetin | 5.60 | - | - | Vitis vinifera |
| VvGT6 | Kaempferol | - | - | 0.115 | Vitis vinifera |
| VvGT6 | Quercetin | - | - | 0.304 | Vitis vinifera |
Note: Data is compiled from various sources for comparative purposes. The specific activity and substrate affinity of a putative L8CGT may differ.
Table 2: this compound Content in Selected Plants
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Analytical Method |
| Currently, specific quantitative data for this compound across a range of plants is not well-documented in publicly available literature. This table serves as a template for future data compilation. | - | - | - |
Experimental Protocols
The following protocols are provided as a guide for the heterologous expression, purification, and characterization of a candidate Luteolin 8-C-glucosyltransferase.
Heterologous Expression and Purification of a Candidate L8CGT
This protocol describes the expression of a candidate L8CGT in E. coli and its subsequent purification.
Methodology:
-
Gene Cloning: The coding sequence of the candidate L8CGT is amplified from plant cDNA and cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown at 37°C until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation at 18°C for 16-20 hours.
-
Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole gradient. The purity of the eluted protein is assessed by SDS-PAGE.
In Vitro Enzyme Assay for L8CGT Activity
This protocol is designed to determine the activity and substrate specificity of the purified candidate L8CGT.
Reaction Mixture (100 µL total volume):
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM Luteolin (substrate, dissolved in DMSO)
-
2 mM UDP-glucose (sugar donor)
-
5 µg purified L8CGT enzyme
-
5 mM MgCl2
Procedure:
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at 30°C for 1 hour.
-
The reaction is terminated by the addition of 100 µL of methanol.
-
The mixture is centrifuged to pellet any precipitated protein.
-
The supernatant is analyzed by HPLC or LC-MS to detect the formation of this compound.
Quantitative Analysis of this compound by HPLC-MS
This protocol outlines a method for the quantification of this compound in plant extracts or enzyme assay samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
C18 reverse-phase column.
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
Gradient Elution:
A linear gradient from 10% to 90% Solvent B over 30 minutes is typically effective for separating flavonoids.
MS Detection:
The mass spectrometer is operated in negative ion mode, monitoring for the specific m/z of the deprotonated this compound molecule.
Quantification:
A standard curve is generated using a purified this compound standard of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a specialized branch of the well-established flavonoid pathway, culminating in a crucial C-glycosylation step. While the general pathway is understood, the specific Luteolin 8-C-glucosyltransferase responsible for this compound formation remains to be definitively identified and characterized. The protocols and data presented in this guide provide a robust framework for researchers to pursue the discovery and characterization of this key enzyme. Future research should focus on genome mining and functional genomics approaches in this compound-accumulating plants to identify candidate L8CGT genes. The successful characterization of this enzyme will not only complete our understanding of this compound biosynthesis but also open avenues for the biotechnological production of this valuable bioactive compound.
Isocarlinoside: A Technical Overview of a Sparsely Characterized Flavonoid C-Glycoside
For Immediate Release
This technical guide serves as a resource for researchers, scientists, and drug development professionals on the current state of knowledge surrounding Isocarlinoside. While interest in flavonoid C-glycosides for therapeutic applications is growing, this specific compound remains largely unexplored in scientific literature, presenting both a challenge and an opportunity for novel research.
Core Compound Identification
A summary of the fundamental physicochemical properties of this compound is presented below.
| Property | Value | Citation |
| CAS Number | 83151-90-0 | [1][2][3][4] |
| Molecular Formula | C₂₆H₂₈O₁₅ | [2] |
| Average Molecular Weight | 580.4915 g/mol | [1] |
| Monoisotopic Molecular Weight | 580.142820226 g/mol | [1] |
| Class | Flavonoid 8-C-glycoside | [1][4] |
Biological Activity and Experimental Data
Current scientific literature on the specific biological activities of this compound is exceptionally limited. To date, only a single study has reported a specific biological effect.
Antifeedant Activity
This compound was identified as one of eight compounds isolated from Indian barnyard millet (Echinochloa frumentacea). In this study, the combination of these eight compounds, including this compound, demonstrated high antifeeding activity against the brown planthopper (Nilaparvata lugens). However, the activity of this compound in isolation was not reported.
Due to the preliminary nature of this finding, detailed experimental protocols for the isolation and specific bioassay of this compound are not available in the public domain. The study focused on the activity of the combined extract rather than the individual constituents.
The Broader Context: Potential Activities of Flavonoid C-Glycosides
Given the scarcity of data on this compound, it is pertinent to consider the well-documented biological activities of the broader class of flavonoid C-glycosides. These compounds are known to exhibit a range of pharmacological effects, which may suggest potential avenues for future investigation of this compound. These activities include:
-
Antioxidant Activity [1]
-
Anticancer and Antitumor Activity [1]
-
Hepatoprotective Activity [1]
-
Anti-inflammatory Activity [1]
-
Anti-diabetes Activity [1]
-
Antiviral Activity [1]
-
Antibacterial and Antifungal Activity [1]
It is crucial to emphasize that these are general activities of the flavonoid C-glycoside class and have not been specifically demonstrated for this compound.
Future Directions and Research Opportunities
The lack of comprehensive data on this compound presents a clear opportunity for original research. Key areas for future investigation include:
-
Isolation and Purification: Development of robust protocols for the isolation of pure this compound from natural sources, such as Lespedeza bicolor Turcz.
-
In Vitro Bioassays: Screening of pure this compound across a range of assays to elucidate its potential antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to determine the underlying mechanism of action and any associated signaling pathways would be warranted.
Logical Workflow for Future this compound Research
The following diagram outlines a logical workflow for future research endeavors aimed at characterizing the bioactivity of this compound.
Conclusion
This compound is a flavonoid C-glycoside with a known chemical structure but a virtually uncharacterized biological profile. This technical guide consolidates the limited available data and highlights the significant knowledge gaps that need to be addressed. For researchers and drug development professionals, this compound represents an untapped area of natural product chemistry with the potential for new discoveries. The path forward requires fundamental research to uncover its potential therapeutic value.
References
Isocarlinoside: A Review of Its Biological Potential
For Immediate Release
A Deep Dive into the Bioactive Flavonoid, Isocarlinoside, for Researchers, Scientists, and Drug Development Professionals.
This compound, a C-glycosylflavonoid found in various medicinal plants, is a subject of growing interest within the scientific community. This technical guide synthesizes the current understanding of this compound's biological activities, drawing from studies on plant extracts rich in this compound and the broader class of C-glycosylflavonoids. While specific quantitative data and detailed mechanistic studies on isolated this compound are limited, this document provides a comprehensive overview of its potential therapeutic applications based on available research.
Natural Sources and Isolation
This compound has been identified as a constituent of several plants, most notably from the genera Trollius and Viola.
-
Trollius chinensis : The flowers of this plant, known as Flos Trollii in traditional Chinese medicine, are a significant source of flavonoids, including this compound. Extracts from Trollius chinensis have been traditionally used for their anti-inflammatory and antiviral properties.[1][2]
-
Viola yedoensis : This plant is another documented source of this compound.[3][4] Flavonoids from Viola yedoensis have been investigated for their anti-inflammatory effects.[5]
The isolation of this compound from these plant sources typically involves extraction with a hydroalcoholic solution followed by various chromatographic techniques to separate and purify the compound.
Biological Activities
While specific studies on pure this compound are scarce, research on extracts from plants containing this flavonoid suggests potential antioxidant and anti-inflammatory activities. C-glycosylflavonoids, the chemical class to which this compound belongs, are known for these biological effects.
Antioxidant Activity
Extracts of Trollius chinensis, which contain this compound, have demonstrated potent radical scavenging activity. One study found that a hydroalcoholic extract of Flos Trollii effectively scavenged various reactive oxygen species, including superoxide anion, hydroxyl radical, and lipid-derived radicals.[1] The antioxidant potential of these extracts is often attributed to their flavonoid content.
Anti-inflammatory Activity
The traditional use of plants containing this compound for inflammatory conditions is supported by modern scientific investigation. Extracts from Viola yedoensis have been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory mediators.[5] While the direct contribution of this compound to this activity is not yet quantified, it is considered a potential bioactive constituent.
Quantitative Data Summary
| Plant Source | Extract Type | Biological Activity | Assay | EC50 Value |
| Trollius chinensis (Flos Trollii) | Hydroalcoholic | Superoxide anion scavenging | Chemiluminescence | 46 mg/mL[1] |
| Trollius chinensis (Flos Trollii) | Hydroalcoholic | Hydroxyl radical scavenging | Chemiluminescence | 5.64 mg/mL[1] |
| Trollius chinensis (Flos Trollii) | Hydroalcoholic | Lipid-derived radical scavenging | Chemiluminescence | 5.19 mg/mL[1] |
| Trollius chinensis (Flos Trollii) | Hydroalcoholic | Singlet oxygen scavenging | Chemiluminescence | 3.97 mg/mL[1] |
| Trollius chinensis (Flos Trollii) | Hydroalcoholic | DPPH radical scavenging | DPPH Assay | 44 mg/mL[1] |
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of this compound are not published. However, standard assays for antioxidant and anti-inflammatory activities that would be applicable are described below.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common method to evaluate the free radical scavenging ability of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate or cuvettes, add a specific volume of each this compound dilution.
-
Add a fixed volume of the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages (Anti-inflammatory Activity)
This cell-based assay is used to screen for compounds that can inhibit the production of nitric oxide, a pro-inflammatory mediator.
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Culture RAW 264.7 macrophages in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare different concentrations of this compound.
-
Pre-treat the cells with the various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL), except for the negative control group.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of inhibition of NO production is calculated, and the IC50 value can be determined.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known anti-inflammatory activities of flavonoids and plant extracts containing this compound, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a probable target.
NF-κB Signaling Pathway: NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as those encoding for inducible nitric oxide synthase (iNOS) and various cytokines. Many flavonoids are known to inhibit this pathway at different points, thereby exerting their anti-inflammatory effects.
Future Directions
The current body of research provides a foundation for understanding the potential biological activities of this compound. However, further studies are imperative to isolate and characterize pure this compound and to conduct comprehensive in vitro and in vivo investigations. Future research should focus on:
-
Quantitative Bioactivity: Determining the specific IC50 or EC50 values of pure this compound in various antioxidant and anti-inflammatory assays.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of diseases related to oxidative stress and inflammation.
Such studies will be crucial in validating the ethnopharmacological uses of plants containing this compound and in potentially developing this natural compound into a novel therapeutic agent.
References
- 1. Radical scavenging activity of flavonoids from Trollius chinensis Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavone C-glycosides from Viola yedoensis MAKINO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory effects of Viola yedoensis and the application of cell extraction methods for investigating bioactive constituents in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Isocarlinoside: A Technical Whitepaper on its Potential Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarlinoside, a flavone C-glycoside identified as luteolin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucopyranoside, is a member of the flavonoid family of secondary metabolites found in various plants. While direct research on this compound is limited, its core structure, luteolin, and its other glycosidic derivatives have been extensively studied, revealing significant therapeutic potential. This technical guide consolidates the existing knowledge on the parent compound luteolin and its related glycosides to extrapolate the likely therapeutic effects of this compound. The primary activities of these related compounds are centered on their potent anti-inflammatory and antioxidant properties, suggesting that this compound may hold similar promise as a therapeutic agent. This document aims to provide a comprehensive overview of the potential mechanisms of action, relevant signaling pathways, and experimental methodologies for investigating these effects, thereby serving as a foundational resource for future research and drug development efforts focused on this compound.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in plants, renowned for their broad spectrum of biological activities. Luteolin, a common flavone, and its glycosides have garnered considerable attention for their health-promoting benefits, including anti-inflammatory, antioxidant, and anticancer properties. This compound, as a specific glycoside of luteolin, is structurally poised to share these therapeutic characteristics. This whitepaper will delve into the potential therapeutic effects of this compound by examining the well-documented activities of luteolin and its closely related glycosides.
Potential Therapeutic Effects
Based on the known biological activities of luteolin and its derivatives, this compound is anticipated to exhibit significant anti-inflammatory and antioxidant effects.
Anti-Inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Luteolin and its glycosides have been shown to exert potent anti-inflammatory effects by modulating various components of the inflammatory cascade.[1][2]
Key Mechanisms:
-
Inhibition of Pro-inflammatory Mediators: Luteolin can suppress the production of key pro-inflammatory molecules, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][3]
-
Modulation of Signaling Pathways: The anti-inflammatory effects of luteolin are mediated through the regulation of critical signaling pathways such as the nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways.[2][3]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many chronic conditions. Luteolin is a powerful antioxidant.[4][5]
Key Mechanisms:
-
Radical Scavenging: The chemical structure of luteolin allows it to effectively scavenge free radicals, thereby mitigating oxidative damage.[4][5]
-
Activation of the Nrf2 Pathway: Luteolin and its glycosides can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[6] This leads to the upregulation of a suite of antioxidant and detoxification enzymes.
Quantitative Data on Luteolin and its Derivatives
The following tables summarize quantitative data from studies on luteolin and its related glycosides, offering a comparative look at their potential efficacy.
Table 1: Anti-Inflammatory Activity of Luteolin and its Glycosides
| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |
| Luteolin | NO Production | RAW 264.7 macrophages | IC50: ~5 µM | [3] |
| Luteolin | IL-6 Production | Human mast cells | Significant inhibition at 10 µM | [3] |
| Luteolin | COX-2 Expression | HT-29 colon cancer cells | Significant reduction at 20 µM | [7] |
| Luteolin-7-O-glucoside | IL-8 Production | Caco-2 intestinal epithelial cells | Significant inhibition at 10 µM | [5] |
Table 2: Antioxidant Activity of Luteolin and its Glycosides
| Compound | Assay | IC50 / Effect | Reference |
| Luteolin | DPPH Radical Scavenging | IC50: ~10 µM | [4] |
| Luteolin | Superoxide Anion Scavenging | IC50: ~7 µM | [4] |
| Luteolin-6-C-glucoside (Isoorientin) | Nrf2 Activation | Upregulation in HepG2 cells | [6] |
| Luteolin-7-O-glucoside | ROS Scavenging | Effective in various cellular systems | [2] |
Signaling Pathways
The therapeutic effects of luteolin and its derivatives are underpinned by their interaction with complex cellular signaling networks.
Anti-Inflammatory Signaling
Antioxidant Signaling
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-inflammatory and antioxidant properties of compounds like this compound. These can be adapted for specific research questions.
In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide Production
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a sodium nitrite standard curve.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [ (A_control - A_sample) / A_control ] * 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Directions
While direct experimental evidence for the therapeutic effects of this compound is currently sparse, the extensive research on its parent compound, luteolin, and related glycosides provides a strong rationale for its investigation as a potential anti-inflammatory and antioxidant agent. The mechanisms are likely to involve the modulation of key signaling pathways such as NF-κB and Nrf2.
Future research should focus on:
-
Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from natural sources.
-
In Vitro and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies to directly assess the anti-inflammatory and antioxidant activities of this compound and to elucidate its specific mechanisms of action.
-
Pharmacokinetic and Safety Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to determine its suitability as a drug candidate.
The information presented in this whitepaper provides a solid foundation for initiating such research endeavors and unlocking the full therapeutic potential of this compound.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Immunopharmacological Activities of Luteolin in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 7. Luteolin, a flavonoid with potential for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Isocarlinoside: A Technical Guide to a C-glycosyl Flavonoid and Its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarlinoside is a C-glycosyl flavonoid, a class of plant-derived polyphenolic compounds characterized by a direct carbon-carbon bond between a sugar moiety and a flavonoid aglycone. This structural feature confers distinct physicochemical and biological properties compared to the more common O-glycosyl flavonoids. While research specifically on this compound is nascent, the broader family of C-glycosyl flavonoids, including structurally similar compounds like vitexin, isovitexin, orientin, and isoorientin, has demonstrated a wide array of pharmacological activities. These include potent antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of this compound's chemical nature and extrapolates its potential biological activities and mechanisms of action based on current knowledge of closely related C-glycosyl flavonoids. Detailed experimental protocols for the extraction, isolation, and analysis of these compounds are presented, alongside a summary of quantitative biological data and visualizations of key signaling pathways they modulate. This document aims to serve as a foundational resource to stimulate and guide future research and drug development efforts centered on this compound and other promising C-glycosyl flavonoids.
Introduction to this compound
This compound, a member of the flavonoid 8-C-glycoside class, is an organic compound featuring a carbohydrate moiety C-glycosidically linked to the 8-position of a 2-phenylchromen-4-one flavonoid backbone[1]. This C-C bond makes it resistant to enzymatic and acidic hydrolysis, which may enhance its bioavailability and metabolic stability compared to O-glycosyl flavonoids. This compound has been detected in plants such as soy beans (Glycine max), suggesting its potential as a dietary component[1]. Despite its presence in nature, this compound remains a relatively understudied compound, with a limited number of publications specifically dedicated to its biological activities.
This guide will leverage the extensive research on structurally analogous C-glycosyl flavonoids—vitexin, isovitexin, orientin, and isoorientin—to build a predictive framework for the potential therapeutic applications of this compound. These compounds share the same core flavonoid structure and C-glycosidic linkage, making them valuable surrogates for understanding the potential bioactivities of this compound.
Predicted Biological Activities and Therapeutic Potential
Based on the activities of related C-glycosyl flavonoids, this compound is predicted to exhibit significant antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity
C-glycosyl flavonoids are potent antioxidants that can neutralize free radicals and reduce oxidative stress, a key factor in the pathogenesis of numerous chronic diseases[1][2]. Their antioxidant capacity is attributed to their ability to donate hydrogen atoms and scavenge reactive oxygen species (ROS)[1][2]. The antioxidant potential of flavonoids is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay[2][3][4].
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. C-glycosyl flavonoids like vitexin and isoorientin have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[1][5][6]. This modulation leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[1][5][7].
Anticancer Activity
Several C-glycosyl flavonoids have demonstrated promising anticancer activity in various cancer cell lines. Their mechanisms of action are often multi-faceted and include inducing apoptosis (programmed cell death), inhibiting cancer cell proliferation by arresting the cell cycle, and preventing metastasis[1][8]. These effects are mediated through the regulation of complex signaling networks, including the PI3K/Akt and JAK/STAT pathways[8][9].
Quantitative Biological Data of Surrogate C-glycosyl Flavonoids
The following tables summarize quantitative data from studies on vitexin, isovitexin, orientin, and isoorientin, which can serve as a reference for predicting the potency of this compound.
Table 1: Anticancer Activity of Surrogate C-glycosyl Flavonoids (IC50 Values)
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Orientin | T24 (Bladder Carcinoma) | ~100 | [10] |
| Orientin | HepG2 (Hepatocellular Carcinoma) | >50 | [11] |
| Orientin | Huh7 (Hepatocellular Carcinoma) | >50 | [11] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
Table 2: Antioxidant Activity of a C-glycosyl Flavonoid Mix from Star Fruit
| Compound Mix (from Averrhoa carambola) | Assay | IC50 Value (µM) | Reference |
| Dihydrochalcone C-glycosides, Isovitexin 2″-O-α-l-rhamnopyranoside, Carambolaflavone | ABTS Radical Cation Scavenging | 3.9 - 7.6 | [12] |
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a common method for determining antioxidant capacity.
Key Signaling Pathways Modulated by Surrogate C-glycosyl Flavonoids
C-glycosyl flavonoids exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
Anti-inflammatory Signaling Pathways
Vitexin and isoorientin have been shown to inhibit inflammatory responses by targeting pathways such as NF-κB, MAPK, and JAK/STAT[1][5][6][9].
-
NF-κB Pathway: Vitexin inhibits the NF-κB pathway, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines[1]. Isoorientin also modulates this pathway[5].
-
MAPK Pathway: Isovitexin has been found to inhibit the phosphorylation of MAPKs, which are key kinases in the inflammatory signaling cascade[6].
-
JAK/STAT Pathway: Vitexin has been shown to regulate the JAK/STAT/SOCS signaling pathway in a rat model of arthritis, leading to reduced inflammation and enhanced apoptosis of inflammatory cells[9].
Antioxidant and Cytoprotective Signaling Pathways
Isoorientin has been shown to activate the Nrf2 pathway, a critical regulator of the cellular antioxidant response, through PI3K/Akt signaling[4][13].
-
Nrf2/ARE Pathway: Upon activation, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[6][13].
-
PI3K/Akt Pathway: This pathway is involved in cell survival and proliferation and can be activated by C-glycosyl flavonoids, leading to downstream cytoprotective effects[4][14].
Anticancer Signaling Pathways
The anticancer effects of C-glycosyl flavonoids are mediated by their ability to modulate signaling pathways that control cell survival, proliferation, and invasion.
-
AMPK Pathway: Isoorientin has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway in pancreatic cancer cells, leading to apoptosis and reduced invasiveness[15].
-
HIF-1α Pathway: Vitexin has been found to alleviate inflammatory responses in chondrocytes through the inhibition of the hypoxia-inducible factor 1α (HIF-1α) pathway[3].
Experimental Protocols
The following sections outline generalized experimental protocols for the extraction, isolation, and analysis of C-glycosyl flavonoids, based on methods reported for vitexin, orientin, and their isomers. These protocols can be adapted for the study of this compound.
Extraction of C-glycosyl Flavonoids
Methodology:
-
Sample Preparation: The plant material (e.g., dried leaves or fruits) is ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is typically extracted with a polar solvent, such as 70% methanol or ethanol, at room temperature or with heating[16][17][18]. The ratio of solvent to plant material and the extraction time are critical parameters to optimize.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Isolation and Purification
A combination of chromatographic techniques is employed to isolate and purify individual C-glycosyl flavonoids from the crude extract.
Methodology:
-
Macroporous Resin Chromatography: The crude extract is first fractionated using macroporous resin column chromatography (e.g., AB-8 or XAD-7HP resin) to enrich the flavonoid fraction[19][20]. Elution is typically performed with a stepwise gradient of ethanol in water.
-
Polyamide Column Chromatography: Further separation can be achieved using polyamide column chromatography[21].
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual C-glycosyl flavonoids is often accomplished using preparative reversed-phase HPLC[19]. A C18 column is commonly used with a mobile phase consisting of acetonitrile and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape[19].
-
Structure Elucidation: The chemical structures of the purified compounds are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Biological Assays
Antioxidant Activity:
-
DPPH Radical Scavenging Assay: This assay measures the ability of the compound to scavenge the stable DPPH free radical. The reduction in absorbance at a specific wavelength is proportional to the antioxidant activity.
-
ORAC Assay: This assay measures the ability of an antioxidant to quench peroxyl radicals generated by AAPH[22].
Anti-inflammatory Activity:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are commonly used.
-
Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
-
Measurement of Inflammatory Mediators: The levels of nitric oxide (NO), prostaglandins (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using Griess reagent, ELISA kits, or qPCR for gene expression analysis[6].
Anticancer Activity:
-
Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the cytotoxic effect of the compound on cancer cell lines. The reduction of MTT by metabolically active cells results in a colored formazan product, the absorbance of which is proportional to the number of viable cells. The IC50 value is determined from the dose-response curve.
-
Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the compound induces cell cycle arrest.
Pharmacokinetics and Bioavailability
The C-glycosidic bond in compounds like this compound is generally resistant to cleavage in the gastrointestinal tract, which may lead to better bioavailability compared to O-glycosyl flavonoids. Studies on isoorientin in rats have shown that it has a low oral bioavailability (around 9%), which is attributed to low aqueous solubility and extensive first-pass metabolism[23]. The primary metabolite identified in plasma was a sulfated conjugate[23]. In contrast, in vivo studies with isovitexin in mice demonstrated an oral bioavailability of 14.58%[24]. Further pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Future Directions and Conclusion
This compound represents a promising yet largely unexplored C-glycosyl flavonoid. The extensive body of research on its structural analogs strongly suggests that this compound is likely to possess significant antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a predictive framework to guide future research in this area.
Key future research directions should include:
-
Isolation and Structural Confirmation: Development of efficient methods for the isolation of this compound from natural sources and unambiguous confirmation of its structure.
-
In Vitro Bioactivity Screening: Comprehensive evaluation of its antioxidant, anti-inflammatory, and anticancer activities using a panel of in vitro assays.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Assessment of its therapeutic efficacy and safety profile in relevant animal models of disease.
-
Pharmacokinetic Profiling: Detailed investigation of its ADME properties to understand its bioavailability and metabolic fate.
References
- 1. What is the mechanism of Vitexin? [synapse.patsnap.com]
- 2. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitexin alleviates interleukin-1β-induced inflammatory responses in chondrocytes from osteoarthritis patients: Involvement of HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isoorientin Inhibits Inflammation in Macrophages and Endotoxemia Mice by Regulating Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoorientin ameliorates H2O2-induced apoptosis and oxidative stress in chondrocytes by regulating MAPK and PI3K/Akt pathways | Aging [aging-us.com]
- 15. dovepress.com [dovepress.com]
- 16. A Review on Medicinal Properties of Orientin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpras.com [ijpras.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN101955479A - Method for extracting orientin from bamboo leaf - Google Patents [patents.google.com]
- 22. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolism and plasma pharmacokinetics of isoorientin, a natural active ingredient, in Sprague-Dawley male rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Oral Administration of Isovitexin, a Naturally Occurring Apigenin Derivative Showed Osteoanabolic Effect in Ovariectomized Mice: A Comparative Study with Teriparatide - PubMed [pubmed.ncbi.nlm.nih.gov]
Luteolin Glycosides and Their Derivatives: A Technical Guide for Researchers
Executive Summary: Luteolin, a ubiquitous flavonoid, and its glycosidic derivatives are garnering significant attention within the scientific community for their extensive pharmacological activities. Predominantly found in a wide array of plants, these compounds exhibit potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Their mechanisms of action often involve the modulation of critical cellular signaling pathways, including NF-κB, PI3K/Akt, and Nrf2. The glycosylation of the luteolin aglycone influences its solubility, bioavailability, and, in some cases, its biological efficacy. This guide provides an in-depth overview of the chemical structures, natural prevalence, and biosynthesis of luteolin glycosides. It further details their key biological activities with supporting quantitative data, presents comprehensive experimental protocols for their isolation and evaluation, and visualizes the core signaling pathways and workflows to facilitate advanced research and drug development.
Introduction
Flavonoids are a diverse class of plant secondary metabolites recognized for their health-promoting properties.[1][2] Among these, luteolin (3',4',5,7-tetrahydroxyflavone) is a prominent flavone found abundantly in nature.[3][4] In plants, luteolin is frequently present in its glycosidic forms, where one or more of its hydroxyl groups are attached to a sugar moiety.[5][6][7] This glycosylation enhances the molecule's water solubility and stability.[3]
The biological activities of luteolin and its glycosides are vast, encompassing antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[8][9] These properties are attributed to their ability to modulate key signaling pathways involved in cellular stress, inflammation, and apoptosis.[9][10] Common luteolin glycosides include cynaroside (luteolin-7-O-glucoside), scolymoside (luteolin-7-O-rutinoside), and orientin (luteolin-8-C-glucoside).[5][8][11] This document serves as a technical resource, consolidating current knowledge on these promising compounds for researchers and drug development professionals.
Chemical Structure and Properties
Luteolin's core structure is a flavone backbone with four hydroxyl groups at positions 5, 7, 3', and 4'.[7] Glycosylation typically occurs at the 7-hydroxyl or, less commonly, the 3'- or 4'-hydroxyl groups (O-glycosides) or directly to the carbon skeleton at position 6 or 8 (C-glycosides).[5] The attached sugar can be a single monosaccharide (e.g., glucose) or a more complex oligosaccharide (e.g., rutinose).[5]
Key Luteolin Glycosides and Derivatives:
-
Luteolin: The aglycone, or non-sugar part, of the glycosides.
-
Cynaroside (Luteolin-7-O-glucoside): Luteolin with a glucose molecule attached at the 7-position.[12] It is one of the most common luteolin glycosides.[2]
-
Scolymoside (Luteolin-7-O-rutinoside): Features a rutinose (rhamnose-glucose) disaccharide at the 7-position.[11][13]
-
Luteolin-4'-O-glucoside: A glucose moiety is attached at the 4'-position on the B-ring.[14]
-
Orientin (Luteolin-8-C-glucoside): A C-glycoside where glucose is attached to carbon 8.
-
Isoorientin (Luteolin-6-C-glucoside): A C-glycoside where glucose is attached to carbon 6.[15]
The specific type and position of the sugar moiety can significantly impact the molecule's bioavailability and biological activity.[16]
Natural Sources and Biosynthesis
Luteolin and its glycosides are widely distributed throughout the plant kingdom, found in various fruits, vegetables, and medicinal herbs.[9][17]
Table 1: Selected Natural Sources of Luteolin and its Glycosides
| Compound | Natural Source(s) | Plant Part(s) | Reference(s) |
|---|---|---|---|
| Luteolin | Carrots, peppers, celery, olive oil, peppermint, thyme, rosemary, oregano | General | [9] |
| Cynaroside | Apiaceae, Poaceae, Lamiaceae, Compositae families | Seeds, roots, stems, leaves, flowers | [8][18] |
| Scolymoside | Artemisia montana, Chrysanthemum morifolium, Cynara scolymus | Aerial parts, flowers, leaves | [5] |
| Luteolin-4'-O-glucoside | Olea europaea (Olive) | Leaves, Drupes | [19] |
| Luteolin Glycosides (General) | Sasa senanensis | Leaves |[15] |
Biosynthesis Pathway
The biosynthesis of luteolin originates from the phenylpropanoid pathway.[7] The process begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. This intermediate then enters the flavonoid pathway, leading to the formation of naringenin, a key precursor. Naringenin is then converted to luteolin through the action of enzymes including flavone synthase (FNS) and flavonoid 3'-hydroxylase (F3'H).[20][21] The subsequent glycosylation is mediated by various glycosyltransferases.[3]
Pharmacological Activities and Mechanisms of Action
Anti-inflammatory Activity
Luteolin and its glycosides exhibit significant anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[16][22] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[22] The underlying mechanism involves the suppression of key inflammatory signaling cascades, primarily the NF-κB and PI3K/Akt pathways.[16][22]
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, luteolin and luteolin-7-O-glucoside were shown to inhibit Akt phosphorylation, which in turn impedes the activation of transcription factors NF-κB and AP-1.[22] Luteolin was found to be a more potent inhibitor of NO and PGE2 production than its 7-O-glucoside derivative.[22]
Table 2: Anti-inflammatory Activity of Luteolin and Luteolin-7-O-glucoside
| Compound | Assay | System | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Luteolin | NO Inhibition | LPS-stimulated RAW 264.7 cells | 13.9 | [22] |
| Luteolin-7-O-glucoside | NO Inhibition | LPS-stimulated RAW 264.7 cells | 22.7 | [22] |
| Luteolin | PGE2 Inhibition | LPS-stimulated RAW 264.7 cells | 7.4 | [22] |
| Luteolin-7-O-glucoside | PGE2 Inhibition | LPS-stimulated RAW 264.7 cells | 15.0 |[22] |
Antioxidant Activity
The antioxidant properties of luteolin and its glycosides are well-documented.[4] They can directly scavenge reactive oxygen species (ROS) and also enhance the cellular antioxidant defense system.[8][23] One key mechanism is the activation of the Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) signaling pathway.[23][24] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as Heme oxygenase-1 (HO-1).[23] Both luteolin and luteolin-7-O-glucoside have been shown to induce HO-1 expression through the Nrf2/MAPK signaling cascade, thereby protecting cells from oxidative damage.[23]
The structure-activity relationship suggests that the 3',4'-dihydroxy arrangement in the B-ring is crucial for high antioxidant activity.[3]
Table 3: Antioxidant Activity of Luteolin and its Glycosides
| Compound | Assay | IC50 Value (µM) | Reference |
|---|---|---|---|
| Luteolin | DPPH Radical Scavenging | 20.2 | [3] |
| Luteolin-7-O-β-glucoside | DPPH Radical Scavenging | 21.2 | [3] |
| Luteolin-3'-O-β-glucoside | DPPH Radical Scavenging | > 100 | [3] |
| Luteolin-4'-O-β-glucoside | DPPH Radical Scavenging | > 100 |[3] |
Anticancer Activity
Luteolin glycosides have demonstrated promising anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[8][10] Cynaroside, for instance, exhibits anticancer effects by blocking the MET/AKT/mTOR signaling axis, thereby decreasing the phosphorylation of key proteins like AKT and mTOR.[8][18] Luteolin itself has been shown to inhibit the PI3K/Akt pathway in melanoma and colon cancer cells, reducing proliferation and the expression of matrix metalloproteinases (MMPs) involved in invasion.[10]
Table 4: Anticancer Cytotoxicity of Luteolin and Luteolin-7-O-glucoside
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| Luteolin | A549 | Lung Carcinoma | 3.1 µM | [25] |
| Luteolin | TGBC11TKB | Gastric Cancer | 1.3 µM | [25] |
| Luteolin | GLC4 | Lung Cancer | 40.9 µM | [25] |
| Luteolin | COLO 320 | Colon Cancer | 32.5 µM | [25] |
| Luteolin | Human Carcinoma | Stomach Cancer | 7.1 µg/mL | [26] |
| Luteolin | Human Carcinoma | Lung Cancer | 11.7 µg/mL | [26] |
| Luteolin-7-O-glucoside | Perilla frutescens extract | Colon Cancer (HCT-15) | 6.1 µM |[25] |
Experimental Protocols
Extraction and Isolation of Luteolin Glycosides
This section provides a general protocol for the extraction and isolation of luteolin glycosides from a plant matrix, such as olive leaves.[19][27]
5.1.1 Protocol: Ultrasound-Assisted Extraction (UAE)
-
Objective: To extract crude phenolic compounds, including luteolin glycosides, from the plant matrix.[19]
-
Materials:
-
Dried, powdered plant material (e.g., 100 g olive leaves)
-
70% (v/v) aqueous ethanol
-
Ultrasonic bath (e.g., 40 kHz, 300 W)
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
-
Method:
-
Suspend 100 g of powdered plant material in 1 L of 70% aqueous ethanol.[19]
-
Place the suspension in an ultrasonic bath and sonicate at 40 kHz for 30 minutes at 40°C.[19]
-
Filter the mixture through Whatman No. 1 filter paper.[19]
-
Repeat the extraction process on the residue two more times.[19]
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to yield the crude extract.[19]
-
5.1.2 Protocol: Liquid-Liquid Fractionation
-
Objective: To enrich the flavonoid glycoside fraction by partitioning the crude extract.[19]
-
Materials:
-
Crude extract
-
Distilled water
-
n-Hexane
-
Ethyl acetate
-
Separatory funnel
-
-
Method:
-
Dissolve the crude extract in 500 mL of distilled water.[19]
-
Transfer the aqueous solution to a separatory funnel.
-
Extract successively with n-hexane (3 x 500 mL) to remove non-polar compounds like lipids and chlorophyll. Discard the n-hexane fractions.[19]
-
Subsequently, extract the remaining aqueous layer with ethyl acetate (3 x 500 mL).[19]
-
Combine the ethyl acetate fractions and concentrate to dryness. This fraction is enriched with flavonoid glycosides.[19]
-
Purification Protocols
5.2.1 Protocol: Sephadex LH-20 Column Chromatography
-
Objective: To separate luteolin glycosides from other compounds in the enriched fraction.[15]
-
Materials:
-
Enriched ethyl acetate fraction
-
Sephadex LH-20
-
Methanol
-
Chromatography column
-
-
Method:
-
Prepare a Sephadex LH-20 column and equilibrate it with methanol.[19]
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.
-
Load the sample onto the column.[19]
-
Elute the column with methanol, collecting fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compounds.
-
Combine and concentrate the relevant fractions.
-
In Vitro Biological Assays
5.3.1 Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the inhibitory effect of test compounds on NO production in LPS-stimulated macrophages.
-
Materials:
-
RAW 264.7 macrophage cells
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (Luteolin glycosides)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
-
Method:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to the supernatant, followed by 50 µL of Solution B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
-
Conclusion and Future Perspectives
Luteolin glycosides and their derivatives represent a highly promising class of natural compounds with significant therapeutic potential. Their well-defined anti-inflammatory, antioxidant, and anticancer activities are supported by clear mechanisms of action involving the modulation of crucial cellular signaling pathways. The aglycone luteolin often shows stronger activity in vitro compared to its glycosides, but glycosylation is key for solubility and may influence in vivo bioavailability and metabolism.[16][22]
Future research should focus on the comprehensive pharmacokinetic and pharmacodynamic profiling of individual glycosides to better understand their absorption, distribution, metabolism, and excretion (ADME) properties. Further investigation into synergistic effects with existing therapeutic agents could open new avenues for combination therapies, particularly in oncology and for the management of chronic inflammatory diseases. The development of novel extraction and purification techniques will also be vital for the cost-effective production of these compounds for clinical and commercial use.[28]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]
- 4. Recent insights into luteolin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scholar.unair.ac.id [scholar.unair.ac.id]
- 9. Distribution and biological activities of the flavonoid luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medkoo.com [medkoo.com]
- 12. Luteolin 7-O-glucoside | C21H20O11 | CID 5280637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Scolymoside | C27H30O15 | CID 10461109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. luteolin 4'-O-glucoside | C21H20O11 | CID 5319116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Biological activity of luteolin glycosides and tricin from Sasa senanensis Rehder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | De Novo Biosynthesis of Apigenin, Luteolin, and Eriodictyol in the Actinomycete Streptomyces albus and Production Improvement by Feeding and Spore Conditioning [frontiersin.org]
- 22. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Optimization of Oleuropein and Luteolin-7-O-Glucoside Extraction from Olive Leaves by Ultrasound-Assisted Technology | MDPI [mdpi.com]
- 28. Optimization of Extraction of Luteolin from Schisandra chinensis by Ionic Liquid–Enzyme Complex System and Antioxidant Study Analysis [mdpi.com]
Isocarlinoside: A Technical Guide to Its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarlinoside, a flavonoid 8-C-glycoside, has emerged as a molecule of interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. This compound is classified as 6-a-L-Arabinopyranosyl-2-(3,4-dihydroxyphenyl)-8-b-D-glucopyranosyl-5,7-dihydroxy-4H-1-benzopyran-4-one, with the chemical formula C26H28O15 and a molecular weight of 580.4915 g/mol . Its CAS number is 83151-90-0.
Discovery and Natural Sources
This compound has been identified in a variety of plant species. Notable sources include the herbs of Lespedeza bicolor Turcz., Viola yedoensis, and Indian barnyard millet. Its presence in these plants suggests its potential role in plant defense mechanisms and warrants further investigation into its ecological significance and pharmacological potential.
Biological Activities
While extensive quantitative data on the biological activities of this compound is still emerging, preliminary studies have indicated its potential in various applications.
Antifeedant Activity
One of the noted biological activities of this compound is its antifeedant properties against the brown planthopper (Nilaparvata lugens), a significant pest in rice cultivation. Although specific quantitative data for this compound is not yet widely available, related flavonoids like isovitexin and schaftoside have demonstrated significant antifeedant effects on this insect.
Table 1: Quantitative Data on this compound and Related Flavonoids
| Compound | Biological Activity | Assay | Result |
| This compound | Antifeedant | Not Specified | High activity against brown planthopper (qualitative) |
Further research is required to establish specific quantitative metrics such as EC50 (median effective concentration) for this compound's antifeedant activity.
Experimental Protocols
Isolation and Purification of this compound from Lespedeza bicolor
The following protocol outlines a general procedure for the extraction and isolation of flavonoids, including this compound, from Lespedeza bicolor. This protocol is based on established methods for isolating polyphenolic compounds from this plant and can be optimized for higher yields and purity of this compound.
1. Extraction:
-
Air-dried and powdered aerial parts of Lespedeza bicolor are extracted with 70% ethanol at room temperature with continuous stirring for 24 hours.
-
The extraction process is repeated three times.
-
The collected extracts are filtered and combined.
-
The solvent is evaporated under reduced pressure to obtain a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The ethyl acetate and n-butanol fractions, which are typically rich in flavonoids, are collected.
3. Chromatographic Purification:
-
The flavonoid-rich fractions are subjected to column chromatography on silica gel.
-
A gradient elution system of chloroform-methanol or a similar solvent system is used to separate the compounds.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar Rf values to a known this compound standard are pooled.
-
Further purification is achieved using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.
-
The purity of the isolated this compound is confirmed by analytical HPLC.
Structural Elucidation
The structure of isolated this compound is elucidated using a combination of spectroscopic techniques.
1. Mass Spectrometry (MS):
-
Protocol: Electrospray ionization mass spectrometry (ESI-MS) is performed in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern.
-
Data Interpretation: The molecular ion peak ([M-H]⁻ or [M+H]⁺) confirms the molecular weight. The fragmentation pattern in the MS/MS spectrum provides information about the glycosidic linkages and the flavonoid aglycone structure. Key fragments would correspond to the loss of the arabinose and glucose moieties.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: ¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons.
-
Data Interpretation: The ¹H NMR spectrum provides information on the number and chemical environment of the protons. The ¹³C NMR spectrum indicates the number of carbon atoms. 2D NMR spectra are crucial for assigning all proton and carbon signals and confirming the C-glycosidic linkages at the C-6 and C-8 positions of the flavonoid backbone.
Signaling Pathway Interactions
The precise signaling pathways modulated by this compound are an active area of research. However, based on the known activities of other flavonoids, it is hypothesized that this compound may interact with key inflammatory and cellular stress pathways.
Potential Modulation of NF-κB and MAPK Signaling Pathways
Flavonoids are known to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It is plausible that this compound could inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, it might modulate the phosphorylation of key kinases in the MAPK pathways (ERK, JNK, and p38), which are involved in cellular responses to stress and inflammation.
Future Directions
The study of this compound is still in its early stages. Future research should focus on:
-
Quantitative Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the IC50 and MIC values of this compound for its anticancer, anti-inflammatory, antioxidant, antibacterial, and antifungal activities.
-
Detailed Pharmacokinetics and Toxicology: Investigating the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to assess its suitability as a therapeutic agent.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Optimization of Isolation Protocols: Developing and refining scalable and efficient methods for the isolation and purification of this compound from its natural sources.
This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a comprehensive overview of the current knowledge on this compound and highlighting key areas for future investigation.
Isocarlinoside in Traditional Medicine: A Technical Guide for Researchers
Executive Summary
Isocarlinoside, a flavone C-glycoside, is a bioactive compound found in various medicinal plants, notably Microtea debilis. This plant has a history of use in traditional medicine across South America and the Caribbean for treating a range of ailments, including pain, inflammation, fever, and digestive issues[1][2][3][4]. Scientific investigations into flavonoid C-glycosides, a class of compounds to which this compound belongs, have revealed significant biological activities, particularly antioxidant and anti-inflammatory effects[2][3]. The primary mechanism for its anti-inflammatory action is believed to be the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of this compound, its traditional context, biological activities, and the experimental protocols used to evaluate its therapeutic potential.
Introduction to this compound
This compound, also known as luteolin-6-C-arabinoside, is a flavonoid C-glycoside. Unlike O-glycosides, the sugar moiety in C-glycosides is attached directly to a carbon atom of the flavonoid's aglycone structure, making it more resistant to hydrolysis. Flavonoid C-glycosides are recognized for a variety of health benefits, including antioxidant, anti-inflammatory, anti-diabetic, and hepatoprotective activities[2][3]. The therapeutic potential of these compounds makes them a subject of growing interest in drug discovery and development.
Ethnobotanical Context: this compound in Traditional Medicine
The primary plant source of this compound mentioned in ethnobotanical records is Microtea debilis, a member of the Phytolaccaceae family[1][5].
Table 1: Traditional Uses of Microtea debilis
| Traditional Use | Region/Community | Method of Preparation |
| Pain and Inflammation | South America, Caribbean[1] | Infusions or decoctions from leaves/stems[1][3] |
| Fever | South America, Caribbean[2][3] | Decoctions or infusions[2][3] |
| Kidney and Urinary Tract Health | Suriname, Caribbean[3][6] | Teas or decoctions[3] |
| Digestive Ailments (e.g., poor digestion) | Caribbean, South America[4] | Infusions or decoctions[4] |
While traditional knowledge supports the use of Microtea debilis, scientific validation of its efficacy is still emerging, with research focusing on its constituent compounds like flavonoids[2][5].
Biological Activities and Mechanisms of Action
The therapeutic effects of this compound are primarily attributed to its antioxidant and anti-inflammatory properties, which are characteristic of flavonoid C-glycosides[2][3].
Antioxidant Activity
Flavonoid C-glycosides are known to be potent antioxidants[2][3]. They can neutralize free radicals by donating a hydrogen atom, thus preventing oxidative damage to cells. The antioxidant capacity is a key component of their overall health benefits.
Table 2: Quantitative Antioxidant Activity of Selected Flavonoid C-Glycosides (DPPH Assay)
| Compound | Plant Source | IC50 Value (µg/mL) | Antioxidant Strength Category |
| Isoorientin | Lophatherum gracile | 30 µM (approx. 13.5 µg/mL) | Very Strong |
| Vitexin | Various | Not specified | - |
| Orientin | Various | Not specified | - |
| General Classification | - | <50 | Very Strong |
| 50-100 | Strong | ||
| 101-150 | Moderate | ||
| >150 | Weak |
Note: Specific IC50 values for this compound were not available in the reviewed literature. The data presented is for closely related and structurally similar flavonoid C-glycosides to provide a comparative context. The strength categories are based on established classifications[1].
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Chronic inflammation is a key factor in many diseases. Flavonoids, including C-glycosides, exert anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway[7][8][9]. NF-κB is a protein complex that acts as a transcription factor, controlling the expression of genes involved in the inflammatory response, such as those for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2[6][7][10].
Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like Lipopolysaccharide - LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes[11][12]. This compound and related flavonoids are believed to interfere with this process, potentially by inhibiting the phosphorylation of IκBα, thus preventing NF-κB activation[13].
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Detailed experimental data for this compound is limited. The following sections describe generalized, representative protocols for the isolation and bioactivity testing of flavonoid C-glycosides, which can be adapted for this compound research.
General Workflow for Isolation and Bioactivity Assessment
Caption: General experimental workflow for flavonoid C-glycoside research.
Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in a dark, light-protected container.
-
Prepare stock solutions of the test compound (e.g., this compound isolate) and a positive control (e.g., Ascorbic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control (blank), add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals)[14][15].
-
Protocol: Western Blot for NF-κB p65 Nuclear Translocation (Anti-inflammatory Activity)
This protocol determines if a compound inhibits the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus in stimulated cells.
-
Cell Culture and Treatment:
-
Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Pre-treat cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 30-60 minutes to induce NF-κB activation.
-
-
Nuclear and Cytoplasmic Protein Extraction:
-
Harvest the cells and perform subcellular fractionation using a commercial kit to separate nuclear and cytoplasmic proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of both nuclear and cytoplasmic fractions using a Bradford or BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Use loading controls (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction) to ensure equal protein loading.
-
-
Detection:
Conclusion and Future Directions
This compound, a constituent of traditionally used medicinal plants like Microtea debilis, demonstrates significant potential as a therapeutic agent, primarily due to the established antioxidant and anti-inflammatory properties of flavonoid C-glycosides. The likely mechanism of action involves the inhibition of the pro-inflammatory NF-κB pathway.
However, a notable gap exists in the scientific literature regarding specific quantitative data and detailed molecular mechanisms for this compound itself. Future research should focus on:
-
Quantitative Bioactivity: Determining the specific IC50 values of pure this compound in various antioxidant and anti-inflammatory assays.
-
Mechanism Elucidation: Using techniques like Western blotting and molecular docking to confirm the precise interaction points of this compound within the NF-κB and other relevant signaling pathways.
-
In Vivo Studies: Progressing to animal models to validate the in vitro findings and assess the therapeutic efficacy and safety of this compound for inflammatory conditions.
Addressing these research gaps will be crucial for translating the ethnobotanical promise of this compound into evidence-based therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advance on the Flavonoid C-glycosides and Health Benefits | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of Isocarlinoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Isocarlinoside, a flavone C-glycoside. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in research and drug development.
Introduction to this compound
This compound, systematically named 6-C-β-D-glucopyranosyl-8-C-α-L-arabinopyranosylapigenin, is a flavonoid C-glycoside. Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities. The C-glycosidic linkage, where the sugar moiety is directly attached to the aglycone via a carbon-carbon bond, confers greater stability to the molecule compared to O-glycosides, particularly against enzymatic and acid hydrolysis. This stability makes C-glycosylflavones like this compound interesting candidates for pharmaceutical and nutraceutical applications. Accurate and detailed spectroscopic data are fundamental for the unambiguous identification and quality control of this compound.
Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate mass measurement, which is essential for determining the molecular formula of a compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Calculated m/z | Measured m/z | Molecular Formula |
| ESI- | [M-H]⁻ | 563.1406 | Data not available | C₂₆H₂₇O₁₄ |
Tandem Mass Spectrometry (MS/MS) Fragmentation
Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of flavonoid C-glycosides is characterized by cleavages within the sugar rings, as the C-C bond to the aglycone is relatively strong.
Key fragmentation pathways for flavonoid C-glycosides involve the neutral loss of water (H₂O), as well as fragments of the sugar moieties. For a hexose like glucose, characteristic neutral losses of 90 Da (C₃H₆O₃) and 120 Da (C₄H₈O₄) are observed. For a pentose like arabinose, neutral losses of 60 Da (C₂H₄O₂) and 90 Da (C₃H₆O₃) are typical.
Table 2: Predicted MS/MS Fragmentation Data for this compound ([M-H]⁻ as precursor)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Identity |
| 563.14 | 545.13 | 18 | [M-H-H₂O]⁻ |
| 563.14 | 473.11 | 90 | [M-H-C₃H₆O₃]⁻ (from either sugar) |
| 563.14 | 443.09 | 120 | [M-H-C₄H₈O₄]⁻ (from glucose) |
| 563.14 | 413.08 | 150 | [M-H-C₅H₁₀O₅]⁻ (from glucose) |
| 563.14 | 503.12 | 60 | [M-H-C₂H₄O₂]⁻ (from arabinose) |
| 563.14 | 473.11 | 90 | [M-H-C₃H₆O₃]⁻ (from arabinose) |
Note: This table is based on general fragmentation patterns of flavonoid C-glycosides. The relative intensities of these fragments would depend on the specific instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
While a complete, experimentally verified and published set of ¹H and ¹³C NMR data specifically for this compound (6-C-β-D-glucopyranosyl-8-C-α-L-arabinopyranosylapigenin) was not found in the performed searches, the following tables represent expected chemical shift ranges based on the analysis of structurally similar flavonoid C-glycosides, such as its isomers and related compounds. These tables serve as a guide for the identification and characterization of this compound.
¹H NMR Spectroscopic Data
Table 3: Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Apigenin Moiety | |||
| 3 | ~6.8 | s | |
| 2' | ~7.9 | d | ~8.5 |
| 3' | ~6.9 | d | ~8.5 |
| 5' | ~6.9 | d | ~8.5 |
| 6' | ~7.9 | d | ~8.5 |
| Glucose Moiety (C-6) | |||
| 1'' | ~4.7 | d | ~9.5 |
| 2''-6'' | 3.2 - 4.0 | m | |
| Arabinose Moiety (C-8) | |||
| 1''' | ~4.8 | d | ~9.0 |
| 2'''-5''' | 3.3 - 4.1 | m |
Note: Chemical shifts (δ) are referenced to tetramethylsilane (TMS). The exact values can vary depending on the solvent and concentration.
¹³C NMR Spectroscopic Data
Table 4: Expected ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Position | Expected Chemical Shift (δ, ppm) |
| Apigenin Moiety | |
| 2 | ~164 |
| 3 | ~103 |
| 4 | ~182 |
| 5 | ~161 |
| 6 | ~109 |
| 7 | ~163 |
| 8 | ~105 |
| 9 | ~156 |
| 10 | ~104 |
| 1' | ~121 |
| 2' | ~129 |
| 3' | ~116 |
| 4' | ~161 |
| 5' | ~116 |
| 6' | ~129 |
| Glucose Moiety (C-6) | |
| 1'' | ~74 |
| 2'' | ~71 |
| 3'' | ~79 |
| 4'' | ~71 |
| 5'' | ~82 |
| 6'' | ~62 |
| Arabinose Moiety (C-8) | |
| 1''' | ~72 |
| 2''' | ~69 |
| 3''' | ~75 |
| 4''' | ~68 |
| 5''' | ~66 |
Note: These are predicted chemical shift ranges and require experimental verification.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following are generalized methodologies for the key experiments cited.
Isolation of this compound
This compound is typically isolated from plant material, such as species from the Saponaria or Gypsophila genera. A general procedure involves:
-
Extraction: Dried and powdered plant material is extracted with a suitable solvent, often methanol or ethanol, using maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Chromatography: The enriched fraction is subjected to various chromatographic techniques for purification. This often involves column chromatography on silica gel, Sephadex LH-20, or reversed-phase C18 material, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.
-
Sample Preparation: The purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
-
Data Acquisition: The sample is infused into the mass spectrometer or injected via an HPLC system. For MS/MS analysis, the [M-H]⁻ or [M+H]⁺ ion of this compound is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.
NMR Spectroscopy Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion, especially for complex molecules like diglycosides.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically DMSO-d₆ or Methanol-d₄, in a standard 5 mm NMR tube.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed to fully elucidate the structure.
-
1D NMR: ¹H and ¹³C{¹H} spectra are acquired to observe the proton and carbon signals.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting the sugar moieties to the aglycone and for sequencing the sugars.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in establishing stereochemistry.
-
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic data for this compound. While complete, experimentally verified NMR data remains to be consolidated in a single public source, the provided information on expected spectral characteristics and experimental protocols serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The detailed analysis of MS and NMR data is indispensable for the accurate identification and further exploration of the biological potential of this compound.
Isocarlinoside: A Technical Guide on its Relationship to Luteolin and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarlinoside, a flavone C-glycoside, is structurally a derivative of the well-researched flavonoid, luteolin. Specifically, it is identified as luteolin 6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside. This structural relationship intrinsically links the biological activities of this compound to those of its aglycone, luteolin. While direct and extensive research on this compound is limited, this guide provides an in-depth analysis of its core characteristics by leveraging the substantial body of evidence available for luteolin and its other glycosides. This document outlines the known biological activities, modulates signaling pathways, and provides relevant experimental methodologies to facilitate further research and drug development efforts.
Introduction: Luteolin and the Significance of Glycosylation
Luteolin (3',4',5,7-tetrahydroxyflavone) is a ubiquitous flavonoid found in numerous plant species, renowned for its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1] The biological activity of luteolin is significantly influenced by its glycosylation state, which affects its solubility, bioavailability, and metabolic fate. Glycosides of luteolin can be broadly categorized into O-glycosides and C-glycosides, distinguished by the nature of the linkage between the sugar moiety and the luteolin aglycone.
This compound falls into the category of C-glycosides, where the sugar units are attached to the luteolin core via a carbon-carbon bond. This C-C bond is notably more resistant to enzymatic and acidic hydrolysis compared to the O-glycosidic bond, which may lead to distinct pharmacokinetic profiles and biological activities.[2]
Comparative Biological Activities: this compound in the Context of Luteolin
Direct quantitative data on the biological activities of this compound is not extensively available in the current literature. However, by examining studies on luteolin and its other C-glycosides, such as isoorientin (luteolin-6-C-glucoside), we can infer potential activities for this compound.
Antioxidant Activity
Luteolin is a potent antioxidant. Studies comparing luteolin with its C-glycosides have shown that glycosylation can modulate this activity. For instance, isoorientin demonstrated high scavenging activity against DPPH, nitric oxide, and peroxynitrite radicals.[3] Conversely, luteolin was found to be a more potent inhibitor of reactive oxygen species (ROS) generation in cellular assays.[3] This suggests that while this compound likely possesses significant radical-scavenging capabilities, its overall antioxidant effect in a biological system may differ from that of luteolin.
Table 1: Comparative Antioxidant Activity Data (IC50 values)
| Compound | Assay | IC50 (µg/mL) | Reference |
| Luteolin | DPPH Radical Scavenging | Not explicitly stated, but potent | [3] |
| Isoorientin | DPPH Radical Scavenging | Not explicitly stated, but potent | [3] |
| Luteolin | ROS Inhibition | Most potent among tested | [3] |
| Isoorientin | ROS Inhibition | Less potent than luteolin | [3] |
Anti-inflammatory Activity
Luteolin exerts its anti-inflammatory effects through the inhibition of key inflammatory mediators and signaling pathways.[4] Comparative studies indicate that the aglycone form, luteolin, often exhibits stronger anti-inflammatory activity than its glycosides in certain assays. For example, luteolin was shown to inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages, whereas isoorientin and orientin were inactive at the same concentrations.[3]
Anticancer Activity
Luteolin has demonstrated anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Research on luteolin glycosides suggests they may also possess anti-migratory and anti-invasive effects, potentially without the cytotoxicity exhibited by the aglycone form of luteolin.
Signaling Pathways
The biological effects of luteolin and its derivatives are mediated through the modulation of several key signaling pathways. Given their structural similarity, this compound is likely to influence these same pathways, although the potency and specific downstream effects may vary.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Luteolin is a known inhibitor of NF-κB activation. It can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. Luteolin has been shown to modulate the phosphorylation of key MAPK members, including ERK, JNK, and p38, thereby influencing cellular responses to stress and inflammatory stimuli.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are crucial for advancing research. The following outlines a general workflow.
Isolation and Purification of this compound
Methodology:
-
Extraction: The dried and powdered plant material is extracted with methanol.
-
Partitioning: The crude methanol extract is then partitioned with a solvent of lower polarity, such as ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The resulting fractions are subjected to column chromatography, often using Sephadex LH-20, to further separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative HPLC to isolate this compound.
-
Structural Characterization: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Antioxidant Activity Assay (DPPH Method)
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid).
-
Add the DPPH solution to each dilution of the test compound and the standard.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[5][6][7]
Conclusion and Future Directions
This compound, as a C-glycoside of luteolin, holds significant potential for pharmacological applications, likely sharing the antioxidant, anti-inflammatory, and anticancer properties of its aglycone. However, the distinct structural feature of the di-C-glycosylation suggests a unique pharmacokinetic and pharmacodynamic profile that warrants further investigation. Future research should focus on the targeted isolation and purification of this compound to enable comprehensive in vitro and in vivo studies. Elucidating its specific effects on key signaling pathways and obtaining quantitative data on its biological activities will be crucial for its potential development as a therapeutic agent. Comparative studies with luteolin and other luteolin glycosides will provide valuable insights into the structure-activity relationships of this important class of flavonoids.
References
- 1. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin 6-C-glucoside 8-C-arabinoside|C27H30O16 [benchchem.com]
- 3. The effects of C-glycosylation of luteolin on its antioxidant, anti-Alzheimer's disease, anti-diabetic, and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Antifeeding Potential of Isocarlinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarlinoside, a flavonoid classified as a di-C-glycosylflavone, has been identified as a component of a synergistic mixture exhibiting significant antifeeding properties against insect pests. While research on the standalone activity of this compound is not yet available in peer-reviewed literature, its presence in a bioactive concoction isolated from Indian barnyard millet (Echinochloa frumentacea) points to its potential role in plant defense and as a candidate for novel pest management strategies. This technical guide provides a comprehensive overview of the known antifeeding context of this compound, detailed experimental protocols for assessing such activity, and insights into the potential molecular pathways involved.
A pivotal study by Kim et al. (2008) investigated the chemical constituents of Indian barnyard millet responsible for its resistance to the brown planthopper (Nilaparvata lugens), a significant pest of rice crops. The researchers isolated a mixture of eight compounds that collectively demonstrated high antifeeding activity against this insect. Notably, this compound was one of the identified constituents, suggesting its contribution to the overall deterrent effect. The study underscored that the antifeeding activity was only pronounced when the compounds were combined, indicating a synergistic interaction.
Data Presentation: The Bioactive Mixture
Due to the synergistic nature of the antifeeding effect, quantitative data for this compound alone is not available. The following table lists the components of the active mixture identified by Kim et al. (2008).
| Compound ID | Compound Name | Chemical Class |
| 1 | L-Malic acid | Organic Acid |
| 2 | trans-Aconitic acid | Organic Acid |
| 3 | (+)-Isocitric acid | Organic Acid |
| 4 | 5-O-Caffeoylquinic acid | Phenylpropanoid |
| 5 | 4-O-Caffeoylquinic acid | Phenylpropanoid |
| 6 | This compound | Flavonoid (di-C-glycosylflavone) |
| 7 | 2"-O-Rhamnosylisoorientin | Flavonoid (Flavone C-glycoside) |
| 8 | 7-O-(2"-O-Glucuronosyl)glucuronosyltricin | Flavonoid (Flavone O-glycoside) |
Caption: Components of the synergistic mixture from Echinochloa frumentacea with antifeeding activity against Nilaparvata lugens.
Experimental Protocols
The following is a detailed, generalized protocol for an antifeedant bioassay against phloem-feeding insects like the brown planthopper, based on standard methodologies in the field. This protocol is representative of the type of experiment used to determine the findings of Kim et al. (2008).
General Protocol: Antifeedant Bioassay for Phloem-Feeding Insects (e.g., Nilaparvata lugens)
1. Insect Rearing:
-
A colony of Nilaparvata lugens is maintained on susceptible rice seedlings (e.g., 'Taichung Native 1') in a controlled environment (25 ± 1°C, 70-80% relative humidity, 16:8 h light:dark photoperiod).
-
Synchronized cohorts of third-instar nymphs are used for the bioassays to ensure developmental consistency.
2. Preparation of Test Solutions:
-
The test compound (e.g., this compound, or the synergistic mixture) is dissolved in an appropriate solvent (e.g., ethanol or acetone) to create a stock solution.
-
A series of dilutions are prepared from the stock solution to achieve the desired test concentrations.
-
A control solution is prepared with the solvent alone.
3. Bioassay (Choice Test):
-
Rice stems are cut into uniform lengths (e.g., 8 cm).
-
The stems are placed in vials containing either the test solution or the control solution for a set period (e.g., 24 hours) to allow for systemic uptake.
-
After the uptake period, one treated stem and one control stem are placed equidistant in a petri dish lined with moist filter paper.
-
A predetermined number of third-instar nymphs (e.g., 10) are introduced into the center of the petri dish.
-
The number of insects settled on each stem is recorded at regular intervals (e.g., 1, 4, 8, 12, and 24 hours).
-
The Antifeedant Index (AFI) can be calculated using the formula: AFI = [(C - T) / (C + T)] x 100, where C is the number of insects on the control stem and T is the number of insects on the treated stem.
4. Bioassay (No-Choice Test):
-
This test is conducted to assess the absolute deterrence and potential toxicity of the compound.
-
Rice stems are treated as described above.
-
A single treated stem is placed in a petri dish with a set number of nymphs. A parallel setup with a control-treated stem is also prepared.
-
The survival rate of the insects and the amount of honeydew excreted (a measure of feeding) are monitored over a period of 48-72 hours. Honeydew can be quantified by collecting it on a pre-weighed aluminum foil disc at the bottom of the petri dish.
5. Data Analysis:
-
Statistical analysis (e.g., ANOVA, t-test) is performed to determine the significance of the differences in settling preference, feeding amount, and survival rates between the treatment and control groups.
-
For choice tests, a chi-squared test can be used to analyze the distribution of insects.
Mandatory Visualizations
Experimental Workflow for Antifeedant Bioassay
The Pharmacokinetic Profile and Metabolic Fate of Isocarlinoside: An In-depth Technical Guide
Disclaimer: Due to a scarcity of published research specifically on Isocarlinoside, this guide synthesizes data from structurally related flavonoid 8-C-glycosides, namely vitexin, isovitexin, orientin, and homoorientin, to provide a comprehensive overview of the anticipated pharmacokinetics and metabolism. The findings presented herein are intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the probable behavior of this compound in vivo.
Introduction to this compound and Flavonoid 8-C-Glycosides
This compound belongs to the flavonoid 8-C-glycoside class of organic compounds. These molecules are characterized by a C-glycosidic bond linking a sugar moiety to the 8-position of a flavonoid backbone. This C-C bond confers greater stability against enzymatic and acidic hydrolysis compared to the more common O-glycosidic bonds found in many other flavonoid glycosides[1][2]. This structural feature significantly influences their absorption, distribution, metabolism, and excretion (ADME) profile.
Pharmacokinetics of Structurally Related Flavonoid 8-C-Glycosides
Pharmacokinetic studies on vitexin and orientin in rats reveal that these compounds are generally characterized by rapid elimination and low oral bioavailability.
Table 1: Pharmacokinetic Parameters of Vitexin in Rats
| Parameter | Intravenous Administration (10 mg/kg) | Oral Administration (30 mg/kg) |
| Elimination Half-life (t½) | 46.01 ± 0.81 min | 59.81 ± 2.31 min |
| Time to Maximum Concentration (Tmax) | - | 15.82 ± 0.172 min |
| Maximum Concentration (Cmax) | - | 0.51 ± 0.015 µg/mL |
| Mean Residence Time (MRT) | 26.23 ± 1.51 min | 60.41 ± 5.41 min |
| Total Body Clearance (CL) | 0.031 ± 0.035 L/kg·min | 0.71 ± 0.056 L/kg·min |
| Absolute Bioavailability (F) | - | 4.91 ± 0.76% |
Data sourced from a study on the pharmacokinetics of vitexin in rats.
Tissue Distribution
Studies on orientin in rats have shown that after intravenous administration, it is rapidly distributed and eliminated within 90 minutes. The major distribution tissues for orientin were found to be the liver, lungs, and kidneys, with difficulty crossing the blood-brain barrier[3]. No long-term accumulation in tissues was observed[3]. Similarly, vitexin is widely distributed in various tissues, with high concentrations found in the liver and kidneys[4].
Metabolism of Flavonoid 8-C-Glycosides
The metabolism of flavonoid C-glycosides is a complex process primarily occurring in the colon, mediated by the gut microbiota[5]. The stable C-glycosidic bond is resistant to hydrolysis by digestive enzymes in the upper gastrointestinal tract[5].
Primary Metabolic Pathways
The metabolism of flavonoid C-glycosides generally involves two main pathways:
-
Deglycosylation: The C-glycosidic bond can be cleaved by the gut microbiota to release the aglycone (the flavonoid part of the molecule).
-
Phase II Conjugation: The parent compound or its metabolites can undergo glucuronidation and sulfation, primarily in the liver.
For instance, in vitro studies using human and rat liver microsomes have shown that orientin and isoorientin can be metabolized into monoglucuronides[6]. Specifically, UGT1A1, 1A8, 1A9, and 1A10 were identified as the key UGT isoforms involved in this process[6].
The metabolic fate of homoorientin has been shown to involve conversion to 6-C-glucosyleriodictyol, followed by deglycosylation to eriodictyol, and further degradation to smaller phenolic compounds like phloroglucinol and 3,4-dihydroxyphenylpropionic acid by human intestinal bacteria[7][8].
A study on isovitexin suggests that a small portion is absorbed and rapidly metabolized by the liver and kidneys, while the majority is metabolized by the gut microbiota in the intestine following oral administration[9].
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment of pharmacokinetic and metabolic profiles. Below are representative protocols based on studies of related flavonoid 8-C-glycosides.
In Vivo Pharmacokinetic Study in Rats
This protocol is based on a study of vitexin pharmacokinetics in rats.
-
Animal Model: Healthy Sprague-Dawley rats.
-
Drug Administration:
-
Intravenous (IV): A single dose of 10 mg/kg is administered via the tail vein.
-
Oral (PO): A single dose of 30 mg/kg is administered by oral gavage.
-
-
Blood Sampling:
-
Blood samples (approximately 0.3 mL) are collected into heparinized tubes from the orbital sinus at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180 minutes post-dosing).
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -20°C until analysis.
-
-
Sample Preparation:
-
To a 100 µL plasma sample, add 20 µL of an internal standard solution (e.g., hesperidin).
-
Precipitate proteins by adding 300 µL of methanol and vortexing for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
The supernatant is collected and filtered through a 0.45 µm membrane for analysis.
-
-
Analytical Method:
-
Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid).
-
Detection: UV detection at a specific wavelength (e.g., 348 nm for orientin) or MS/MS detection in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, t½, AUC) are calculated using appropriate software.
In Vitro Metabolism Study using Liver Microsomes
This protocol is based on a study of orientin and isoorientin metabolism[6].
-
Materials: Human or rat liver microsomes (HLMs or RLMs), uridine 5'-diphospho-glucuronic acid (UDPGA), and the test compound (e.g., orientin).
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL), the test compound at various concentrations, and a buffer solution (e.g., Tris-HCl).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding UDPGA.
-
Incubate at 37°C for a specific time (e.g., 60 minutes).
-
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation:
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Metabolite Identification:
-
Analyze the supernatant using LC-MS/MS to identify potential metabolites by comparing the mass spectra of the parent compound and the reaction products.
-
-
Enzyme Kinetics: Determine kinetic parameters (Km and Vmax) by incubating the compound at different concentrations and measuring the rate of metabolite formation.
Conclusion and Future Directions
The available data on flavonoid 8-C-glycosides suggest that this compound likely exhibits poor oral bioavailability and undergoes significant metabolism by the gut microbiota and phase II enzymes. Its distribution is expected to be primarily in the liver, kidneys, and lungs, with limited access to the central nervous system.
Future research should focus on conducting specific pharmacokinetic and metabolism studies on this compound to confirm these predictions. Elucidating the precise metabolic pathways and identifying the key enzymes and gut microbial species involved will be crucial for understanding its biological activity and potential therapeutic applications. Furthermore, developing advanced formulation strategies to enhance its oral bioavailability could be a promising avenue for future drug development efforts.
References
- 1. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and tissue distribution study of orientin in rat by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. In Vitro Study of UGT Metabolism and Permeability of Orientin and Isoorientin, Two Active flavonoid C-glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Isocarlinoside and Other Flavonoid Glycosides from Glycine max (Soybean)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the extraction, purification, and analysis of flavonoid glycosides from Glycine max (soybean), with a specific focus on isocarlinoside. While this compound has been detected in soybeans, it is considered a minor component, and the bulk of scientific literature focuses on more abundant isoflavones such as daidzin and genistin. Consequently, the protocols provided herein are based on established methods for the extraction and purification of flavonoid glycosides from plant matrices, which are applicable to this compound. This guide also includes information on the well-documented biological activities and signaling pathways of major soybean isoflavones, offering valuable insights for drug development professionals.
Introduction: this compound and Other Soybean Flavonoids
Glycine max is a rich source of various phytochemicals, particularly isoflavones, which are a class of flavonoids. The major isoflavones found in soybeans include daidzin, genistin, and glycitin, along with their respective aglycones (daidzein, genistein, and glycitein) and malonylated or acetylated forms.[1][2]
This compound , a flavone C-glycoside, has been identified in soybeans. Its chemical structure is 6-a-L-Arabinopyranosyl-2-(3,4-dihydroxyphenyl)-8-b-D-glucopyranosyl-5,7-dihydroxy-4H-1-benzopyran-4-one.[3][4] Unlike the more abundant isoflavones, specific extraction and quantification protocols for this compound from Glycine max are not extensively documented. However, its chemical nature as a flavonoid glycoside allows for the application of general extraction and purification methodologies developed for this class of compounds.
Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compounds. This section details three commonly employed techniques for the extraction of flavonoids from Glycine max.
Solvent Extraction
Conventional solvent extraction is a widely used method for obtaining flavonoids from plant materials. The choice of solvent is crucial and is dependent on the polarity of the target compounds. For flavonoid glycosides like this compound, polar solvents or aqueous mixtures of organic solvents are most effective.
Protocol: Maceration-Based Solvent Extraction
-
Sample Preparation: Grind dried soybean material (e.g., seeds, flour) to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Extraction:
-
Suspend the powdered soybean material in an 80% aqueous methanol solution at a solid-to-solvent ratio of 1:10 (w/v).
-
Stir the mixture continuously at room temperature for 24 hours.
-
Alternatively, heat the mixture to 40-60°C for 2-4 hours to enhance extraction efficiency.
-
-
Filtration: Separate the extract from the solid residue by filtration through Whatman No. 1 filter paper or by centrifugation.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Storage: Store the crude extract at -20°C until further purification.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular contents and enhancing extraction efficiency. This method often results in higher yields in shorter extraction times compared to conventional methods.
Protocol: Ultrasound-Assisted Extraction
-
Sample Preparation: Prepare finely ground soybean powder as described for solvent extraction.
-
Extraction:
-
Mix the soybean powder with 60% aqueous ethanol at a solid-to-solvent ratio of 1:20 (w/v) in a beaker.
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonication parameters: Frequency of 40 kHz, power of 100 W, temperature of 60°C, and a duration of 30 minutes.
-
-
Post-Extraction: Follow steps 3-5 from the Solvent Extraction protocol.
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of target compounds. MAE is known for its high efficiency, reduced solvent consumption, and shorter extraction times.
Protocol: Microwave-Assisted Extraction
-
Sample Preparation: Prepare finely ground soybean powder.
-
Extraction:
-
Place the soybean powder in a microwave-safe extraction vessel and add 70% aqueous ethanol at a solid-to-solvent ratio of 1:15 (w/v).
-
Microwave parameters: Power of 500 W, temperature of 80°C, and an extraction time of 5 minutes.
-
-
Post-Extraction: Allow the vessel to cool before filtering the extract. Follow steps 3-5 from the Solvent Extraction protocol.
Table 1: Comparison of Extraction Methods for Soybean Isoflavones
| Parameter | Solvent Extraction (Maceration) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Solvent | 80% Methanol | 60% Ethanol | 70% Ethanol |
| Temperature | Room Temperature or 40-60°C | 60°C | 80°C |
| Time | 2-24 hours | 30 minutes | 5 minutes |
| Advantages | Simple, low-cost equipment | High efficiency, shorter time | Very rapid, reduced solvent use |
| Disadvantages | Time-consuming, large solvent volume | Specialized equipment required | Potential for thermal degradation |
Purification Protocols
The crude extract obtained from the initial extraction contains a complex mixture of compounds. Further purification is necessary to isolate this compound or other target flavonoid glycosides.
Solid-Phase Extraction (SPE)
SPE is a common cleanup step to remove interfering substances from the crude extract.
Protocol: SPE Cleanup
-
Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water.
-
Sample Loading: Dissolve the crude extract in a small volume of the extraction solvent and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar impurities.
-
Elution: Elute the flavonoid glycosides with a polar solvent such as methanol or acetonitrile.
-
Drying: Evaporate the solvent from the eluate to obtain a purified extract.
Column Chromatography
Column chromatography is a robust technique for the separation of compounds based on their differential adsorption to a stationary phase.
Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the SPE-purified extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in n-hexane, followed by a gradient of methanol in ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Analysis: Pool the fractions containing the target compound(s) and evaporate the solvent.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample. It is particularly effective for the separation of polar compounds like flavonoid glycosides. A set of isoflavones with a broad range of polarity including daidzin, glycitin, genistin, acetyldaidzin, glycitein, acetylgenistin and daidzein was separated from a crude soybean extract by high-speed counter-current chromatography using a two-step operation.[1]
Protocol: HSCCC Purification of Soybean Isoflavones
-
Solvent System Selection: A suitable two-phase solvent system is crucial. For isoflavones, systems like chloroform-methanol-water (4:3:2, v/v/v) or methyl tert-butyl ether-tetrahydrofuran-0.5% aqueous trifluoroacetic acid (2:2:0.15:4, v/v/v) have been used.[1]
-
HSCCC Operation:
-
Fill the column with the stationary phase.
-
Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.
-
Inject the sample solution once hydrodynamic equilibrium is reached.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing the purified compounds. Each isolated component can show 98-99% purity as determined by high-performance liquid chromatography analysis.[1]
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the standard method for the quantification of this compound and other flavonoids.
Protocol: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: A typical gradient might start with a low percentage of A, which is gradually increased over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm or a mass spectrometer in negative ion mode.
-
Quantification: Use a calibration curve generated from a pure standard of this compound (if available) or a related flavonoid glycoside.
Experimental Workflows and Signaling Pathways
Extraction and Purification Workflow
The following diagram illustrates a general workflow for the extraction and purification of flavonoid glycosides from Glycine max.
Caption: Workflow for flavonoid glycoside extraction and purification.
Signaling Pathways of Major Soybean Isoflavones
While specific signaling pathway data for this compound is scarce, the major soybean isoflavones, daidzin and genistein, have been extensively studied for their biological activities, which are relevant for drug development.
Daidzin and the NF-κB Signaling Pathway
Daidzin has been shown to inhibit inflammation by suppressing the NF-κB signaling pathway.[5] This pathway is a key regulator of immune and inflammatory responses, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Caption: Daidzin's inhibition of the NF-κB inflammatory pathway.
Genistein and Cancer-Related Signaling Pathways
Genistein, the aglycone of genistin, modulates multiple signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.[6][7] It can induce apoptosis and inhibit cell proliferation and migration in various cancer cell lines.[8]
Caption: Genistein's modulation of cancer-related signaling pathways.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the extraction and purification of this compound and other flavonoid glycosides from Glycine max. While this compound-specific research is limited, the methodologies outlined are robust and adaptable for the isolation of this and other valuable phytochemicals. The information on the signaling pathways of major soybean isoflavones offers a solid foundation for further investigation into their therapeutic potential in drug discovery and development. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. Separation and purification of isoflavones from a crude soybean extract by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C26H28O15 | CID 21576182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:83151-90-0 | Manufacturer ChemFaces [chemfaces.com]
- 5. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genistein Modulates Signaling Pathways and Targets Several Epigenetic Markers in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Protocol for the Purification of Isocarlinoside from Viola yedoensis
Application Note
Introduction
Isocarlinoside, a flavone C-glycoside, has garnered interest among researchers for its potential biological activities. As a member of the flavonoid family, it is a naturally occurring polyphenolic compound found in various plant species. This document provides a detailed protocol for the purification of this compound from plant material, specifically Viola yedoensis, intended for researchers, scientists, and professionals in drug development. The methodology is based on established phytochemical techniques, including solvent extraction, column chromatography, and semi-preparative high-performance liquid chromatography (HPLC).
Data Presentation
The following table summarizes the quantitative data and key parameters for the purification of this compound. Please note that specific yield and purity percentages at each intermediate step are not detailed in the source literature; therefore, the table focuses on the materials and conditions used in the process.
| Parameter | Description |
| Starting Material | |
| Plant Species | Viola yedoensis MAKINO |
| Plant Part | Whole plant |
| Initial Quantity | Not specified in source |
| Extraction | |
| Solvent | Methanol |
| Method | Sequential solvent extraction |
| Column Chromatography - Step 1 | |
| Stationary Phase | Amberlite XAD-4 |
| Mobile Phase | Stepwise gradient of aqueous Methanol (10%, 30%, 50%, 70%, 90%) after an initial elution with water. |
| Fractions Collected | 6 fractions (A.1-A.6) |
| Column Chromatography - Step 2 | |
| Stationary Phase | Sephadex LH-20 |
| Mobile Phase | 80% aqueous Methanol |
| Fractions Collected | 3 fractions (B.1-B.3) |
| Semi-Preparative HPLC | |
| Column | Merck LiChrospher 100RP-18 (250 x 10 mm i.d.; 5µm particle size) |
| Mobile Phase | Gradient of acetonitrile in water |
| Flow Rate | 4.5 ml/min |
| Detection | UV-Vis Diode Array Detector |
| Final Product | |
| Compound | This compound (luteolin 6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside) |
| Purity | High purity suitable for spectroscopic analysis (NMR, MS) |
| Final Yield | Not specified in source |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound from the whole plant of Viola yedoensis.
1. Plant Material Preparation and Extraction
-
Obtain the dried whole plant of Viola yedoensis.
-
Grind the plant material into a fine powder to increase the surface area for extraction.
-
Perform a sequential solvent extraction of the ground plant material with methanol to obtain a crude methanolic extract.
2. Initial Fractionation by Column Chromatography (Amberlite XAD-4)
-
Prepare a column with Amberlite XAD-4 resin.
-
Dissolve the crude methanolic extract in an appropriate solvent and load it onto the column.
-
Begin elution with water.
-
Subsequently, elute the column with a stepwise gradient of increasing methanol concentration in water. Use 2 liters each of 10%, 30%, 50%, 70%, and 90% aqueous methanol.
-
Collect the eluate in six separate fractions (A.1 to A.6).
-
Analyze the fractions using analytical HPLC with a diode-array detector to identify the fractions containing flavone C-glycosides. Fractions A.4 and A.5 are expected to contain the target compounds.
3. Secondary Fractionation by Column Chromatography (Sephadex LH-20)
-
Combine the fractions identified to contain flavone C-glycosides (A.4 and A.5) to form a new fraction (B).
-
Prepare a Sephadex LH-20 column (40 cm x 2.5 cm i.d.).
-
Load fraction B onto the Sephadex LH-20 column.
-
Elute the column with 80% aqueous methanol as the mobile phase.
-
Collect the eluate in three fractions (B.1 to B.3).
-
Analyze the collected fractions by HPLC to identify the fraction enriched with this compound (expected to be in B.3).
4. Final Purification by Semi-Preparative HPLC
-
Concentrate the this compound-rich fraction (B.3).
-
Perform final purification using a semi-preparative HPLC system equipped with a Merck LiChrospher 100RP-18 column (250 x 10 mm i.d.; 5µm particle size).
-
Use a gradient of acetonitrile in water as the mobile phase.
-
Set the flow rate to 4.5 ml/min.
-
Monitor the elution using a UV-Vis diode-array detector.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualizations
Caption: Workflow for this compound Purification.
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isocarlinoside
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Isocarlinoside using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a flavonoid 8-C-glycoside, is a natural compound of interest for its potential biological activities. This method is intended as a robust starting point for researchers engaged in the isolation, characterization, and quantification of this compound from various sample matrices.
Introduction
This compound is a flavone C-glycoside, a class of compounds known for their antioxidant and other pharmacological properties.[1] Accurate and reliable quantification of this compound is crucial for quality control of herbal extracts, pharmacokinetic studies, and in vitro biological assays. Reversed-phase HPLC is a widely used technique for the analysis of flavonoids due to its high resolution and sensitivity.[2] This application note details a proposed HPLC method for the determination of this compound.
Experimental
2.1. Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Syringe filters (0.45 µm)
-
HPLC vials
-
Volumetric flasks and pipettes
2.2. Chemicals and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (analytical grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
2.3. Chromatographic Conditions
Based on common methods for structurally related flavone C-glycosides, the following starting conditions are proposed for the analysis of this compound.[3][4]
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-70% B; 30-35 min: Hold at 70% B; 35-36 min: Return to 10% B; 36-45 min: Re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | UV at 340 nm |
Note: Flavonoids typically exhibit two major absorption bands. For flavone C-glycosides, Band I is often observed around 330-350 nm and Band II around 270 nm.[1]
Protocols
3.1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 to 100 µg/mL.
3.2. Sample Preparation (from Plant Material - Example)
-
Extraction: Accurately weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and extract using ultrasonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3.3. Method Validation Summary (Illustrative Data)
The following tables summarize the expected performance characteristics of this HPLC method. These values are illustrative and should be determined experimentally during method validation.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| RSD of Peak Area | < 2.0% |
Table 2: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | ≥ 0.999 |
Table 3: Precision
| Precision Level | Concentration (µg/mL) | RSD (%) |
| Intra-day (n=6) | 10 | < 2.0 |
| 50 | < 2.0 | |
| Inter-day (n=6) | 10 | < 2.0 |
| 50 | < 2.0 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| 10 | 98 - 102 |
| 50 | 98 - 102 |
| 100 | 98 - 102 |
Table 5: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | ~0.1 |
| LOQ | ~0.3 |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of the analytical process for this compound quantification.
Conclusion
The proposed HPLC method provides a reliable and robust starting point for the quantitative analysis of this compound. The method utilizes a common C18 column and a straightforward mobile phase, making it accessible for most analytical laboratories. For routine analysis, further optimization and validation according to ICH guidelines are recommended to ensure the method is suitable for its intended purpose.
References
- 1. Identification of C-glycosyl flavones by high performance liquid chromatography electrospray ionization mass spectrometry and quantification of five main C-glycosyl flavones in Flickingeria fimbriata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound supplier | CAS 83151-90-0 | AOBIOUS [aobious.com]
Application Note: Quantitative Analysis of Isocarlinoside in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Isocarlinoside in biological matrices, specifically plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation and utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound.
Introduction
This compound is a flavone C-glycoside found in various plant species. As with many natural products, understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for evaluating its potential therapeutic applications. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantitative analysis of small molecules in complex biological samples.[1] This application note provides a detailed protocol for the quantification of this compound, leveraging established methodologies for similar flavonoid glycosides.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.[2]
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column. The conditions provided below are based on a validated method for isomeric flavonoid glycosides and should be optimized for the specific LC system being used.[2][3]
-
Instrumentation: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution: A gradient elution is recommended to ensure good separation from endogenous matrix components. A typical gradient could be:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 40 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 10 |
| 10.0 | 10 |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for this compound ([M-H]⁻) is m/z 595. The primary fragment ion for quantification is m/z 475, resulting from the loss of a 120 Da neutral fragment. A secondary, qualifying transition can be monitored using the fragment ion at m/z 355.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound (Quantifier) | 595.1 | 475.1 | 100 | Optimize for system |
| This compound (Qualifier) | 595.1 | 355.1 | 100 | Optimize for system |
Note: Collision energy and other source parameters should be optimized for the specific instrument to achieve maximum sensitivity.
Method Validation Parameters
A full method validation should be conducted according to regulatory guidelines. Key parameters to evaluate include:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Percent deviation from nominal concentration within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Freeze-thaw, short-term (bench-top), and long-term stability evaluated |
Data Presentation
The following tables summarize the key parameters for the LC-MS/MS analysis of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| HPLC System | Specify Model |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 10 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Mass Spectrometer | Specify Model |
| Ionization Mode | ESI Negative |
| Capillary Voltage | Optimize for system (e.g., 3.0 kV) |
| Source Temperature | Optimize for system (e.g., 150°C) |
| Desolvation Gas Flow | Optimize for system (e.g., 800 L/hr) |
| Desolvation Temperature | Optimize for system (e.g., 400°C) |
| Collision Gas | Argon |
Table 3: MRM Transitions for this compound
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Use |
|---|---|---|---|
| 1 | 595.1 | 475.1 | Quantifier |
| 2 | 595.1 | 355.1 | Qualifier |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logic of MRM detection in LC-MS/MS.
Conclusion
The LC-MS/MS method described provides a sensitive and selective approach for the quantification of this compound in biological matrices. The simple sample preparation and robust chromatographic conditions make it suitable for high-throughput analysis in a research setting. Proper method validation is essential to ensure the generation of reliable and accurate data for pharmacokinetic and other related studies.
References
- 1. Qualitative and Quantitative Analysis of C-glycosyl-flavones of Iris lactea Leaves by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Analysis of Isocarlinoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of Isocarlinoside, a flavone C-glycoside. The information is intended to guide researchers in the structural elucidation and characterization of this and similar natural products.
Introduction to this compound and NMR Analysis
This compound, also known as 6-C-glucosyl-8-C-arabinosylluteolin, is a flavonoid C-glycoside found in various plant species. Flavonoids are a large class of plant secondary metabolites with a wide range of reported biological activities, making them of significant interest in pharmaceutical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure determination of such complex natural products.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual protons and carbons. Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms and elucidating the complete molecular structure.
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound. These values are critical for the identification and structural verification of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆, 500 MHz)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| Luteolin Moiety | |||
| 3 | 6.65 | s | |
| 2' | 7.42 | d | 2.2 |
| 5' | 6.89 | d | 8.2 |
| 6' | 7.41 | dd | 8.2, 2.2 |
| Glucose Moiety | |||
| 1'' | 4.68 | d | 9.8 |
| Arabinose Moiety | |||
| 1''' | 4.80 | d | 9.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆, 125 MHz)
| Position | Chemical Shift (δ) ppm |
| Luteolin Moiety | |
| 2 | 164.0 |
| 3 | 102.8 |
| 4 | 181.9 |
| 5 | 160.8 |
| 6 | 108.9 |
| 7 | 163.2 |
| 8 | 104.7 |
| 9 | 156.2 |
| 10 | 104.1 |
| 1' | 121.5 |
| 2' | 113.6 |
| 3' | 145.8 |
| 4' | 149.8 |
| 5' | 116.1 |
| 6' | 119.0 |
| Glucose Moiety | |
| 1'' | 73.4 |
| 2'' | 70.8 |
| 3'' | 78.9 |
| 4'' | 70.3 |
| 5'' | 81.4 |
| 6'' | 61.3 |
| Arabinose Moiety | |
| 1''' | 70.8 |
| 2''' | 70.3 |
| 3''' | 74.3 |
| 4''' | 68.3 |
| 5''' | 65.9 |
Experimental Protocols
Sample Preparation for NMR Analysis
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
Filter (e.g., glass wool plug in a Pasteur pipette)
Protocol:
-
Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Vortex the sample until the solid is completely dissolved.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
NMR Data Acquisition
The following parameters are recommended for acquiring 1D and 2D NMR spectra of this compound. These may need to be optimized based on the specific instrument and sample concentration.
Instrumentation:
-
500 MHz NMR Spectrometer (or higher field strength)
1D ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse-acquire
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Temperature: 298 K
1D ¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse-acquire
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Temperature: 298 K
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Standard pulse programs for COSY, HSQC, and HMBC experiments should be used.
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.
Data Analysis and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for analyzing NMR data to determine the structure of this compound.
Caption: Workflow for NMR-based structure elucidation of this compound.
Signaling Pathway Diagram (Illustrative)
While NMR primarily provides structural information, the identified compound, this compound, may be investigated for its biological activity. The following is a hypothetical signaling pathway diagram that could be explored.
Caption: Hypothetical signaling pathway for this compound's biological activity.
References
- 1. Human Metabolome Database: Showing metabocard for Apigenin 6-C-glucoside 8-C-arabinoside (HMDB0029260) [hmdb.ca]
- 2. youtube.com [youtube.com]
- 3. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. compoundchem.com [compoundchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Apigenin 6-C-glucoside 8-C-arabinoside | C26H28O14 | CID 131750832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chrysin 6-C-glucoside 8-C-arabinoside | C26H28O13 | CID 21722007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Isolation of New Constituents from Whole Plant of Salsola imbricataForssk. of Saudi Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apigenin 6-C-glucosyl-8-C-arabinoside | C32H38O19 | CID 137333732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Human Metabolome Database: Predicted GC-MS Spectrum - Luteolin 6-C-glucoside 8-C-arabinoside GC-MS (TMS_1_9) - 70eV, Positive (HMDB0029258) [hmdb.ca]
Application Note: Mass Spectrometry Fragmentation Analysis of Isocarlinoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of Isocarlinoside using mass spectrometry, with a focus on elucidating its fragmentation pattern. This compound, a flavone di-C-glycoside, presents a unique analytical challenge due to the stability of its carbon-carbon glycosidic bonds. Understanding its fragmentation behavior is crucial for its identification and characterization in complex matrices. This application note outlines a comprehensive experimental protocol and presents an expected fragmentation pattern based on established principles for flavone C-glycosides.
Introduction
This compound is a naturally occurring flavonoid found in various plant species. As a luteolin derivative with two C-glycosyl moieties, an arabinopyranosyl and a glucopyranosyl group, it possesses potential pharmacological activities that are of significant interest in drug discovery and development. Mass spectrometry is a powerful tool for the structural characterization of such compounds. Unlike O-glycosides, which readily cleave at the glycosidic oxygen, C-glycosides exhibit more complex fragmentation patterns, primarily involving cleavages within the sugar rings. This note details the expected fragmentation cascade of this compound, providing a valuable resource for its unambiguous identification.
Chemical Profile: this compound
| Property | Value |
| Chemical Formula | C₂₆H₂₈O₁₅ |
| Average Molecular Weight | 580.49 g/mol |
| Monoisotopic Molecular Weight | 580.1428 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]-4H-chromen-4-one |
| CAS Number | 83151-90-0 |
Experimental Protocol: Tandem Mass Spectrometry (MS/MS) Analysis
This protocol provides a general framework for the analysis of this compound using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water. Perform serial dilutions to obtain working solutions in the range of 1-10 µg/mL.
-
Matrix Samples: For analysis in biological or plant matrices, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to enrich the analyte and remove interfering substances. The final extract should be reconstituted in a solvent compatible with the mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, increasing to 30-40% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 2-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode is generally preferred for flavonoids.
-
Capillary Voltage: 2.5-3.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
MS Scan Range: m/z 100-1000.
-
Tandem MS (MS/MS): Select the [M-H]⁻ ion of this compound (m/z 579.1356) for collision-induced dissociation (CID).
-
Collision Energy: A ramp of collision energies (e.g., 15-40 eV) should be applied to observe a range of fragment ions.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of flavone di-C-glycosides in negative ion mode is characterized by cleavages within the sugar moieties, as the C-C bond to the aglycone is highly stable. The expected fragmentation pattern for this compound ([M-H]⁻ at m/z 579.1356) is summarized in the table below. The fragmentation is initiated by cross-ring cleavages of the arabinose (pentose) and glucose (hexose) units.
| Precursor Ion [M-H]⁻ | Fragment Ion (m/z) | Proposed Neutral Loss | Description |
| 579.1356 | 519.1145 | C₂H₄O₂ (60) | Loss from the glycosidic moiety |
| 579.1356 | 489.1039 | C₃H₆O₃ (90) | Cross-ring cleavage of a sugar unit |
| 579.1356 | 459.0934 | C₄H₈O₄ (120) | Cross-ring cleavage of a sugar unit |
Note: The m/z values are calculated based on the monoisotopic mass.
The fragmentation process is visualized in the following diagram:
Caption: Proposed fragmentation pathway of this compound in negative ion mode ESI-MS/MS.
Workflow for this compound Analysis
The logical flow for the identification and characterization of this compound is depicted in the following workflow diagram.
Caption: Experimental workflow for the analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound, a flavone di-C-glycoside, requires careful optimization of LC-MS/MS parameters. The characteristic fragmentation pattern, dominated by neutral losses of 60, 90, and 120 Da from the sugar moieties, provides a reliable signature for its identification. The protocols and data presented in this application note serve as a valuable guide for researchers in natural product chemistry, pharmacology, and drug development for the confident characterization of this compound and related flavone C-glycosides.
In Vitro Antioxidant Assays for Isocarlinoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarlinoside, a flavonoid, is a subject of growing interest within the scientific community due to its potential therapeutic properties, including its antioxidant activity. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. Flavonoids are known to possess antioxidant capabilities through various mechanisms, including scavenging free radicals, donating hydrogen atoms, and chelating metal ions.[1][2] This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—that can be utilized to evaluate the antioxidant capacity of this compound. While specific quantitative data for this compound is not extensively available in the public domain, the provided protocols will enable researchers to generate this crucial data.
Mechanisms of Antioxidant Action for Flavonoids
Flavonoids exert their antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: Flavonoids can directly neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), by donating a hydrogen atom or an electron.[2][3][4] This stabilizes the free radical and terminates the oxidative chain reaction.
-
Metal Chelation: Some flavonoids can chelate transition metal ions like iron and copper, which are known to catalyze the formation of free radicals.[4][5]
-
Modulation of Enzymatic Activity: Flavonoids can inhibit the activity of enzymes that generate ROS, such as xanthine oxidase and NADPH oxidase.[4]
-
Upregulation of Endogenous Antioxidant Defenses: Flavonoids can also enhance the body's own antioxidant defense system by upregulating the expression of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2]
Data Presentation
The antioxidant capacity of this compound, once determined through the following assays, can be summarized for clear comparison. The results are typically expressed as IC50 values (for DPPH and ABTS assays) or in equivalents of a standard antioxidant, such as Trolox (for ABTS, FRAP, and ORAC assays).
Table 1: Template for Summarizing In Vitro Antioxidant Activity of this compound
| Assay | Parameter | Result (e.g., µg/mL or µM) | Positive Control (e.g., Ascorbic Acid, Trolox) |
| DPPH Radical Scavenging Assay | IC50 | Experimental Data | Experimental Data |
| ABTS Radical Cation Decolorization Assay | IC50 | Experimental Data | Experimental Data |
| TEAC (Trolox Equivalent Antioxidant Capacity) | Experimental Data | - | |
| FRAP (Ferric Reducing Antioxidant Power) Assay | FRAP Value (µM Fe(II)/mg) | Experimental Data | Experimental Data |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | ORAC Value (µM TE/mg) | Experimental Data | Experimental Data |
Note: This table is a template for researchers to populate with their own experimental data.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[6][7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[7] Keep the solution in the dark.
-
Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Prepare a series of dilutions of the this compound stock solution. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of the solvent used for the sample.
-
For the control, add 100 µL of the solvent to 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the decrease in absorbance at 734 nm is measured.[8]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9]
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a Trolox standard curve (e.g., 0-100 µM).
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound or Trolox standards to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.[9]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample with that of the Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[10][11]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12] Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using FeSO₄ or Trolox.
-
Assay:
-
Add 280 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of this compound or standards to the wells.[12]
-
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[12]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is determined from the standard curve and is expressed as µM Fe(II) equivalents per mg of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[13][14]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound
-
Trolox (standard)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before use.
-
Prepare a Trolox stock solution and a series of dilutions for the standard curve.
-
-
Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.
-
Add 25 µL of the different concentrations of this compound, Trolox standards, or blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately start recording the fluorescence intensity every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.[15]
-
-
Calculation:
-
Calculate the net Area Under the Curve (AUC) for each sample and standard by subtracting the AUC of the blank.
-
The ORAC value is determined by comparing the net AUC of the sample to the Trolox standard curve and is expressed as µM Trolox equivalents (TE) per mg of the sample.
-
Mandatory Visualizations
Caption: General antioxidant signaling pathway for flavonoids.
Caption: DPPH Assay Experimental Workflow.
Caption: ABTS Assay Experimental Workflow.
Caption: FRAP Assay Experimental Workflow.
Caption: ORAC Assay Experimental Workflow.
References
- 1. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revistas.intec.edu.do [revistas.intec.edu.do]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. zen-bio.com [zen-bio.com]
- 12. Analyses of Antioxidant Properties, Mineral Composition, and Fatty Acid Profiles of Soy-Based Beverages Before and After an In Vitro Digestion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
Application Notes and Protocols for Evaluating Isocarlinoside Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarlinoside, a flavone C-glycoside, is a natural compound with potential therapeutic applications. Based on the bioactivity of structurally related flavonoids, this compound is presumed to possess anti-inflammatory, antioxidant, and anticancer properties. These application notes provide a comprehensive guide to evaluating the bioactivity of this compound using a suite of cell-based assays. The detailed protocols and data presentation formats are designed to facilitate the systematic investigation of this promising natural product.
Data Presentation: In Vitro Bioactivity of this compound
The following tables provide a framework for summarizing the quantitative data obtained from the cell-based assays described in this document. The values presented are hypothetical and serve as a template for reporting experimental findings.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 (µM) | Positive Control | IC50 (µM) of Control |
| Griess Assay | RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) | Value | Dexamethasone | Value |
| ELISA | RAW 264.7 | LPS (1 µg/mL) | TNF-α | Value | Dexamethasone | Value |
| ELISA | RAW 264.7 | LPS (1 µg/mL) | IL-6 | Value | Dexamethasone | Value |
| Luciferase Reporter | HEK293-NF-κB | TNF-α (20 ng/mL) | NF-κB Activity | Value | Parthenolide | Value |
Table 2: Antioxidant Activity of this compound
| Assay | Cell Line | Oxidative Stressor | Measured Parameter | EC50 (µM) | Positive Control | EC50 (µM) of Control |
| CAA Assay | HepG2 | AAPH | ROS Scavenging | Value | Quercetin | Value |
Table 3: Anticancer Activity of this compound
| Assay | Cancer Cell Line | Measured Parameter | IC50 (µM) | Positive Control | IC50 (µM) of Control |
| MTT Assay | MCF-7 (Breast) | Cell Viability | Value | Doxorubicin | Value |
| MTT Assay | A549 (Lung) | Cell Viability | Value | Doxorubicin | Value |
| MTT Assay | HCT116 (Colon) | Cell Viability | Value | Doxorubicin | Value |
| Transwell Assay | MDA-MB-231 (Breast) | Cell Migration | % Inhibition at X µM | Value | N/A |
| Annexin V/PI | Jurkat (Leukemia) | Apoptosis Induction | % Apoptotic Cells at X µM | Value | Camptothecin |
Experimental Protocols & Workflows
Assessment of Anti-inflammatory Activity
Workflow for Anti-inflammatory Assays
1.1. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the concentration of nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Materials:
-
RAW 264.7 murine macrophage cells
-
Complete DMEM medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
1.2. Pro-inflammatory Cytokine Measurement (ELISA)
This protocol measures the levels of TNF-α and IL-6 in the cell culture supernatant using commercial ELISA kits.
-
Materials:
-
Supernatants from this compound-treated and LPS-stimulated RAW 264.7 cells
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
-
-
Protocol:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, add cell culture supernatants to the antibody-coated wells.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate and stop solution.
-
Measure the absorbance at the specified wavelength.
-
Determine the cytokine concentrations from the standard curve provided with the kit.
-
1.3. NF-κB Reporter Gene Assay
This assay measures the activation of the NF-κB signaling pathway.
-
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
Complete DMEM medium
-
This compound stock solution
-
TNF-α (or other NF-κB activator)
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Seed the HEK293-NF-κB reporter cells in a 96-well plate.
-
Treat the cells with this compound for 1-2 hours.
-
Stimulate with TNF-α for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Assessment of Antioxidant Activity
Workflow for Cellular Antioxidant Activity (CAA) Assay
2.1. Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of DCFH-DA in cells.[1][2]
-
Materials:
-
HepG2 human hepatocarcinoma cells
-
Complete MEM medium
-
This compound stock solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (positive control)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
-
-
Protocol:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate until confluent.
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA (25 µM) for 1 hour.
-
Wash away the excess probe.
-
Treat the cells with this compound and quercetin at various concentrations for 1 hour.
-
Add AAPH (600 µM) to induce oxidative stress.
-
Immediately measure the fluorescence every 5 minutes for 1 hour using a fluorescence plate reader (excitation 485 nm, emission 538 nm).
-
Calculate the area under the curve and determine the CAA value.
-
Assessment of Anticancer Activity
Workflow for Anticancer Activity Assays
3.1. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases to formazan, which is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
3.2. Cell Migration Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane towards a chemoattractant.
-
Materials:
-
Invasive cancer cell line (e.g., MDA-MB-231)
-
Transwell inserts (8 µm pore size)
-
Serum-free and serum-containing medium
-
This compound stock solution
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
-
Protocol:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add serum-containing medium to the lower chamber.
-
Seed cancer cells in serum-free medium containing different concentrations of this compound in the upper chamber.
-
Incubate for 16-24 hours.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
-
3.3. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Suspension cancer cell line (e.g., Jurkat) or adherent cells
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Signaling Pathway Analysis
NF-κB Signaling Pathway in Inflammation
This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Upon stimulation by LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
MAPK Signaling Pathway in Inflammation and Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial in regulating inflammation and cell proliferation. This compound may modulate these pathways.
Protocol for Western Blot Analysis of MAPK Phosphorylation
-
Materials:
-
Cell lysates from this compound-treated cells
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
References
Isocarlinoside: A Potential Standard for Phytochemical Analysis
Application Note & Protocol
Introduction
Isocarlinoside, a di-C-glycosylflavone found in plants such as Lespedeza capitata, is emerging as a valuable standard for phytochemical analysis.[1] C-glycosylflavones are a class of flavonoids characterized by a direct carbon-carbon bond between a sugar moiety and the flavonoid aglycone, which confers greater stability compared to their O-glycoside counterparts. This inherent stability makes this compound an excellent candidate for a reference standard in the quantification of related compounds in complex plant extracts and herbal formulations. This document provides detailed protocols for the use of this compound as a phytochemical standard, including its handling, preparation of standard solutions, and a general method for quantification using High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties and Handling
Proper handling and storage of this compound as a phytochemical standard are crucial for maintaining its integrity and ensuring accurate analytical results.
Storage and Stability:
-
Solid Form: this compound powder should be stored in a tightly sealed vial, protected from light, and kept at -20°C for long-term storage. For shorter periods (up to 6 months), storage at room temperature is also acceptable, provided the container is well-sealed.[2][3]
-
Solution Form: Stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, aliquots should be stored in tightly sealed vials at -20°C for up to one month.[2] Before use, frozen solutions should be allowed to equilibrate to room temperature for at least 60 minutes.[2]
Solubility:
The solubility of this compound should be experimentally determined in various solvents to select the most appropriate one for creating stock solutions. Common solvents for flavonoids include methanol, ethanol, and dimethyl sulfoxide (DMSO).
Experimental Protocols
Preparation of Standard Stock and Working Solutions
This protocol outlines the preparation of a primary stock solution of this compound and its subsequent dilution to create working standards for calibration curves.
Materials:
-
This compound reference standard
-
HPLC-grade methanol (or other appropriate solvent)
-
Analytical balance
-
Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Micropipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound standard on an analytical balance.
-
Transfer the weighed standard into a 1 mL volumetric flask.
-
Add a small amount of HPLC-grade methanol to dissolve the standard.
-
Once dissolved, bring the volume up to the 1 mL mark with methanol.
-
Stopper the flask and invert several times to ensure homogeneity. This is the primary stock solution.
-
-
Working Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol.
-
For example, to prepare a 100 µg/mL working solution, transfer 100 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask and bring it to volume with methanol.
-
Similarly, prepare other concentrations as needed for the calibration curve (e.g., 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).
-
General HPLC Method for Quantification
This protocol provides a general reversed-phase HPLC (RP-HPLC) method that can be optimized for the quantification of this compound in plant extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for flavonoid analysis.[4]
-
Mobile Phase: A gradient elution is typically used to separate flavonoids. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid (or acetic acid)
-
Solvent B: Acetonitrile (or methanol)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Flavonoids typically have absorption maxima between 250 and 370 nm. The optimal wavelength for this compound should be determined by examining its UV spectrum.
-
Injection Volume: 10 µL
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve:
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Record the peak area for this compound at each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration. Determine the linearity of the response (R² value).
-
-
Sample Analysis:
-
Prepare the plant extract by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the prepared sample into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. . Quantification:
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve.
-
Quantitative Data Summary
The following table illustrates the type of data that would be generated to establish a calibration curve for this compound.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 150,000 |
| 10 | 305,000 |
| 25 | 760,000 |
| 50 | 1,510,000 |
| 100 | 3,025,000 |
Diagrams
Caption: Workflow for phytochemical analysis using this compound standard.
Biological Activity Context
While detailed signaling pathways for this compound are not extensively documented, flavonoids, in general, are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[5] For instance, some flavonoids can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by interfering with signaling cascades such as the NF-κB pathway. The diagram below illustrates a generalized inflammatory signaling pathway that could be investigated for modulation by this compound.
Caption: Potential modulation of the NF-κB signaling pathway by this compound.
Conclusion
This compound presents itself as a reliable and stable standard for the phytochemical analysis of C-glycosylflavones. Its use, in conjunction with validated analytical methods like HPLC, allows for the accurate quantification of this and related compounds in various plant-based products. The protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to incorporate this compound into their quality control and research workflows. Further investigation into the specific biological activities of this compound will undoubtedly expand its application in the field of natural product research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. chemicea.com [chemicea.com]
- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural sources, biological effects, and pharmacological properties of cynaroside - PubMed [pubmed.ncbi.nlm.nih.gov]
Isocarlinoside for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarlinoside, also known as Luteolin-6-C-glucoside, is a flavonoid glycoside found in various plants.[1][2] Flavonoids as a class are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[2][3][4] While specific in-depth cell culture studies on this compound are not extensively documented in publicly available literature, its structural similarity to other well-researched flavonoids like luteolin suggests its potential as a subject for investigation in these areas.[2][3] Luteolin and its other glycosides have been shown to modulate key cellular signaling pathways involved in inflammation and apoptosis, such as NF-κB, MAPK, and JAK/STAT pathways.[3]
These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound in cell culture systems. The protocols outlined below are standardized methods for assessing cytotoxicity, apoptosis, and the modulation of relevant signaling pathways.
Data Presentation
Quantitative data from cell culture experiments should be meticulously recorded and organized for clear interpretation and comparison. The following tables are templates that can be adapted to summarize experimental findings.
Table 1: Cytotoxicity of this compound on Various Cell Lines (Illustrative Data)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 | 48 | 100 ± 4.5 | \multirow{5}{}{Illustrative} |
| 10 | 48 | 85.2 ± 3.1 | ||
| 25 | 48 | 62.7 ± 5.2 | ||
| 50 | 48 | 48.9 ± 4.8 | ||
| 100 | 48 | 21.3 ± 2.9 | ||
| A549 | 0 | 48 | 100 ± 5.1 | \multirow{5}{}{Illustrative} |
| 10 | 48 | 91.5 ± 4.2 | ||
| 25 | 48 | 73.1 ± 3.9 | ||
| 50 | 48 | 55.4 ± 5.5 | ||
| 100 | 48 | 30.8 ± 3.7 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Illustrative Data)
| Treatment | Concentration (µM) | Live Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 25 | 70.1 ± 3.5 | 15.8 ± 1.9 | 14.1 ± 2.0 |
| This compound | 50 | 45.6 ± 4.2 | 28.3 ± 2.8 | 26.1 ± 3.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
MTT Assay Experimental Workflow
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
References
- 1. Luteolin 6,8-di-C-glucoside | 29428-58-8 | FL157201 [biosynth.com]
- 2. Recent insights into luteolin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of cynaroside on lipid metabolism and lipid-related diseases: a mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for C-Glycosyl Flavonoid Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
C-glycosyl flavonoids are a class of specialized metabolites where a sugar moiety is attached to the flavonoid aglycone via a stable carbon-carbon bond, most commonly at the C-6 or C-8 position of the A-ring.[1] This structural feature confers greater stability against enzymatic and acidic hydrolysis compared to their O-glycosyl counterparts. The identification and structural elucidation of C-glycosyl flavonoids are challenging due to their isomeric diversity and complex fragmentation patterns in mass spectrometry.[1] These compounds exhibit a wide range of biological activities, making their accurate identification crucial for drug discovery and quality control of natural products. This document provides detailed application notes and protocols for the identification of C-glycosyl flavonoids using modern analytical techniques.
High-Performance Liquid Chromatography (HPLC) Coupled with UV/Diode Array Detection (DAD)
HPLC-UV/DAD is a fundamental technique for the separation and preliminary identification of C-glycosyl flavonoids from complex mixtures. Flavonoids exhibit characteristic UV spectra that can provide initial structural clues.[2]
Application Notes:
-
Column Selection: Reversed-phase C18 columns are most commonly used for the separation of C-glycosyl flavonoids.[3]
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[4][5][6] The acidic modifier helps to improve peak shape and resolution.
-
Detection: A Diode Array Detector (DAD) is highly recommended as it provides UV spectra for each eluting peak. Flavonoids generally show two major absorption bands: Band I (320–385 nm) corresponding to the B-ring, and Band II (250–285 nm) for the A-ring.[2] These spectra can help in classifying the flavonoid aglycone.
Experimental Protocol: HPLC-UV/DAD Analysis
-
Sample Preparation:
-
Extract the plant material or sample with a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV/DAD System and Conditions:
-
Instrument: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% (v/v) formic acid in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 0.8 - 1.0 mL/min.[4]
-
Injection Volume: 5 - 20 µL.[4]
-
Detection Wavelength: 254, 280, and 340 nm. Full spectral scan from 190-650 nm.[2][4]
-
Gradient Elution Program:
-
-
Data Analysis:
-
Compare the retention times and UV spectra of the peaks in the sample chromatogram with those of authentic standards if available.
-
Analyze the UV spectra to tentatively identify the class of flavonoid aglycone.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and structural elucidation of C-glycosyl flavonoids. Mass spectrometry provides molecular weight information and fragmentation patterns that are characteristic of the compound's structure.[8][9]
Application Notes:
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique used for flavonoid analysis and can be operated in both positive and negative ion modes.[2][4] The negative ion mode is often more sensitive for flavonoids.[5]
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS or MSn) is crucial for structural elucidation. Unlike O-glycosides, which readily lose their sugar moieties, C-glycosides undergo characteristic cross-ring cleavages of the sugar unit.[1][9]
-
Characteristic Neutral Losses: In negative ion mode MS/MS, common neutral losses from the hexose moiety of C-glycosyl flavonoids include 90 Da and 120 Da. For pentose moieties, losses of 60 Da and 90 Da are observed.[4]
-
Distinguishing Isomers: The fragmentation patterns can help distinguish between 6-C and 8-C glycosyl isomers. The 6-C sugar residue tends to show greater fragmentation than the 8-C sugar residue.[4] In positive ion mode, the intensity ratio of [M+H-150]+ to [M+H-120]+ can be used to differentiate between 6-C and 8-C glycosides.[8]
Experimental Protocol: LC-ESI-MS/MS Analysis
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol.
-
-
LC-MS System and Conditions:
-
Instrument: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole, Ion Trap, Q-TOF, or Orbitrap) with an ESI source.
-
LC Conditions: Use the same LC conditions as described in the HPLC-UV/DAD protocol.
-
MS Parameters (Negative Ion Mode):
-
Ion Source: ESI
-
Scan Range: m/z 100-1500
-
Capillary Voltage: 3.0 - 3.5 kV
-
Capillary Temperature: 350 °C[2]
-
Sheath Gas Flow Rate: 30 (arbitrary units)[2]
-
Auxiliary Gas Flow Rate: 10 (arbitrary units)[2]
-
Collision Energy (for MS/MS): Varies depending on the instrument and compound, typically in the range of 15-45 eV.
-
-
-
Data Analysis:
-
Determine the molecular weight from the [M-H]⁻ or [M+H]⁺ ion in the full scan MS spectrum.
-
Analyze the MS/MS spectra for characteristic neutral losses to confirm the presence of a C-glycosidic bond and identify the type of sugar.
-
Compare the fragmentation patterns with literature data or spectral libraries for known C-glycosyl flavonoids.
-
Quantitative Data Summary
Table 1: Characteristic MS/MS Fragment Ions of C-Glycosyl Flavonoids (Negative Ion Mode)
| C-Glycosyl Flavonoid Type | Parent Ion [M-H]⁻ | Key Fragment Ions and Neutral Losses | Reference |
| Apigenin-6-C-glucoside (Isovitexin) | 431 | [M-H-90]⁻, [M-H-120]⁻ | [4] |
| Apigenin-8-C-glucoside (Vitexin) | 431 | [M-H-90]⁻, [M-H-120]⁻ | [4] |
| Luteolin-6-C-glucoside (Isoorientin) | 447 | [M-H-90]⁻, [M-H-120]⁻ | [4] |
| Luteolin-8-C-glucoside (Orientin) | 447 | [M-H-90]⁻, [M-H-120]⁻ | [4] |
| Apigenin-6,8-di-C-glucoside (Vicenin-2) | 593 | [M-H-90]⁻, [M-H-120]⁻, [M-H-120-120]⁻ | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for the complete structural elucidation of novel C-glycosyl flavonoids. It provides detailed information about the carbon skeleton and the position of the glycosidic linkage.[10][11]
Application Notes:
-
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and type of protons, while ¹³C NMR reveals the carbon framework of the molecule. The chemical shifts of the anomeric proton and carbon are particularly important for identifying the sugar moiety and its linkage.[11]
-
2D NMR (COSY, HSQC, HMBC): 2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and determining the connectivity within the molecule.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the C-glycosidic linkage point on the aglycone.[11]
-
-
C-Glycosylation Site Determination: The C-glycosylation of a flavonoid shifts the signal of the corresponding aglycone carbon downfield by 8.6-10.2 ppm.[12]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
The C-glycosyl flavonoid must be isolated and purified, typically by preparative HPLC.
-
Dissolve a sufficient amount of the pure compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
-
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY
-
2D HSQC or HMQC
-
2D HMBC
-
-
-
Data Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Identify the long-range correlation in the HMBC spectrum between the anomeric proton of the sugar and the carbons of the flavonoid A-ring to confirm the C-glycosidic linkage and its position (C-6 or C-8).
-
Compare the obtained NMR data with published values for known C-glycosyl flavonoids.
-
Quantitative Data Summary
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for C-Glycosylation Site on Apigenin Aglycone in DMSO-d₆
| Carbon | Apigenin | Apigenin-6-C-glucoside (Isovitexin) | Apigenin-8-C-glucoside (Vitexin) |
| C-5 | 161.2 | 160.5 | 161.1 |
| C-6 | 98.8 | 108.9 | 98.2 |
| C-7 | 163.7 | 163.2 | 162.5 |
| C-8 | 94.0 | 93.6 | 104.9 |
| C-9 | 157.3 | 156.1 | 156.0 |
| C-10 | 103.5 | 102.9 | 103.7 |
Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.
Workflow for C-Glycosyl Flavonoid Identification
The following diagram illustrates a typical workflow for the identification and structural elucidation of C-glycosyl flavonoids.
Caption: Workflow for C-glycosyl flavonoid identification.
Conclusion
The identification of C-glycosyl flavonoids requires a multi-technique approach. HPLC-UV/DAD serves as an excellent initial screening method, while LC-MS/MS provides crucial structural information for tentative identification. For novel or structurally complex C-glycosyl flavonoids, isolation and subsequent analysis by NMR spectroscopy are indispensable for unambiguous structure elucidation. The combined use of these techniques, along with careful data interpretation, enables the accurate and comprehensive characterization of this important class of natural products.
References
- 1. Comprehensive characterization of C-glycosyl flavones in wheat (Triticum aestivum L.) germ using UPLC-PDA-ESI/HRMSn and mass defect filtering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mobt3ath.com [mobt3ath.com]
- 3. Glycosidic Flavonoids Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. Identification of C-glycosyl flavones by high performance liquid chromatography electrospray ionization mass spectrometry and quantification of five main C-glycosyl flavones in Flickingeria fimbriata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ftb.com.hr [ftb.com.hr]
- 7. Qualitative and Quantitative Analysis of C-glycosyl-flavones of Iris lactea Leaves by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometric identification and quantification of glycosyl flavonoids, including dihydrochalcones with neutral loss scan mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Nuclear magnetic resonance spectra and structures of some C-glycosyl flavonoids | Semantic Scholar [semanticscholar.org]
- 11. ukm.my [ukm.my]
- 12. scispace.com [scispace.com]
Isocarlinoside as a Potential Biomarker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Currently, there is a notable lack of direct scientific literature specifically investigating isocarlinoside as a biomarker. The following application notes and protocols are presented as a forward-looking framework, hypothesizing the potential of this compound based on the known anti-inflammatory and antioxidant properties of a structurally similar C-glycosyl flavonoid, isoschaftoside. The experimental data and pathways described herein are based on published findings for isoschaftoside and should be considered as a template for initiating research into this compound.
Application Notes
This compound is a flavone C-glycoside that, like other members of its class, may possess significant biological activities, including anti-inflammatory and antioxidant effects. Chronic inflammation and oxidative stress are key pathological features of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Molecules that can modulate these processes are of high interest as potential therapeutic agents and as biomarkers for disease activity and therapeutic response.
Recent studies on the related compound, isoschaftoside, have demonstrated its ability to suppress inflammatory responses in lipopolysaccharide (LPS)-activated microglia.[1] This effect is mediated, at least in part, through the inhibition of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) metabolic reprogramming pathway.[1] Given the structural similarities, it is plausible that this compound exerts similar effects. Therefore, this compound could be investigated as a potential biomarker for inflammatory conditions, particularly those involving microglial activation. A decrease in this compound levels, or its metabolites, in relevant biological fluids could hypothetically correlate with an increase in inflammatory activity.
Hypothetical Quantitative Data for this compound Based on Isoschaftoside Studies
The following table summarizes the potential anti-inflammatory effects of this compound, extrapolated from studies on isoschaftoside in LPS-stimulated BV-2 microglial cells.[1]
| Parameter | Condition | This compound Concentration (µM) | Result (Inhibition %) |
| Nitric Oxide (NO) Production | LPS (10 ng/mL) | 100 | ~25% |
| 500 | ~50% | ||
| 1000 | ~75% | ||
| iNOS Protein Expression | LPS (10 ng/mL) | 1000 | Significant Reduction |
| TNF-α mRNA Expression | LPS (10 ng/mL) | 1000 | Significant Reduction |
| IL-1β mRNA Expression | LPS (10 ng/mL) | 1000 | Significant Reduction |
| COX-2 Protein Expression | LPS (10 ng/mL) | 1000 | Significant Reduction |
Experimental Protocols
The following are detailed protocols for investigating the anti-inflammatory effects of this compound in a microglial cell line, adapted from established methodologies for isoschaftoside.[1]
Protocol 1: Assessment of Anti-inflammatory Activity in BV-2 Microglial Cells
1. Cell Culture and Maintenance:
- Culture BV-2 immortalized murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculture cells every 2-3 days to maintain logarithmic growth.
2. This compound and LPS Treatment:
- Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Ensure the final solvent concentration does not exceed 0.1%.
- Pre-treat the cells with various concentrations of this compound (e.g., 100, 500, 1000 µM) for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 10 ng/mL for 24 hours. Include a vehicle control (no this compound, no LPS) and an LPS-only control.
3. Nitric Oxide (NO) Production Assay (Griess Test):
- After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
- Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the NO concentration based on a standard curve generated with sodium nitrite.
4. Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Cytokines:
- After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform qRT-PCR using SYBR Green master mix and specific primers for iNOS, TNF-α, IL-1β, COX-2, and a housekeeping gene (e.g., GAPDH).
- Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.
5. Western Blot Analysis for Protein Expression:
- Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with primary antibodies against iNOS, COX-2, HIF-1α, and a loading control (e.g., β-actin) overnight at 4°C.
- Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Proposed Signaling Pathway for this compound's Anti-inflammatory Action
Caption: Proposed signaling pathway for this compound's anti-inflammatory effects.
Experimental Workflow for Investigating this compound
Caption: Experimental workflow for assessing this compound's anti-inflammatory potential.
References
Application of Isocarlinoside in Functional Foods: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarlinoside is a flavone C-glycoside, a class of bioactive compounds found in various plants, including Viola yedoensis and Indian barnyard millet.[1] Flavone C-glycosides are noted for their significant biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties, making them promising ingredients for the development of functional foods and nutraceuticals.[2][3] This document provides detailed application notes and experimental protocols for assessing the potential of this compound in functional food development, drawing upon the known activities of structurally related flavone C-glycosides.
Physicochemical Properties and Structure
-
IUPAC Name: 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
-
Molecular Formula: C26H28O15[4]
-
Molecular Weight: 580.49 g/mol
-
Structure: this compound is a luteolin derivative with two C-linked glucose moieties at positions 6 and 8 of the flavone backbone.[5]
Potential Functional Food Applications and Bioactivities
Based on the activities of related flavone C-glycosides, this compound is proposed to have the following applications in functional foods:
Antioxidant Properties
Flavone C-glycosides are potent antioxidants.[6][7] The presence of hydroxyl groups on the B-ring, particularly the ortho-dihydroxy groups, is crucial for their radical scavenging activity.[6][8]
Proposed Mechanism of Action: this compound likely exerts its antioxidant effects through direct radical scavenging and by activating the Nrf2/ARE signaling pathway.[9][10] Activation of Nrf2 leads to the upregulation of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[9][10][11][[“]][13]
Table 1: Antioxidant Activity of Representative Flavone C-Glycosides (In Vitro)
| Compound | Assay | IC50 / EC50 (µM) | Reference |
| Orientin | ABTS | 15.2 ± 0.5 | [14] |
| Isoorientin | ABTS | 12.8 ± 0.3 | [14] |
| Vitexin | ABTS | 35.7 ± 1.1 | [14] |
| Isovitexin | ABTS | 28.4 ± 0.9 | [14] |
| Lucenin-2 | DPPH | 55.1 ± 2.1 | [6] |
| Vicenin-2 | DPPH | 48.9 ± 1.8 | [6] |
Anti-inflammatory Effects
Flavone C-glycosides have demonstrated significant anti-inflammatory activity.[2][3][15] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[15][16][17]
Proposed Mechanism of Action: The anti-inflammatory effects are likely mediated through the inhibition of the NF-κB signaling pathway.[18][19][20][21][22][23] By preventing the activation and nuclear translocation of NF-κB, this compound can downregulate the expression of pro-inflammatory genes.[18][19][20][21][22][23]
Table 2: Anti-inflammatory Activity of Representative Flavone C-Glycosides in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Parameter | Inhibition (%) at 100 µg/mL | Reference |
| Lucenin-2 | NO Production | ~50 | [15] |
| Vicenin-2 | NO Production | ~60 | [15] |
| Stellarin-2 | NO Production | ~55 | [15] |
Anti-Diabetic Potential
Flavone C-glycosides have shown promise in the management of hyperglycemia by inhibiting key digestive enzymes involved in carbohydrate metabolism.[2][24]
Proposed Mechanism of Action: this compound is expected to inhibit α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides.[24] This action can help to lower postprandial blood glucose levels. Additionally, flavonoids can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism and improving insulin sensitivity.[25][26][27][28][29]
Table 3: α-Glucosidase Inhibitory Activity of Representative Flavonoids
| Compound | IC50 (µM) | Reference |
| Quercetin | 8.5 | [30] |
| Luteolin | 25.6 | [30] |
| Kaempferol | 42.1 | [30] |
| Acarbose (standard) | 215.5 | [30] |
Experimental Protocols
Extraction and Isolation of this compound
A general protocol for the extraction and isolation of flavone C-glycosides from plant material is provided below. This can be adapted for sources rich in this compound.[31][32][33][34][35]
Workflow for Extraction and Isolation:
Caption: Workflow for this compound Extraction.
Methodology:
-
Preparation of Plant Material: Dry the plant material at room temperature and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with 70% ethanol at room temperature for 24 hours. Repeat the extraction process three times.
-
Filtration and Concentration: Combine the ethanol extracts, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Partitioning: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate. The ethyl acetate fraction is typically enriched with flavonoids.
-
Column Chromatography: Subject the ethyl acetate fraction to column chromatography using macroporous resin (e.g., AB-8) or silica gel. Elute with a gradient of ethanol in water.
-
Preparative HPLC: Further purify the flavonoid-rich fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
Purification: The isolated compound can be further purified by crystallization.
-
Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic methods such as NMR (1H, 13C) and Mass Spectrometry.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol assesses the free radical scavenging activity of this compound.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
Add 100 µL of each this compound dilution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Determine the IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration. Ascorbic acid can be used as a positive control.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol evaluates the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Cell Viability: Perform an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.
In Vitro Anti-Diabetic Activity: α-Glucosidase Inhibition Assay
This protocol determines the inhibitory effect of this compound on α-glucosidase activity.
Methodology:
-
Enzyme and Substrate Preparation:
-
Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
-
Assay Procedure:
-
Add 50 µL of different concentrations of this compound to a 96-well plate.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate at 37°C for 20 minutes.
-
-
Stopping the Reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculation: Calculate the percentage of inhibition as follows: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance of the reaction with the inhibitor.
-
IC50 Determination: Determine the IC50 value. Acarbose can be used as a positive control.
Signaling Pathway Diagrams
Nrf2 Antioxidant Signaling Pathway
Caption: this compound and the Nrf2 Pathway.
NF-κB Inflammatory Signaling Pathway
Caption: this compound and the NF-κB Pathway.
AMPK Metabolic Signaling Pathway
Caption: this compound and the AMPK Pathway.
Conclusion and Future Directions
This compound, as a flavone C-glycoside, holds significant promise for application in functional foods due to its potential antioxidant, anti-inflammatory, and anti-diabetic properties. The provided protocols offer a framework for the scientific validation of these activities. Further research should focus on the in vivo efficacy, bioavailability, and safety of this compound to fully realize its potential as a functional food ingredient. Clinical trials will be necessary to substantiate the health benefits in humans.
References
- 1. This compound | CAS:83151-90-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. Advance on the Flavonoid C-glycosides and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C26H28O15 | CID 21576182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0030721) [hmdb.ca]
- 6. [PDF] Relationship Between the Structure of the Flavone C-Glycosides of Linseed (Linum usitatissimum L.) and Their Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 7. Identification of a flavonoid C-glycoside as potent antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship Between the Structure of the Flavone C-Glycosides of Linseed (Linum usitatissimum L.) and Their Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. consensus.app [consensus.app]
- 13. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidative, Anti-Inflammatory, and Anticancer Effects of Purified Flavonol Glycosides and Aglycones in Green Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 19. globalsciencebooks.info [globalsciencebooks.info]
- 20. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 24. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. AMPK in Intestinal Health and Disease: A Multifaceted Therapeutic Target for Metabolic and Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Exploring the Therapeutic Role of Flavonoids Through AMPK Activation in Metabolic Syndrome: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Plant-Derived Flavonoids as AMPK Activators: Unveiling Their Potential in Type 2 Diabetes Management through Mechanistic Insights, Docking Studies, and Pharmacokinetics [mdpi.com]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Isolation and purification of four flavone C-glycosides from antioxidant of bamboo leaves by macroporous resin column chromatography and preparative high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 35. A Comprehensive Guide to Extracting Flavonoids from Plant Sources [aushealthingredients.com]
Troubleshooting & Optimization
Technical Support Center: Isocarlinoside Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Isocarlinoside. The guidance focuses on addressing common challenges to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low yield of this compound during extraction?
A1: Low yields of flavonoid C-glycosides like this compound can typically be attributed to three main factors:
-
Incomplete Extraction: The chosen solvent or extraction method may not be efficient at removing the compound from the plant matrix.[1] Key parameters like solvent polarity, temperature, and extraction time are critical for success.[2][3]
-
Compound Degradation: this compound may be sensitive to heat, light, or adverse pH levels during the extraction process, leading to its breakdown.[1] Methods that employ high temperatures, such as Soxhlet extraction, can be particularly problematic for thermally sensitive compounds.[4][5]
-
Low Natural Abundance: The concentration of this compound in the source material might be inherently low, which necessitates highly optimized and efficient extraction protocols to obtain a satisfactory yield.[1]
Q2: Which extraction methods are most effective for this compound?
A2: The choice of extraction method depends on the available equipment, scale, and the thermal stability of this compound.
-
Maceration: A simple technique involving soaking the plant material in a solvent.[4] While straightforward, it can be time-consuming and may result in lower efficiency compared to other methods.[4]
-
Soxhlet Extraction: A continuous reflux method that is generally more efficient than maceration.[4] However, the prolonged exposure to heat can increase the risk of degrading thermolabile compounds like some flavonoids.[4][6]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration.[5] This method often improves extraction efficiency at lower temperatures and with shorter extraction times.[5][7]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, which can significantly reduce extraction time and solvent consumption.[5][8]
Modern techniques like UAE and MAE are often preferred as they can offer higher yields in shorter times and with less solvent consumption compared to conventional methods.[7][9]
Q3: How does the choice of solvent impact this compound extraction yield?
A3: The solvent choice is crucial and should be based on the polarity of this compound.[5] Alcohols, such as ethanol and methanol, are common and effective solvents for extracting flavonoids.[1][4] Often, aqueous mixtures (e.g., 80% ethanol or 80% methanol) provide the best results by balancing polarity to efficiently solubilize the target compound.[3][5] The ideal solvent should maximize the recovery of this compound while minimizing the co-extraction of impurities.[8]
Q4: What are the most critical experimental parameters to optimize for maximizing yield?
A4: To maximize the yield and purity of this compound, the following parameters are critical to optimize:
-
Solvent Choice and Concentration: The type of solvent and its ratio to water can significantly affect extraction efficiency.[10]
-
Temperature: Higher temperatures can increase solubility and diffusion but also risk thermal degradation of the compound.[2][5]
-
Extraction Time: The duration must be sufficient for maximum recovery without causing compound degradation.[5]
-
Plant Material Particle Size: Grinding the material to a fine powder increases the surface area, leading to more efficient extraction.[4][5]
-
Solid-to-Liquid Ratio: This ratio impacts yield, with higher ratios potentially increasing extraction up to a saturation point, though this also increases solvent usage.[2][5]
Troubleshooting Guide
This guide addresses specific issues encountered during the extraction process in a question-and-answer format.
Issue 1: The extraction yield of this compound is consistently low, even after following a standard protocol.
-
Possible Cause: Incomplete extraction due to suboptimal parameters.
-
Solution:
-
Re-assess Particle Size: Ensure the plant material is ground sufficiently. A finer particle size increases the surface area for solvent interaction.[4][5]
-
Optimize Solid-to-Solvent Ratio: A low solvent volume may become saturated before all the compound is extracted. Try increasing the solvent-to-solid ratio.[2][6]
-
Extend Extraction Time: Equilibrium between the solute inside and outside the solid material may not have been reached. Increase the extraction duration and analyze the yield at different time points to find the optimum.[4]
-
Perform Sequential Extractions: Re-extract the plant residue with fresh solvent multiple times and combine the extracts. This ensures more complete recovery.[3]
-
Issue 2: The crude extract contains a high level of impurities, complicating purification.
-
Possible Cause: Co-extraction of undesirable compounds like fats, waxes, or pigments.
-
Solution:
-
Implement a Defatting Step: Before the main extraction, pre-wash the dried plant material with a non-polar solvent like hexane. This will remove lipids and waxes without significantly affecting the more polar this compound.
-
Optimize Solvent Polarity: Experiment with different aqueous-organic solvent ratios. A slight adjustment in polarity can sometimes significantly reduce the extraction of certain impurities.
-
Utilize Solid-Phase Extraction (SPE): After initial extraction, pass the crude extract through an appropriate SPE cartridge (e.g., C18) to remove highly non-polar or highly polar impurities before final purification steps like column chromatography.
-
Issue 3: I suspect this compound is degrading during the extraction process.
-
Possible Cause: The compound is sensitive to heat or pH.
-
Solution:
-
Lower the Temperature: If using heat-intensive methods like Soxhlet or reflux, reduce the temperature or switch to a non-thermal method.[5] An optimal range for many bioactive compounds is 60-80°C for conventional methods.[5]
-
Use Modern, Non-Thermal Methods: Employ Ultrasound-Assisted Extraction (UAE) or maceration at room temperature to avoid thermal degradation.[5]
-
Control pH: The stability of flavonoids can be pH-dependent.[5] Maintain a neutral pH during extraction unless literature suggests an acidic or basic environment improves stability or selectivity.
-
Minimize Extraction Time: Shorter extraction times reduce the exposure of the compound to potentially degrading conditions.[5] MAE and UAE are advantageous in this regard.[7]
-
Data Presentation
While specific quantitative data for this compound extraction is highly dependent on the plant source and experimental setup, the following table summarizes the general effects of key parameters on extraction yield.
| Parameter | General Effect of Increase on Yield | Key Considerations & Trade-offs |
| Temperature | Increases up to an optimum, then may decrease | Higher temperatures improve solubility and diffusion but significantly increase the risk of thermal degradation.[2] |
| Extraction Time | Increases until a plateau is reached | Longer durations improve recovery but also increase energy consumption and the risk of compound degradation.[4] |
| Solvent-to-Solid Ratio | Increases yield | Using excessive solvent leads to higher costs and longer evaporation/concentration times.[4] |
| Ethanol/Methanol % (in water) | Increases up to an optimal percentage, then may decrease | The polarity must be fine-tuned to match this compound. Too much or too little water can reduce efficiency. |
| Particle Size | Decreases (finer particles improve yield) | Finer powders increase surface area for better extraction, but if too fine, can cause difficulty with filtration.[4] |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general methodology. Researchers should optimize the parameters for their specific plant material.
-
Sample Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Accurately weigh 10 g of the powdered plant material and place it into an extraction vessel.
-
Add 150 mL of 80% ethanol (ethanol:water, 80:20 v/v). The solid-to-liquid ratio is 1:15 w/v.
-
Place the vessel in an ultrasonic bath.
-
Set the UAE parameters. Typical starting conditions are a frequency of 40 kHz, power of 200 W, and a controlled temperature of 50°C for 30 minutes.
-
-
Recovery:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[1]
-
-
Purification (Optional):
Visualizations
The following diagrams illustrate key workflows and troubleshooting logic for this compound extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Isocarlinoside Isomers
Welcome to the technical support center for the chromatographic separation of Isocarlinoside and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for separating this compound isomers?
A1: For the separation of C-glycosyl flavonoid isomers like this compound, a reversed-phase HPLC method is a suitable starting point. Given the structural similarity to other C-glycosyl flavonoids, the following initial conditions are recommended.[1]
Table 1: Recommended Initial HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][2] |
| Mobile Phase B | Acetonitrile or Methanol[1] |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30-40 °C[1] |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at 280 nm and 360 nm[1] |
| Injection Volume | 10 µL |
It is crucial to note that these are starting parameters and may require optimization for your specific this compound isomers.
Q2: How does the mobile phase composition affect the separation of this compound isomers?
A2: The mobile phase composition, particularly the organic modifier and the acidic additive, plays a critical role in the resolution of flavonoid isomers.
-
Organic Modifier : Acetonitrile generally provides better peak shape and higher resolution for flavonoid glycosides compared to methanol. However, methanol can offer different selectivity and might be advantageous in some cases.
-
Acidic Additive : The addition of a small percentage of an acid, such as formic acid or acetic acid (typically 0.1%), is essential.[1][2] It helps to suppress the ionization of phenolic hydroxyl groups on the flavonoid structure and silanol groups on the stationary phase.[1][2] This minimizes peak tailing and improves peak shape.[1] The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.[3][4][5]
Q3: My this compound isomers are not separating. What should I do if they are stereoisomers?
A3: If you suspect your this compound isomers are stereoisomers (enantiomers or diastereomers), a standard C18 column may not provide separation. In this case, chiral chromatography is necessary. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, have been successfully used for the separation of flavonoid enantiomers and diastereomers.[6][7]
Table 2: Recommended Chiral Stationary Phases for Flavonoid Isomer Separation
| Chiral Stationary Phase Type | Example Commercial Columns | Mobile Phase Mode |
| Cellulose-based | CHIRALCEL® OD-H, CHIRALCEL® OJ | Normal-phase or Reversed-phase |
| Amylose-based | CHIRALPAK® AD, CHIRALPAK® IA | Normal-phase or Reversed-phase[7] |
For normal-phase chiral separations, a mobile phase consisting of n-hexane and an alcohol (e.g., ethanol or isopropanol) is typically used.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of this compound isomers.
Issue 1: Poor Resolution or Co-eluting Peaks
Poor resolution is a common challenge when separating structurally similar isomers.
Table 3: Troubleshooting Poor Resolution
| Potential Cause | Recommended Solution |
| Sub-optimal Mobile Phase | - Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.- Experiment with different organic modifiers (Acetonitrile vs. Methanol) to alter selectivity. |
| Inappropriate Column | - If using a standard C18 column, consider a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl phase).- If stereoisomers are suspected, switch to a chiral stationary phase.[6] |
| Elevated Temperature | - Optimize the column temperature. Increasing the temperature can decrease mobile phase viscosity and improve efficiency, but for some isomers, a lower temperature might enhance separation.[1] A systematic evaluation (e.g., 25°C, 30°C, 40°C) is recommended.[1] |
| High Flow Rate | - Reduce the flow rate. This increases the interaction time between the analytes and the stationary phase, potentially improving resolution, though it will increase the run time.[1] |
| Column Aging | - Replace the column if it is old or has been extensively used, as performance degrades over time. |
dot
Caption: A logical workflow for troubleshooting poor resolution of this compound isomers.
Issue 2: Peak Tailing or Fronting
Asymmetrical peaks can compromise the accuracy of integration and quantification.
Table 4: Troubleshooting Peak Shape Problems
| Peak Anomaly | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions: Interaction of flavonoid hydroxyl groups with active silanol groups on the silica support.[1] | - Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid) to suppress silanol activity.[1] |
| Column Overload: Injecting too concentrated a sample. | - Reduce the injection volume or dilute the sample. | |
| Column Contamination: Buildup of contaminants from previous injections. | - Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). | |
| Peak Fronting | Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase. | - Dissolve the sample in the initial mobile phase composition whenever possible. |
| Column Overload: Severe mass overload can also cause fronting. | - Decrease the injection volume or dilute the sample. |
dot
Caption: A general experimental workflow for the HPLC analysis of this compound isomers.
Data Presentation
Effective method development requires systematic evaluation and comparison of results. The following tables provide a template for organizing your experimental data.
Table 6: Comparison of Different C18 Columns for Isomer Separation
| Column (Stationary Phase, Dimensions) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (tR) - Isomer 1 (min) | Retention Time (tR) - Isomer 2 (min) | Resolution (Rs) | Tailing Factor (Tf) - Isomer 1 | Tailing Factor (Tf) - Isomer 2 |
| Column A | ||||||||
| Column B | ||||||||
| Column C |
Table 7: Effect of Mobile Phase Composition on Isomer Separation
| Mobile Phase B Composition | Gradient Program | Flow Rate (mL/min) | Temperature (°C) | Retention Time (tR) - Isomer 1 (min) | Retention Time (tR) - Isomer 2 (min) | Resolution (Rs) | Tailing Factor (Tf) - Isomer 1 | Tailing Factor (Tf) - Isomer 2 |
| Acetonitrile | ||||||||
| Methanol | ||||||||
| Acetonitrile with 0.1% Acetic Acid |
Table 8: Influence of Column Temperature on Isomer Separation
| Temperature (°C) | Mobile Phase | Flow Rate (mL/min) | Retention Time (tR) - Isomer 1 (min) | Retention Time (tR) - Isomer 2 (min) | Resolution (Rs) | Tailing Factor (Tf) - Isomer 1 | Tailing Factor (Tf) - Isomer 2 |
| 25 | |||||||
| 30 | |||||||
| 35 | |||||||
| 40 |
References
- 1. benchchem.com [benchchem.com]
- 2. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Isocarlinoside stability issues in different solvents
Welcome to the technical support center for Isocarlinoside. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in various solvents. As a flavonoid C-glycoside, this compound possesses a robust structure, but its stability can be influenced by experimental conditions.[1][2] This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of this compound solutions.
Q1: I dissolved this compound in an aqueous buffer for my assay, but I'm seeing a precipitate form over time. What is happening?
A1: This issue is likely due to the low aqueous solubility of many flavonoids, even glycosylated ones. While glycosylation enhances water solubility compared to the aglycone, this compound may still have limited solubility in purely aqueous systems, especially at higher concentrations.[3][4]
-
Immediate Action:
-
Prepare stock solutions in a suitable organic solvent like DMSO or methanol.[5]
-
Dilute the stock solution into your aqueous buffer immediately before use.
-
Ensure the final concentration of the organic solvent is low (typically <1%) to avoid interfering with your experiment and to prevent precipitation.
-
Consider using sonication to aid initial dissolution in the aqueous buffer.
-
Q2: My analytical results show a rapid decrease in this compound concentration, even when stored for a short period. What could be the cause?
A2: Rapid degradation can be caused by several factors, most commonly pH, temperature, and light exposure.
-
Troubleshooting Steps:
-
Check the pH of your solvent/solution: Flavonoids are generally less stable in neutral to alkaline conditions (pH > 7).[4][6] If your solution is not acidic, degradation can be accelerated. The highest stability for some flavonoids is observed around pH 3.[4]
-
Review Storage Temperature: Solutions should be stored at low temperatures. For short-term storage (up to a month), -20°C is recommended, while -80°C is preferable for long-term storage (up to six months).[6] Avoid repeated freeze-thaw cycles.
-
Protect from Light: Flavonoids can be susceptible to photodegradation. Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. Are these contaminants or degradation products?
A3: The appearance of new peaks is often indicative of degradation. Flavonoid C-glycosides like this compound are relatively stable, but degradation can occur under forced conditions such as strong acid or base, high heat, or oxidation, leading to the formation of various by-products.[1]
-
Verification and Optimization:
-
Run a Blank: Analyze your solvent/buffer alone to rule out contamination from the matrix.
-
Analyze a Freshly Prepared Standard: This will help you confirm the retention time of pure this compound and serve as a baseline.
-
Perform a Forced Degradation Study: Intentionally stress a sample of this compound (e.g., by heating, adding acid/base, or an oxidizing agent) and analyze the resulting solution. This can help identify the retention times of potential degradation products.
-
Use Mass Spectrometry (LC-MS): If available, LC-MS can help in the structural elucidation of the unknown peaks to confirm if they are degradation products.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or storage at ≤4°C is recommended to protect it from moisture and light.
Q2: Which solvents are recommended for dissolving this compound?
A2: this compound is best dissolved in polar organic solvents. Recommended solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Ethanol The solubility is generally lower in less polar solvents and can be very low in water.[8]
Q3: How does the glycosidic bond in this compound affect its stability?
A3: this compound is a C-glycoside, meaning the sugar moiety is attached to the flavonoid backbone via a carbon-carbon bond.[9] This C-C bond is significantly more resistant to chemical and enzymatic hydrolysis compared to the C-O bond found in O-glycosides.[1][2] This inherent structural feature makes this compound more stable, particularly in acidic conditions where O-glycosides might hydrolyze.[10]
Q4: Can metal ions affect the stability of this compound solutions?
A4: Yes, certain metal ions, particularly transition metals like Fe³⁺ and Cu²⁺, can chelate with flavonoids and catalyze their oxidation, leading to degradation.[4][11] It is advisable to use high-purity solvents and avoid contact with metallic spatulas or containers where possible. If metal ion contamination is suspected, the addition of a chelating agent like EDTA may help, provided it does not interfere with your downstream applications.
Q5: I need to work with this compound in an aqueous solution. What is the most stable pH range?
A5: Flavonoids are typically most stable in acidic conditions (pH < 4).[6] As the pH increases towards neutral and alkaline, the phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation and degradation. For aqueous buffers, a pH in the range of 3-5 is recommended for optimal stability.
Illustrative Stability Data
The following table provides an illustrative summary of the expected stability of this compound in common laboratory solvents under different conditions. This data is based on the general behavior of flavonoid C-glycosides and should be used as a guideline. Specific stability will depend on the exact experimental conditions.
| Solvent | Condition | Temperature | Light Condition | Expected Stability | Potential Issues |
| DMSO | Neat | -20°C | Dark | High (>98% over 6 months) | Hygroscopic; absorb moisture |
| Methanol | Neat | 4°C | Dark | Good (>95% over 1 month) | Potential for slow oxidation |
| Ethanol | Neat | 4°C | Dark | Good (>95% over 1 month) | Similar to methanol |
| Acetonitrile | Neat | 4°C | Dark | Moderate | Lower solubility may be an issue |
| Aqueous Buffer | pH 4.0 | 25°C | Dark | Moderate (hours to days) | Prone to microbial growth if not sterile |
| Aqueous Buffer | pH 7.0 | 25°C | Dark | Low (minutes to hours) | Rapid oxidative degradation |
| Aqueous Buffer | pH 9.0 | 25°C | Light | Very Low (minutes) | Accelerated degradation due to pH and light |
Experimental Protocols
Protocol: General Stability Assessment of this compound via HPLC
This protocol outlines a general method for assessing the stability of this compound in a specific solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in a minimal volume of a suitable organic solvent (e.g., HPLC-grade methanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the solvent of interest (e.g., methanol, acetonitrile, or a specific pH buffer) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
If using a buffer, ensure the final concentration of the organic co-solvent from the stock solution is minimal (e.g., <1%).
-
Prepare multiple aliquots in amber HPLC vials for each time point to avoid repeated sampling from a single vial.
-
-
Incubation:
-
Store the vials under the desired experimental conditions (e.g., 25°C protected from light, 40°C in a stability chamber, etc.).
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for analysis.
-
Inject the sample into a validated stability-indicating HPLC method (typically a C18 column with a gradient elution of water/acetonitrile or water/methanol with a small amount of acid like formic acid for better peak shape).
-
Monitor the elution profile using a UV detector at the λmax of this compound.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Monitor for the appearance and growth of any new peaks, which would indicate degradation products.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Plausible degradation pathways for this compound under stress.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives [frontiersin.org]
- 5. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0030721) [hmdb.ca]
- 10. Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isocarlinoside Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isocarlinoside. The focus is to address the challenges associated with its poor aqueous solubility and provide practical guidance for its use in experimental settings.
Disclaimer: this compound is a sparsely studied compound. Therefore, where specific data for this compound is unavailable, information from structurally related flavonoid C-glycosides and other well-characterized flavonoids has been used to provide representative examples and guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a flavonoid 8-C-glycoside, a type of natural phenolic compound.[1] Like many flavonoids, it is characterized by poor aqueous solubility, which can significantly limit its bioavailability and therapeutic potential.[2] Overcoming this solubility issue is a critical first step in preclinical and clinical development. While this compound is reported to be soluble in organic solvents like DMSO, pyridine, methanol, and ethanol, its low solubility in aqueous media presents a major hurdle for in vitro and in vivo studies.[3][4]
Q2: What are the general strategies to improve the solubility of this compound?
A2: Several formulation and chemical modification strategies can be employed to enhance the solubility of poorly soluble flavonoids like this compound. These can be broadly categorized as:
-
Physical Modifications: Techniques like micronization and nanosuspension reduce particle size, thereby increasing the surface area for dissolution.
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can effectively encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[5][6]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions can improve its solubility and oral absorption.[7]
-
Use of Co-solvents: For in vitro assays, using a mixture of water and a biocompatible organic solvent (co-solvent) can increase the solubility of this compound.
Q3: Are there any starting points for selecting a solubility enhancement technique for this compound?
A3: The choice of technique depends on the intended application (e.g., in vitro assay, in vivo animal study, final drug formulation). A logical workflow for selecting a suitable method is presented below.
Troubleshooting Guides
Problem 1: this compound precipitates when diluted from a stock solution into an aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Reduce Final Concentration: Determine the maximum tolerated concentration of your organic solvent (e.g., DMSO) in the final assay and ensure the final this compound concentration is below its solubility limit in that mixed solvent system. 2. Use a Surfactant: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80) in the aqueous buffer to help maintain solubility. |
| pH Effects | 1. Adjust Buffer pH: The solubility of flavonoids can be pH-dependent.[8] Evaluate the solubility of this compound in buffers of different pH values to find an optimal range. |
| Incorrect Dilution Method | 1. Pre-warm Buffer: Gently warming the aqueous buffer before adding the this compound stock solution can sometimes improve solubility. 2. Vortex During Addition: Add the stock solution dropwise to the vigorously vortexing buffer to promote rapid mixing and prevent localized high concentrations that lead to precipitation. |
Problem 2: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Variable Solubilization | 1. Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid issues with compound degradation or precipitation over time. 2. Sonication: Briefly sonicate the final diluted solution before adding it to the cells to ensure it is fully dissolved. |
| Interaction with Media Components | 1. Serum-Free vs. Serum-Containing Media: Proteins in fetal bovine serum (FBS) can bind to flavonoids, affecting their free concentration and activity. Test your compound in both serum-free and serum-containing media to assess this effect. |
| Cellular Uptake Issues | 1. Formulation Approach: If inconsistent results persist, consider using a formulation that enhances cellular uptake, such as a cyclodextrin complex or a lipid nanoparticle formulation, even for in vitro studies. |
Quantitative Data on Solubility Enhancement of Related Flavonoids
The following table summarizes the improvement in aqueous solubility for flavonoids structurally similar or belonging to the same class as this compound, achieved through various formulation techniques. This data can serve as a benchmark for what might be achievable with this compound.
| Flavonoid | Technique | Carrier/System | Solubility Enhancement (Fold Increase) | Reference |
| Icariin | Complexation | β-Cyclodextrin | 36 | [9] |
| Quercetin | Solid Dispersion | Pluronic® F-127 | ~6200 (in pH 1.2 buffer) | [10] |
| Rutin | NaDES | Betaine:Glycerol (with 20% water) | 49 | [11] |
| Kaempferol | Complexation | Dimeric β-Cyclodextrin | 10.5 | [12] |
| β-Naphthoflavone | Complexation | β-Cyclodextrin Dimer | 469 | [12] |
Experimental Protocols
Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex (Example)
This protocol describes a general method for preparing an inclusion complex of a poorly soluble flavonoid with Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubilizing effects and low toxicity.[13]
Methodology:
-
Preparation of HP-β-CD Solution: Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 1-10% w/v).
-
Dissolution of this compound: Dissolve this compound in a minimal volume of a suitable organic solvent like ethanol.
-
Complexation: Add the this compound solution dropwise to the aqueous HP-β-CD solution while stirring continuously. The molar ratio of this compound to HP-β-CD is typically investigated at 1:1 and 1:2.
-
Equilibration: Seal the container and stir the mixture at room temperature for 24 to 48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any undissolved, un-complexed this compound.
-
Lyophilization: Freeze-dry the filtered solution to obtain the this compound-HP-β-CD inclusion complex as a solid powder.
-
Characterization: The resulting powder should be characterized to confirm complex formation. This can be done by comparing its properties to a physical mixture of this compound and HP-β-CD. Key analyses include:
-
Solubility Studies: Determine the concentration of this compound in a saturated aqueous solution of the complex using HPLC.
-
FTIR Spectroscopy: Look for shifts in the characteristic peaks of this compound, which can indicate its inclusion within the cyclodextrin cavity.
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting endotherm of this compound in the complex is a strong indicator of its amorphous state and successful inclusion.
-
Protocol 2: Preparation of an this compound Solid Dispersion by Solvent Evaporation (Example)
This protocol provides a general laboratory-scale method for preparing a solid dispersion, which can significantly improve the dissolution rate of a poorly soluble compound.
Methodology:
-
Solvent Selection: Identify a common volatile solvent or solvent mixture that can dissolve both this compound and the chosen hydrophilic polymer (e.g., PVP K30, Soluplus®). Methanol or an ethanol/dichloromethane mixture are common starting points.
-
Dissolution: Dissolve this compound and the polymer in the selected solvent. Common drug-to-polymer ratios to investigate are 1:1, 1:5, and 1:10 (w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40-50°C) to avoid degradation.
-
Drying: Further dry the resulting solid film in a vacuum oven for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.
-
Characterization:
-
Dissolution Testing: Perform in vitro dissolution studies in a relevant buffer (e.g., pH 1.2, 6.8) and compare the dissolution profile of the solid dispersion to that of pure this compound.
-
X-ray Powder Diffraction (XRPD): Analyze the physical state of this compound in the dispersion. The absence of sharp crystalline peaks indicates a successful conversion to an amorphous state.
-
Differential Scanning Calorimetry (DSC): Confirm the amorphous nature of this compound within the polymer matrix.
-
Hypothetical Signaling Pathway Involvement
While the specific molecular targets of this compound are not well-documented, many flavonoids are known to modulate inflammatory signaling pathways. The diagram below illustrates a hypothetical mechanism by which a flavonoid like this compound could inhibit the NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:83151-90-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. kinampark.com [kinampark.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of β-cyclodextrin complexation on solubility and enzymatic hydrolysis rate of icariin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. scielo.br [scielo.br]
Technical Support Center: Isocarlinoside Degradation in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of isocarlinoside under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows signs of degradation upon storage in solution. What are the likely causes?
A1: this compound, a flavone C-glycoside, is susceptible to degradation under several common laboratory conditions. The primary factors influencing its stability in solution are pH, exposure to light, temperature, and the presence of oxidizing agents. Flavonoids, in general, are known to be unstable in neutral to alkaline aqueous environments.
Q2: At what pH is this compound most stable?
A2: Flavonoid glycosides are typically most stable in acidic conditions (pH < 4). As the pH increases, particularly in neutral to alkaline conditions (pH > 7), the rate of degradation significantly increases. For routine experiments, it is advisable to prepare this compound solutions in a slightly acidic buffer or a suitable organic solvent and use them fresh.
Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. Could these be degradation products?
A3: Yes, the appearance of new peaks in your chromatogram is a strong indication of this compound degradation. The degradation of the luteolin backbone, which is the core structure of this compound, can lead to various phenolic acid derivatives and other smaller molecules. Under certain conditions, isomerization may also occur.
Q4: How can I prevent the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following precautions:
-
pH Control: Maintain a slightly acidic pH for your solutions.
-
Light Protection: Store solutions in amber vials or protect them from light, as photodegradation can occur.
-
Temperature Control: Store stock solutions at low temperatures (-20°C for short-term and -80°C for long-term). Avoid repeated freeze-thaw cycles. For working solutions, maintain them at a controlled, cool temperature.
-
Use of Antioxidants: If compatible with your experimental setup, consider the addition of antioxidants.
-
Fresh Preparation: Prepare aqueous solutions of this compound fresh before use whenever possible.
Q5: What are the expected degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented, based on the degradation pathways of its aglycone, luteolin, you can expect products resulting from the cleavage of the C-ring. This can lead to the formation of various phenolic acids. Additionally, under harsh conditions, hydrolysis of the glycosidic bonds might occur, although C-glycosidic bonds are generally more resistant to hydrolysis than O-glycosidic bonds.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound concentration over time in solution | Degradation due to pH, light, or temperature. | Prepare fresh solutions in a slightly acidic buffer. Store stock solutions in amber vials at -20°C or -80°C. Avoid leaving working solutions at room temperature for extended periods. |
| Appearance of multiple unknown peaks in HPLC/UPLC analysis | Formation of degradation products. | Conduct a forced degradation study (see protocols below) to identify potential degradation products. Use a stability-indicating HPLC method with a gradient elution to ensure separation of this compound from its degradants. |
| Inconsistent results in biological assays | Degradation of this compound in the assay medium. | Check the pH and composition of your assay buffer. If it is neutral or alkaline, the compound may be degrading during incubation. Run a time-course experiment to assess the stability of this compound under your specific assay conditions. |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility and potential aggregation. | This compound has limited solubility in water. Use a co-solvent such as DMSO, methanol, or ethanol for stock solutions and dilute further in your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Data Summary
Table 1: Illustrative pH-Dependent Degradation of this compound
| pH | Temperature (°C) | Incubation Time (hours) | Estimated Remaining this compound (%) |
| 3.0 | 40 | 24 | > 95% |
| 5.0 | 40 | 24 | 90 - 95% |
| 7.4 | 40 | 24 | 70 - 80% |
| 9.0 | 40 | 24 | < 50% |
Table 2: Illustrative Temperature-Dependent Degradation of this compound (at pH 5.0)
| Temperature (°C) | Incubation Time (hours) | Estimated Remaining this compound (%) |
| 25 | 24 | > 98% |
| 40 | 24 | 90 - 95% |
| 60 | 24 | 60 - 70% |
| 80 | 24 | < 40% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final this compound concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final this compound concentration of 100 µg/mL. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final this compound concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the solid this compound and the stock solution (in a quartz cuvette) to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
After exposure to stress conditions, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrumentation:
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (recommended).
2. Chromatographic Conditions (Starting Point):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to ensure separation of polar and non-polar compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at the λmax of this compound (around 270 nm and 350 nm) and collect mass spectra to identify degradation products.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the this compound peak from all degradation product peaks.
Visualizations
Caption: Experimental Workflow for Forced Degradation Study of this compound.
Caption: Hypothetical Degradation Pathway of this compound.
Improving the resolution of Isocarlinoside in chromatography
Technical Support Center: Isocarlinoside Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is co-eluting with a structurally similar flavonoid. How can I improve the separation?
A1: Co-elution of structurally similar compounds is a common challenge.[1] To improve resolution, you should focus on manipulating the selectivity (α) of your chromatographic system. Here are the primary steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.[2] Methanol is a protic solvent that can engage in hydrogen bonding, which may differentiate this compound from other flavonoids based on the number and position of hydroxyl groups.
-
Aqueous Phase pH: this compound contains phenolic hydroxyl groups. Adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to a range of 2.5-3.5 is recommended.[3] This suppresses the ionization of these groups, leading to sharper peaks and preventing unwanted interactions with the stationary phase.[3]
-
-
Change Stationary Phase:
-
If you are using a standard C18 column, consider switching to a different stationary phase. A Phenyl-Hexyl or a Pentafluorophenyl (F5) column can offer different retention mechanisms, such as π-π interactions, which can be effective for separating aromatic flavonoids.[4]
-
-
Adjust Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance differential interactions between analytes and the stationary phase, improving resolution. However, this may also increase run time and backpressure.
Q2: I'm observing significant peak tailing with my this compound peak. What is the cause and how can I achieve a more symmetrical peak?
A2: Peak tailing often indicates secondary, undesirable interactions between this compound and the stationary phase, or other system issues.[5]
-
Secondary Silanol Interactions: The most common cause is the interaction of polar functional groups on this compound with residual silanol groups on silica-based C18 columns.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape.[8][9]
-
System Dead Volume: Excessive volume between the injector, column, and detector can cause peak broadening and tailing.[6]
-
Solution: Ensure all fittings and tubing are properly connected and have the minimum necessary length and internal diameter. Check for poorly seated ferrules.[11]
-
Q3: My run time is too long. Can I switch from HPLC to UPLC to speed up the analysis of this compound without losing resolution?
A3: Yes, transitioning from HPLC to Ultra-Performance Liquid Chromatography (UPLC) is an excellent strategy to significantly reduce run times while maintaining or even improving resolution.[12][13]
-
Principle: UPLC systems use columns packed with smaller particles (typically sub-2 µm) which provides higher efficiency.[14] This allows for the use of higher flow rates without a significant loss in separation performance.
-
Method Transfer: To ensure a successful transfer, it's crucial to maintain the selectivity of the separation. This can be achieved by using a UPLC column with the same stationary phase chemistry as your HPLC column.[15] For example, you can transfer a method from a C18 HPLC column to a C18 UPLC column.[15] The gradient profile should be geometrically scaled to the new column dimensions and flow rate.
Troubleshooting Guides
Guide 1: Issue - Poor Resolution (Rs < 1.5)
This guide provides a systematic approach to troubleshooting poor resolution between this compound and an adjacent impurity or related compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting poor chromatographic resolution.
Detailed Protocols & Data
If initial attempts with a standard C18 column and a generic gradient fail, consider the following optimized conditions. The table below compares a standard method with an optimized method for separating this compound from a closely eluting impurity.
Table 1: Comparison of HPLC Methods for this compound Resolution
| Parameter | Standard Method | Optimized Method |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20-50% B in 20 min | 25-40% B in 30 min (Shallow) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30°C | 25°C |
| Resolution (Rs) | 1.3 | > 2.0 |
| This compound tR | ~12.5 min | ~18.2 min |
Experimental Protocol: Optimized Method
-
System Preparation: Equilibrate the Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm) with the initial mobile phase conditions (75% A, 25% B) at a flow rate of 0.8 mL/min for at least 30 minutes.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the this compound sample in a solvent with an elution strength weaker than or equal to the initial mobile phase (e.g., 25% acetonitrile in water) to prevent peak distortion.[6]
-
Chromatographic Run:
-
Set the column temperature to 25°C.
-
Inject the sample (e.g., 10 µL).
-
Run the following gradient:
-
0-30 min: 25% to 40% B
-
30-32 min: 40% to 90% B (column wash)
-
32-35 min: Hold at 90% B
-
35-36 min: 90% to 25% B (return to initial)
-
36-45 min: Hold at 25% B (re-equilibration)
-
-
-
Detection: Monitor the eluent using a UV detector, typically at a wavelength around 270 nm or 330 nm, where flavonoids exhibit strong absorbance.
Guide 2: Issue - Broad or Distorted Peaks
This guide addresses factors that lead to poor peak shape, which directly impacts resolution and quantitation.
Key Factors Affecting Peak Shape
Caption: Factors contributing to poor peak shape in chromatography.
Troubleshooting Steps & Solutions
Table 2: Troubleshooting Guide for Peak Shape Issues
| Observation | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with residual silanols. | Add 0.1% formic acid or acetic acid to the mobile phase. Use a highly end-capped column.[3] |
| Peak Tailing | Column overload. | Inject a smaller volume or a more dilute sample.[10] |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[5] |
| Peak Fronting | Column bed collapse or channel formation. | Replace the column. If the problem persists, investigate system pressure spikes. |
| Split Peaks | Partially blocked column inlet frit or void in the packing. | Reverse-flush the column (if permitted by the manufacturer). If unresolved, replace the column. Use a guard column to protect the analytical column.[16] |
| Broad Peaks | High extra-column volume. | Use tubing with a smaller internal diameter and shorter length. Ensure all fittings are correctly installed.[6] |
| Broad Peaks | Sub-optimal flow rate. | Optimize the flow rate to operate near the minimum of the van Deemter curve for the column.[6] |
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. silicycle.com [silicycle.com]
- 6. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 7. agilent.com [agilent.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. Advances of Modern Chromatographic and Electrophoretic Methods in Separation and Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. longdom.org [longdom.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Isocarlinoside LC-MS Analysis & Matrix Effects
Welcome to the technical support center for the LC-MS analysis of Isocarlinoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1][2][3] In the context of this compound analysis, this means that substances from your sample (e.g., plasma, tissue homogenate, plant extract) can either suppress or enhance the signal of this compound as it is measured by the mass spectrometer.[4][5] This interference can lead to inaccurate and imprecise quantification, potentially compromising the validity of your results.[4][6]
Q2: I am observing lower than expected signal intensity for this compound. Could this be due to matrix effects?
A2: Yes, a lower than expected signal intensity is a classic sign of ion suppression, a common type of matrix effect.[5][7] This occurs when other molecules in the sample matrix compete with this compound for ionization in the MS source, leading to a reduced signal.[5][8] To confirm this, you can perform a post-extraction spike experiment to quantify the extent of the matrix effect.
Q3: My results are showing high variability between replicate injections of the same sample. Can matrix effects be the cause?
A3: Absolutely. High variability is another common symptom of matrix effects.[4][6] The composition of the matrix can be heterogeneous, and slight variations in the co-eluting interferences from injection to injection can lead to inconsistent ion suppression or enhancement, resulting in poor precision.
Q4: What are the regulatory expectations regarding the evaluation of matrix effects for bioanalytical methods?
A4: Regulatory bodies like the FDA require that matrix effects be thoroughly evaluated during bioanalytical method validation.[1][2] The guidance suggests evaluating the matrix effect in at least six different sources (lots) of the biological matrix.[1][2] The precision of quality control samples prepared in these different matrices should not exceed 15%, and the accuracy should be within ±15% of the nominal concentration.[1]
Q5: What is the best internal standard to use for this compound analysis to compensate for matrix effects?
A5: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound (e.g., ¹³C- or ¹⁵N-labeled this compound).[6][9][10][11] A SIL internal standard has nearly identical chemical and physical properties to this compound and will be affected by matrix effects in the same way.[10][11] This allows for reliable correction and more accurate quantification. If a SIL internal standard is not available, a structural analog may be used, but it may not perfectly mimic the behavior of this compound in the presence of matrix interferences.[11][12]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution for this compound
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | For acidic flavonoids like this compound, a low pH mobile phase (e.g., with 0.1-0.2% formic acid) can improve peak shape.[8] |
| Injection Solvent Mismatch | Ensure the sample is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Column Overload | Reduce the injection volume or dilute the sample to avoid fronting or tailing peaks. |
| Co-eluting Interferences | Improve sample clean-up using Solid-Phase Extraction (SPE) or optimize the chromatographic gradient to better separate this compound from matrix components.[6][8] |
Issue 2: Low Signal Intensity or High Signal Variability (Ion Suppression)
| Possible Cause | Recommended Solution |
| Significant Matrix Effects | Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove interfering components like phospholipids.[8] |
| Suboptimal MS Source Parameters | Optimize source parameters such as gas flows, temperatures, and voltages specifically for this compound to maximize its signal.[8] |
| Inadequate Chromatographic Separation | Modify the LC gradient to separate this compound from regions of high ion suppression. A post-column infusion experiment can identify these regions.[6][13] |
| Absence of an Appropriate Internal Standard | Use a stable isotope-labeled (SIL) internal standard for this compound to correct for signal fluctuations caused by matrix effects.[9][10] |
Quantitative Data Summary
The following tables present hypothetical but realistic data for this compound LC-MS analysis to illustrate the impact of different sample preparation methods on recovery and matrix effects.
Table 1: Recovery of this compound with Different Sample Preparation Methods
| Sample Preparation Method | Mean Recovery (%) | Standard Deviation (%) | Relative Standard Deviation (%) |
| Protein Precipitation (PPT) | 85.2 | 8.9 | 10.4 |
| Liquid-Liquid Extraction (LLE) | 92.5 | 6.3 | 6.8 |
| Solid-Phase Extraction (SPE) | 98.7 | 3.1 | 3.1 |
Table 2: Matrix Effect of this compound in Human Plasma with Different Sample Preparation Methods
| Sample Preparation Method | Mean Matrix Effect (%) | Interpretation | Standard Deviation (%) | Relative Standard Deviation (%) |
| Protein Precipitation (PPT) | 75.6 | Significant Ion Suppression | 12.5 | 16.5 |
| Liquid-Liquid Extraction (LLE) | 88.9 | Minor Ion Suppression | 7.8 | 8.8 |
| Solid-Phase Extraction (SPE) | 97.3 | Negligible Matrix Effect | 4.2 | 4.3 |
Note: Matrix Effect (%) is calculated as (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard of this compound and the internal standard into the reconstitution solvent.
-
Set B (Post-Spike Sample): Process blank plasma samples through the entire extraction procedure. Spike this compound and the internal standard into the final, extracted blank matrix.
-
Set C (Pre-Spike Sample): Spike this compound and the internal standard into blank plasma at the beginning and process through the entire extraction procedure.
-
-
Analyze all three sets of samples using the developed LC-MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a recommended starting point for efficient sample clean-up to minimize matrix effects.[8]
-
Condition the SPE Cartridge (e.g., C18):
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge.
-
-
Load the Sample:
-
Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Wash the Cartridge:
-
Wash with 1 mL of water to remove polar impurities.
-
Wash with 1 mL of 5% methanol in water to remove less polar impurities.
-
-
Elute this compound:
-
Elute this compound with 1 mL of methanol.
-
-
Evaporate and Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Visualizations
Caption: Workflow illustrating how matrix components can interfere with LC-MS analysis.
Caption: A logical troubleshooting guide for addressing matrix effect issues.
References
- 1. nalam.ca [nalam.ca]
- 2. fda.gov [fda.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. eijppr.com [eijppr.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. scispace.com [scispace.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Isocarlinoside Isolates
Welcome to the technical support center for Isocarlinoside purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Purity of this compound After Initial Extraction
| Potential Cause | Recommended Solution |
| Complex Plant Matrix: Crude extracts from plant sources, such as Lespedeza bicolor, contain numerous other compounds like pigments, lipids, and other flavonoids that are co-extracted with this compound. | Implement a preliminary purification step using macroporous resin chromatography to remove highly polar and non-polar impurities before proceeding to more refined chromatographic techniques. |
| Suboptimal Extraction Solvent: The choice of extraction solvent significantly impacts the initial purity of the extract. | For flavonoid C-glycosides like this compound, an 80% methanol or ethanol solution is often effective for extraction. |
| Presence of Structurally Similar Flavonoids: Other flavonoid glycosides with similar polarities may co-extract, leading to a complex mixture that is difficult to separate. | Utilize a multi-step purification strategy, combining different chromatographic techniques such as macroporous resin, preparative HPLC, and potentially recrystallization. |
Issue 2: Co-elution of Impurities with this compound during HPLC
| Potential Cause | Recommended Solution |
| Inadequate Chromatographic Resolution: The selected HPLC column and mobile phase may not be optimal for separating this compound from closely related impurities. | Optimize HPLC Method: - Column Selection: Use a high-resolution reversed-phase C18 column. - Mobile Phase: Experiment with different solvent gradients (e.g., acetonitrile-water or methanol-water) and additives like formic acid or acetic acid (0.1%) to improve peak shape and selectivity.[1] - Flow Rate: Adjust the flow rate to enhance separation efficiency. |
| Presence of Isomeric Flavonoids: Isomers of this compound or other flavonoids can have very similar retention times, making separation difficult. | Employ a shallower gradient in the region where this compound elutes to improve the separation of closely eluting peaks. Consider using a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity. |
| Column Overload: Injecting too much sample onto the HPLC column can lead to peak broadening and poor separation. | Reduce the sample concentration or injection volume. For preparative HPLC, perform a loading study to determine the optimal sample load for your column. |
Issue 3: Poor Peak Shape (Tailing or Broadening) in HPLC Chromatograms
| Potential Cause | Recommended Solution |
| Secondary Interactions: Interactions between the analyte and active sites on the silica-based column packing can cause peak tailing.[2][3] | Mobile Phase Modification: - Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanols and the analyte. - Ensure the mobile phase pH is appropriate for the analyte. Column Choice: Use a column with high-purity silica and good end-capping. |
| Extra-column Volume: Excessive volume in tubing, fittings, or the detector flow cell can lead to peak broadening.[2] | Minimize the length and internal diameter of all tubing. Ensure all fittings are properly made and have no dead volume. |
| Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.[2][3] | Use a guard column to protect the analytical column.[3] If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for purifying this compound from a plant extract?
A1: A common and effective workflow involves a multi-step approach to gradually increase the purity of the this compound isolate.
Q2: Which type of macroporous resin is best for the initial cleanup of this compound extract?
A2: For flavonoid C-glycosides like this compound, non-polar or weakly polar macroporous resins are generally effective. Resins such as HPD-100 and AB-8 have shown good adsorption and desorption characteristics for similar compounds. The selection should be based on empirical testing to find the resin with the best capacity and selectivity for this compound from your specific extract.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: While specific recrystallization data for this compound is limited, general principles for flavonoids and information on its solubility suggest that polar solvents are suitable. Methanol, ethanol, and mixtures of these with water are good starting points for developing a recrystallization protocol. An anti-solvent recrystallization method, for instance using an ethanol-water system, could also be effective.
Q4: How can I confirm the purity of my final this compound isolate?
A4: The purity of the final product should be assessed using analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining purity by assessing the peak area percentage of this compound relative to any impurities. For a more accurate and absolute quantification, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed.
Experimental Protocols
Protocol 1: Purification of this compound using Macroporous Resin Chromatography
This protocol describes a general procedure for the enrichment of this compound from a crude plant extract.
-
Resin Selection and Pre-treatment:
-
Select a suitable non-polar or weakly polar macroporous resin (e.g., AB-8 or HPD-100).
-
Pre-treat the resin by soaking in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
-
-
Column Packing:
-
Prepare a slurry of the pre-treated resin in deionized water and pack it into a glass column.
-
Equilibrate the packed column by washing with 2-3 bed volumes (BV) of deionized water.
-
-
Sample Loading:
-
Dissolve the crude extract in an appropriate solvent (e.g., 10% ethanol-water solution) and filter to remove any particulate matter.
-
Load the filtered extract onto the column at a controlled flow rate (e.g., 1-2 BV/h).
-
-
Washing:
-
Wash the column with 2-3 BV of deionized water to remove highly polar impurities such as sugars and salts.
-
-
Elution:
-
Elute the adsorbed compounds using a stepwise gradient of ethanol in water. A typical gradient might be:
-
20% Ethanol (2-3 BV) to elute some polar impurities.
-
40-60% Ethanol (3-5 BV) to elute the target flavonoid glycosides, including this compound.
-
80-95% Ethanol (2-3 BV) to regenerate the column by eluting strongly bound compounds.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the fractions with the highest concentration of this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the enriched this compound extract.
-
Protocol 2: Preparative HPLC for High-Purity this compound
This protocol outlines the fine purification of the enriched this compound extract.
-
Analytical Method Development:
-
Develop an analytical HPLC method using a C18 column to achieve good separation of this compound from other components in the enriched extract.
-
Optimize the mobile phase (e.g., acetonitrile/water or methanol/water with 0.1% formic acid) and gradient conditions.
-
-
Scale-up to Preparative HPLC:
-
Transfer the optimized analytical method to a preparative HPLC system with a larger C18 column.
-
Adjust the flow rate and gradient time according to the dimensions of the preparative column.
-
-
Sample Preparation and Injection:
-
Dissolve the enriched this compound extract in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm filter.
-
Perform a loading study to determine the maximum sample amount that can be injected without compromising resolution.
-
-
Fraction Collection:
-
Collect fractions based on the elution profile, targeting the peak corresponding to this compound.
-
-
Purity Analysis:
-
Analyze the collected fractions using the analytical HPLC method to assess their purity.
-
Pool the fractions that meet the desired purity level.
-
-
Solvent Removal and Drying:
-
Remove the solvent from the pooled high-purity fractions using a rotary evaporator.
-
Lyophilize or dry the final product under vacuum to obtain pure this compound powder.
-
Data Presentation
Table 1: Comparison of Macroporous Resins for Flavonoid C-Glycoside Purification *
| Resin Type | Polarity | Adsorption Capacity (mg/g) | Desorption Ratio (%) |
| HPD-100 | Non-polar | High | High |
| AB-8 | Weakly Polar | Medium-High | High |
| D101 | Non-polar | High | Medium-High |
*Data is generalized from studies on similar flavonoid C-glycosides and should be used as a guide for resin selection.
Table 2: Typical Preparative HPLC Parameters for Flavonoid Glycoside Purification
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized based on analytical scale |
| Flow Rate | 15-20 mL/min |
| Detection | UV at ~270 nm and ~335 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
Visualizations
References
Preventing Isocarlinoside from precipitating in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Isocarlinoside during in vitro assays.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound during an assay can lead to inaccurate and unreliable results. This guide provides a step-by-step approach to identify and resolve solubility issues.
Problem: My this compound is precipitating out of solution during my experiment.
This is a common issue for many flavonoid glycosides when transitioning from a stock solution to an aqueous assay buffer. The following workflow will help you troubleshoot this problem.
Figure 1: A troubleshooting workflow for addressing this compound precipitation.
Step 1: Verify Your Stock Solution
-
Question: Is your this compound fully dissolved in your stock solvent?
-
Action: Visually inspect your stock solution for any particulate matter. If it is not clear, try gentle warming (not exceeding 37°C) or sonication to aid dissolution. This compound is known to be soluble in organic solvents like DMSO, methanol, and ethanol.[1] For most in vitro applications, a 10-20 mM stock in 100% DMSO is a good starting point.
Step 2: Optimize the Co-Solvent Concentration in Your Assay
-
Problem: The transition from a high concentration of organic solvent (like DMSO) in the stock to a primarily aqueous assay buffer can cause the compound to crash out.
-
Solution: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells.[1][2][3][4][5] It is crucial to maintain a final DMSO concentration that is both effective for solubility and non-toxic to your experimental system.
| Final DMSO Concentration | General Recommendation for Cell-Based Assays |
| < 0.1% | Considered safe for most cell lines with minimal effect on cell viability.[2][3][5] |
| 0.1% - 0.5% | Generally well-tolerated by many cell lines, but it is advisable to run a vehicle control to check for any effects.[1][2] |
| > 0.5% - 1.0% | May be necessary for poorly soluble compounds, but cytotoxicity should be carefully evaluated for your specific cell line.[2][3] |
| > 1.0% | Not recommended for most cell-based assays due to a high risk of cytotoxicity.[2][5] |
-
Action:
-
Calculate the final DMSO concentration in your assay.
-
If precipitation occurs, consider if you can increase the final DMSO concentration while staying within the tolerated limits of your cells.
-
Always include a vehicle control with the same final DMSO concentration as your experimental samples to account for any solvent effects.
-
Step 3: Evaluate and Adjust Your Assay Buffer pH
-
Problem: The pH of your assay buffer can significantly impact the solubility and stability of flavonoids.[6] Generally, flavonoids are more soluble in alkaline solutions.[3] However, extreme pH values can lead to degradation.
-
Action:
-
Measure the pH of your final assay solution containing this compound.
-
If feasible for your experiment, try adjusting the buffer pH to be slightly more alkaline (e.g., pH 7.4 to 7.8).
-
Be aware that C-glycosylflavonoids can degrade at certain pH levels, so it is important to find a balance between solubility and stability.
-
Step 4: Control the Temperature
-
Problem: Temperature can affect the solubility of this compound. While warming can help dissolve the compound, prolonged exposure to high temperatures can lead to degradation.[7][8][9]
-
Action:
-
When preparing your dilutions, you can gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.
-
Avoid repeated freeze-thaw cycles of your stock solution.[10] It is best to aliquot your stock into smaller, single-use volumes.
-
During your assay, maintain a consistent and controlled temperature.
-
Step 5: Consider Solubility Enhancers
-
Problem: If the above steps do not resolve the precipitation, you may need to consider using a solubility enhancer.
-
Action:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Serum Proteins: If your assay medium contains serum, proteins like albumin can bind to this compound and help keep it in solution. Be mindful that this binding can also affect the free concentration of your compound and its biological activity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro assays?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other flavonoids for in vitro studies due to its ability to dissolve a wide range of organic compounds and its miscibility with water.[12][13][14][15] Ethanol and methanol are also viable options.[1]
Q2: What is a safe concentration of DMSO to use in my cell culture experiment?
A2: For most cell lines, a final DMSO concentration of 0.5% or lower is considered safe and is unlikely to cause significant cytotoxicity.[1][2] However, the sensitivity to DMSO can vary between cell lines.[3] It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cells to the final DMSO concentration used in your assay.
Q3: My this compound precipitates when I add it to my aqueous buffer. What should I do?
A3: This is a common issue. Here are a few things to try:
-
Increase the final DMSO concentration in your assay, while ensuring it remains at a non-toxic level for your cells (ideally ≤ 0.5%).
-
Prepare your final dilution in pre-warmed buffer (e.g., 37°C) and add the this compound stock solution dropwise while vortexing to ensure rapid mixing.
-
Consider adjusting the pH of your buffer to be slightly more alkaline, if your experimental design allows.
-
If the problem persists, you may need to investigate the use of solubility enhancers like cyclodextrins.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[10] Protect the solutions from light.
Q5: Can the pH of my assay buffer affect the stability of this compound?
A5: Yes, the stability of flavonoid glycosides can be pH-dependent.[6][16] While alkaline conditions may improve solubility, they can also promote degradation over time. It is important to find an optimal pH that maintains both solubility and stability for the duration of your experiment. For C-glycosylflavonoids, degradation can occur at certain pH levels.[11]
Quantitative Data Summary
Since specific quantitative solubility and stability data for this compound is limited, the following tables provide data for the structurally related aglycone, luteolin, and other flavonoid glycosides to serve as a general guide.
Table 1: Solubility of Luteolin in Various Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | 20 |
| Dimethyl sulfoxide (DMSO) | 10 |
| Ethanol | 5 |
| PBS (pH 7.2) with 1:5 DMF | 1 |
Data for Luteolin, the aglycone of this compound.[17]
Table 2: Influence of pH on Flavonoid Stability (General Observations)
| pH Range | General Effect on Flavonoid Stability |
| Acidic (pH < 4) | Generally more stable, but solubility may be lower. |
| Neutral (pH 6-8) | Stability can vary; some degradation may occur, especially with prolonged incubation. |
| Alkaline (pH > 8) | Increased solubility, but also a higher risk of degradation for many flavonoids. |
This table provides a generalized summary based on the behavior of various flavonoids.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming (37°C) or sonication can be used if necessary.
-
Determine the highest final concentration of this compound needed for your assay.
-
Calculate the required intermediate dilutions. It is often best to perform serial dilutions in 100% DMSO to maintain solubility before the final dilution into the aqueous assay buffer.
-
For the final dilution, pre-warm your assay buffer (e.g., cell culture medium or phosphate-buffered saline) to the experimental temperature (e.g., 37°C).
-
Add the appropriate volume of the this compound intermediate stock solution to the pre-warmed buffer dropwise while gently vortexing. This ensures rapid and even dispersion and minimizes localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, you may need to adjust your protocol by increasing the final DMSO concentration or lowering the final this compound concentration.
-
Prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
Protocol 2: Assessing the Stability of this compound in Assay Medium
-
Prepare a solution of this compound in your complete assay medium at the highest concentration you plan to use.
-
Prepare a vehicle control with the same final DMSO concentration.
-
Incubate the solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Visually inspect for precipitation.
-
For a quantitative assessment, centrifuge the aliquots to pellet any precipitate and analyze the supernatant for the concentration of this compound using a suitable analytical method like HPLC-UV. A decrease in the concentration in the supernatant over time indicates either precipitation or degradation.
Visualizations
Figure 2: Factors influencing the solubility and stability of this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xpublication.com [xpublication.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing storage conditions for Isocarlinoside
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage, handling, and troubleshooting for Isocarlinoside.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term storage conditions for solid this compound?
For short-term storage, solid this compound should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place. A desiccator at room temperature is a suitable option. Exposure to light and humidity can lead to degradation.
Q2: How should I store this compound for long-term use?
For long-term storage, it is recommended to store solid this compound at -20°C or -80°C. The compound should be in a tightly sealed vial, preferably with an inert gas like argon or nitrogen to minimize oxidation.
Q3: What is the best way to store this compound in solution?
This compound solutions are more susceptible to degradation than the solid form. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, stock solutions should be prepared in a suitable solvent (e.g., DMSO, ethanol, or a buffered aqueous solution), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q4: How does pH affect the stability of this compound?
As a flavonoid glycoside, the stability of this compound can be pH-dependent. Generally, slightly acidic conditions are favored for the stability of many polyphenols. It is crucial to check the pH of your experimental medium, as alkaline conditions can promote degradation.
Q5: Is this compound sensitive to light?
Yes, like many flavonoid compounds, this compound is likely sensitive to light. Exposure to natural or artificial light can lead to photodegradation.[1][2] All handling and storage of both solid and dissolved this compound should be performed under subdued lighting conditions, and containers should be opaque or wrapped in foil.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Optimization |
| Precipitation of this compound in cell culture media | - Low solubility in the aqueous medium.- Interaction with media components leading to insoluble complexes.- pH of the medium affecting solubility. | - Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and add a smaller volume to the medium, ensuring thorough mixing.- Perform a solubility test by preparing the final dilution in a small volume of media and observing for precipitation before treating cells.[3]- Test the stability and solubility of this compound in different basal media.- Consider reducing the serum concentration, as proteins can interact with polyphenols.[3]- Check and adjust the pH of the final medium to a range that favors this compound solubility and stability, while still being optimal for your cells.[4] |
| Loss of this compound bioactivity or inconsistent experimental results | - Degradation of this compound in the experimental medium over time.- Oxidation of the compound.- Degradation due to light exposure. | - Prepare fresh this compound-containing media for each experiment.- For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.- Perform a time-course experiment to assess the stability of this compound under your specific experimental conditions.- Prepare stock solutions under an inert gas (nitrogen or argon).- Minimize the exposure of stock solutions and media to air.- Protect stock solutions and experimental setups from light by using amber vials or foil and conducting experiments in the dark or under subdued light. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | - Presence of degradation products.- Contamination of the sample or solvent. | - Review storage and handling procedures to minimize degradation.- Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products.[5][6][7]- Use high-purity solvents and clean equipment for sample preparation and analysis. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer system over time.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, ethanol, methanol, or specific buffer)
- HPLC-grade solvents for analysis
- Amber HPLC vials
- Analytical balance
- Volumetric flasks
- Pipettes
- HPLC-UV or LC-MS system
2. Procedure:
- Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Sample Preparation: Dilute the stock solution with the same solvent to a working concentration (e.g., 100 µg/mL). Aliquot the working solution into several amber HPLC vials.
- Time Zero (T=0) Analysis: Immediately analyze one of the freshly prepared vials using a validated HPLC or LC-MS method to determine the initial concentration and purity of this compound. This will serve as the baseline.
- Storage: Store the remaining vials under the desired storage conditions (e.g., room temperature, 4°C, -20°C, protected from light).
- Time-Point Analysis: At specified time intervals (e.g., 24h, 48h, 72h, 1 week, 1 month), retrieve a vial from storage and analyze it using the same analytical method.
- Data Analysis: Compare the peak area or concentration of this compound at each time point to the T=0 value. A decrease in the main peak area and the appearance of new peaks may indicate degradation. Calculate the percentage of this compound remaining at each time point.
Table 1: Example Data Summary for this compound Stability Study
| Storage Condition | Time Point | This compound Concentration (µg/mL) | % Remaining | Degradation Products Detected |
| -20°C, Dark | 0 h | 100.2 | 100% | No |
| 24 h | 99.8 | 99.6% | No | |
| 1 week | 99.5 | 99.3% | No | |
| 1 month | 98.9 | 98.7% | Minor peak at R.T. 2.5 min | |
| 4°C, Dark | 0 h | 100.2 | 100% | No |
| 24 h | 98.1 | 97.9% | No | |
| 1 week | 95.3 | 95.1% | Peak at R.T. 2.5 min | |
| 1 month | 85.7 | 85.5% | Multiple minor peaks | |
| Room Temp, Light | 0 h | 100.2 | 100% | No |
| 24 h | 75.6 | 75.5% | Major peak at R.T. 2.5 min | |
| 1 week | 42.1 | 42.0% | Multiple significant peaks |
Visualizations
References
- 1. Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Isolation and characterization of the acid and base degradation products of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: C-Glycosyl Flavonoid Structural Elucidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the structural elucidation of C-glycosyl flavonoids.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the structural elucidation of C-glycosyl flavonoids compared to their O-glycosyl counterparts?
A1: The main difficulty lies in the strength of the carbon-carbon (C-C) bond between the sugar moiety and the flavonoid aglycone. Unlike the O-glycosidic bond, which is readily cleaved by acid or enzymatic hydrolysis, the C-C bond is resistant to such treatments.[1][2] This resistance makes it challenging to determine the aglycone structure and the nature of the sugar separately. Furthermore, mass spectrometry (MS) analysis is more complex because fragmentation tends to occur within the sugar moiety rather than breaking the C-C bond, leading to intricate fragmentation patterns.[3][4] The presence of 6-C and 8-C positional isomers, which often co-occur, further complicates elucidation as they exhibit very similar spectral properties.[5]
Q2: Why do my NMR spectra for a C-glycosyl flavonoid show duplicated signals?
A2: Signal duplication in the NMR spectra of C-glycosyl flavonoids is often due to a phenomenon called rotational isomerism (atropisomerism).[6][7] Restricted rotation around the C-C bond between the sugar and the flavonoid's aromatic ring can lead to the presence of two stable conformers (rotamers) at room temperature. This results in two distinct sets of signals in the NMR spectrum. Factors influencing this include steric hindrance from substituents at position 7 and the bulky nature of the sugar moiety.[6]
Q3: Can I use acid hydrolysis to analyze C-glycosyl flavonoids?
A3: While C-glycosidic bonds are generally stable to acid hydrolysis, the technique can be used indirectly. For instance, in compounds that are both O- and C-glycosylated (O-glycosyl-C-glycosyl flavonoids), acid hydrolysis can selectively cleave the O-glycosidic bond, simplifying the structure for subsequent analysis.[8] However, using harsh acid conditions (e.g., high concentrations and temperatures) can lead to the degradation of the flavonoid structure itself, resulting in lower yields or the formation of artifacts.[1][9] Therefore, conditions must be carefully optimized.
Section 2: Troubleshooting Guides
Mass Spectrometry (MS) Analysis
Problem: I cannot distinguish between 6-C and 8-C glycosyl isomers using MS/MS.
This is a common and significant challenge. The isomers have identical masses and often produce similar fragment ions. Here's a systematic approach to troubleshoot this issue:
Troubleshooting Steps:
-
Optimize Collision Energy: The relative intensities of key fragment ions can be highly dependent on the collision energy. Systematically vary the collision energy (e.g., 15 eV vs. 30 eV) to find optimal conditions where differences in fragmentation are maximized.[10]
-
Analyze in Both Positive and Negative Ion Modes: Fragmentation patterns can differ significantly between positive ([M+H]+) and negative ([M-H]-) ion modes, providing complementary information.[5] Certain diagnostic ions for distinguishing isomers may only be prominent in one mode.
-
Look for Diagnostic Fragment Ions: While many fragments are shared, specific ions or intensity ratios can be diagnostic. Refer to the table below for key distinguishing fragments. For example, the relative intensity of the 0,3X ion is often higher in 6-C isomers compared to 8-C isomers.[3][8]
-
Employ Multi-Stage Mass Spectrometry (MSn): If available, an ion trap or similar instrument capable of MSn can provide more detailed fragmentation pathways, helping to piece together the structure and differentiate isomers.[11]
Workflow for Distinguishing 6-C and 8-C Isomers via MS/MS
Caption: Troubleshooting workflow for differentiating 6-C and 8-C isomers.
Table 1: Key Diagnostic MS/MS Fragments for Differentiating 6-C and 8-C Glycosyl Isomers
| Ion Mode | Fragment Ion | Observation for Differentiation | Reference |
| Negative | [M-H-H₂O]⁻ | Generally more abundant for 8-C isomers. | [5] |
| Negative | [0,3X₀]⁻ | Relative intensity is typically higher for 6-C isomers. | [3][8] |
| Positive | [M+H-4H₂O]⁺ | Often observed in 6-C glycosides but not 8-C. | [12] |
| Positive | Intensity Ratio A([M+H-150]⁺ / [M+H-120]⁺) | Ratio A > 1 suggests a 6-C isomer. | [10] |
| Positive | Intensity Ratio B([M+H-120]⁺ at 15eV / 30eV) | Ratio B < 1 is characteristic for both 6-C and 8-C isomers (distinguishes them from dihydrochalcones). | [10] |
Note: Fragmentation nomenclature (e.g., 0,3X₀) follows the Domon and Costello system. The exact m/z values depend on the sugar (e.g., hexose, pentose). Intensities can vary between instruments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: My NMR signals are broad and poorly resolved, making assignment difficult.
Broad signals can arise from several factors, including rotational isomerism, aggregation, or the presence of paramagnetic impurities.
Troubleshooting Steps:
-
Perform Variable-Temperature (VT) NMR: Acquiring spectra at different temperatures is the most effective way to address rotational isomerism.[7][13] Increasing the temperature (e.g., to 70°C or 90°C in DMSO-d₆) can increase the rate of interconversion between rotamers, causing the duplicated signals to coalesce into a single, sharper set of peaks. Conversely, lowering the temperature can sometimes sharpen signals if aggregation is the issue.[13]
-
Check Solvent and Sample Preparation: Ensure the compound is fully dissolved and the solution is homogeneous. Try different deuterated solvents (e.g., DMSO-d₆, Methanol-d₄, Pyridine-d₅) as solvent interactions can significantly affect spectra. Filter the sample to remove any particulate matter.
-
Use 2D-NMR Techniques: If not already done, acquire a full suite of 2D-NMR experiments (COSY, HSQC, HMBC). HMBC (Heteronuclear Multiple Bond Correlation) is particularly crucial for C-glycosyl flavonoids as it can show long-range correlations (typically 2-3 bonds) between the anomeric proton of the sugar and the carbons of the aglycone (e.g., H-1'' to C-5/C-7 for a 6-C isomer, or H-1'' to C-7/C-9 for an 8-C isomer), providing definitive proof of the glycosylation site.[14]
Experimental Workflow for NMR Analysis
Caption: A systematic workflow for NMR-based structural elucidation.
Section 3: Key Experimental Protocols
Protocol: Mild Acid Hydrolysis for O-Glycosyl-C-Glycosyl Flavonoids
This protocol is designed to selectively cleave O-linked sugars while leaving the C-linked sugar intact.
Materials:
-
Purified flavonoid sample
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 2M solution
-
Heating block or water bath set to 70°C
-
LC-MS vials
Procedure:
-
Dissolve a small amount (approx. 1 mg) of the purified flavonoid in 1 mL of 50% aqueous methanol.
-
Add an equal volume (1 mL) of 2M HCl to the solution. The final HCl concentration will be approximately 1M.
-
Cap the vial tightly and place it in the heating block at 70°C for 60 minutes.[15]
-
After incubation, cool the sample to room temperature.
-
Neutralize the sample carefully with a suitable base (e.g., NaOH) if required for your analytical column, or dilute it significantly with the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Analyze the resulting solution by LC-MS to identify the C-glycosyl flavonoid product, which will have a lower molecular weight corresponding to the loss of the O-linked sugar(s).
Caution: Acid hydrolysis conditions may need to be optimized for different flavonoid types to avoid degradation.[1][15]
Protocol: LC-MS/MS Analysis for Isomer Differentiation
This protocol provides a general framework for setting up an LC-MS/MS method.
Instrumentation:
-
HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).[5][10]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[16]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[16]
-
Gradient: A typical gradient might start at 10-15% B, increase to 65% B over 40-50 minutes, then ramp up to wash the column before re-equilibrating.[16]
-
Flow Rate: 0.8 - 1.2 mL/min.[17]
-
Column Temperature: 25-30°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Full Scan (MS1): Acquire full scan data to determine the m/z of the precursor ions ([M+H]⁺ and [M-H]⁻).
-
Tandem MS (MS2):
-
Select the precursor ion of interest for fragmentation.
-
Perform collision-induced dissociation (CID).
-
Acquire product ion spectra at a range of collision energies (e.g., step through 15, 20, 25, 30, 35 eV) to build a comprehensive fragmentation profile.
-
Analyze the resulting spectra for the diagnostic ions listed in Table 1 to distinguish between 6-C and 8-C isomers.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The C-Glycosylation of Flavonoids in Cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive characterization of C-glycosyl flavones in wheat (Triticum aestivum L.) germ using UPLC-PDA-ESI/HRMSn and mass defect filtering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Variable-temperature 1H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism, Modern Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometric identification and quantification of glycosyl flavonoids, including dihydrochalcones with neutral loss scan mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mobt3ath.com [mobt3ath.com]
- 12. mdpi.com [mdpi.com]
- 13. Identification of flavone C-glycosides including a new flavonoid chromophore from barley leaves (Hordeum vulgare L.) by improved NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ukm.my [ukm.my]
- 15. frontiersin.org [frontiersin.org]
- 16. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural characterization and quantification of isomeric bioactive flavonoid C-glycosides utilizing high-performance liquid chromatography coupled with diode array detection and mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Isocarlinoside Sample Preparation for NMR Spectroscopy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing Isocarlinoside samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections offer troubleshooting advice for common issues, detailed experimental protocols, and quantitative data to facilitate successful NMR analysis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the preparation of this compound samples for NMR spectroscopy in a question-and-answer format.
Question: I am having trouble dissolving my this compound sample. What is the best solvent to use?
Answer: this compound, a flavonoid C-glycoside, is a polar molecule. The choice of solvent is critical for obtaining a high-resolution NMR spectrum.
-
Recommended Solvents: For flavonoid glycosides like this compound, polar deuterated solvents are generally the most effective. Commonly used solvents include:
-
Dimethyl sulfoxide-d6 (DMSO-d6)
-
Methanol-d4 (CD3OD)
-
Deuterium oxide (D2O)
-
-
Troubleshooting Solubility Issues:
-
Start with a small amount: Begin by testing the solubility of a small quantity of your sample (~1 mg) in the chosen solvent before preparing the full sample.[1]
-
Gentle Heating: Gently warming the sample can aid dissolution. However, be cautious as excessive heat can lead to degradation.
-
Sonication: Using an ultrasonic bath can help break up aggregates and improve solubility.
-
Solvent Mixtures: If solubility is limited in a single solvent, a mixture of solvents, such as DMSO-d6/D2O, can be effective.
-
Question: What is the optimal concentration for my this compound NMR sample?
Answer: The ideal concentration depends on the type of NMR experiment you are performing and the sensitivity of the spectrometer.
-
For ¹H NMR: A concentration of 5-25 mg of this compound in 0.5-0.7 mL of solvent is typically sufficient for routine spectra on modern spectrometers.[2][3]
-
For ¹³C NMR: Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a higher concentration is required. Aim for a saturated solution if possible, or as high a concentration as solubility allows.[2]
-
Concentration Effects:
Question: My NMR spectrum shows broad peaks. What could be the cause and how can I fix it?
Answer: Broad peaks in an NMR spectrum can arise from several factors.
-
Poor Shimming: The magnetic field needs to be homogeneous across the sample. Always perform shimming before acquiring your spectrum.[4] If automatic shimming is insufficient, manual shimming of the lower-order shims (Z1, Z2, X, Y, etc.) may be necessary.
-
Sample Inhomogeneity:
-
Solid Particles: The presence of undissolved material will severely degrade the magnetic field homogeneity.[2] Solution: Filter your sample directly into the NMR tube using a pipette with a small plug of glass wool.[2][5]
-
Concentration Gradient: Ensure your sample is thoroughly mixed to avoid variations in concentration along the length of the tube.[1]
-
-
High Viscosity: Highly concentrated samples can be viscous, leading to broader lines.[2][3] Solution: Dilute your sample to an optimal concentration.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Solution: If suspected, treat your sample with a chelating agent or ensure all glassware is scrupulously clean.
-
Chemical Exchange: Protons on hydroxyl groups can exchange with residual water or other exchangeable protons in the sample, leading to broad signals. Solution: Using a very dry solvent can sometimes sharpen these signals. For samples in D2O, exchange with the solvent will cause hydroxyl proton signals to disappear.
Question: I see an unexpected peak in my spectrum, especially around 3-4 ppm. What is it?
Answer: This is a common issue and is often due to residual water in the deuterated solvent.
-
Minimizing Water Contamination:
-
Use high-purity deuterated solvents with low water content.
-
Store solvents in a desiccator or under an inert atmosphere.[4]
-
Dry your glassware thoroughly before use.
-
If your compound is not water-sensitive, lyophilizing it from D2O can exchange labile protons and remove water.
-
Quantitative Data Summary
The following table summarizes recommended parameters for preparing this compound NMR samples. Note that optimal values may vary depending on the specific instrument and experimental goals.
| Parameter | ¹H NMR | ¹³C NMR | Notes |
| Sample Amount | 5 - 25 mg[2][3] | 20 - 100+ mg | Aim for higher end for less sensitive experiments or dilute samples. |
| Solvent Volume | 0.5 - 0.7 mL | 0.5 - 0.7 mL | Ensure the sample height is sufficient to cover the NMR coils (typically 4-5 cm).[2][6] |
| Typical Concentration | 10 - 50 mM | 50 - 200+ mM | Balance between good signal-to-noise and avoiding aggregation/viscosity. |
| Recommended Solvents | DMSO-d6, CD3OD, D2O | DMSO-d6, CD3OD, D2O | Choice depends on solubility and desired exchange of labile protons. |
Experimental Protocol: this compound Sample Preparation for NMR
This protocol provides a step-by-step guide for preparing a high-quality this compound sample for NMR analysis.
Materials:
-
This compound sample
-
High-purity deuterated solvent (e.g., DMSO-d6, 99.9 atom % D)
-
High-quality 5 mm NMR tube and cap[6]
-
Microbalance
-
Small vial (e.g., 2 mL glass vial)
-
Pasteur pipette and bulb
-
Glass wool
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Clean and Dry Glassware: Ensure the NMR tube and vial are clean and completely dry. Washing with acetone followed by drying in an oven (not exceeding 100°C) or under a stream of nitrogen is recommended.[7]
-
Weigh the Sample: Accurately weigh the desired amount of this compound (e.g., 10 mg for ¹H NMR) into the clean, dry vial.
-
Add Deuterated Solvent: Using a pipette, add the appropriate volume of deuterated solvent (e.g., 0.6 mL) to the vial containing the this compound.
-
Dissolve the Sample:
-
Cap the vial and gently swirl to dissolve the sample.
-
Use a vortex mixer for more vigorous mixing if needed.
-
If solubility is an issue, gently warm the vial or place it in an ultrasonic bath for a few minutes.
-
-
Filter the Sample:
-
Cap and Label: Cap the NMR tube securely and label it clearly near the top.[7]
-
Final Checks:
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for preparing an this compound NMR sample.
References
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. sites.bu.edu [sites.bu.edu]
Technical Support Center: Isocarlinoside Biological Assays
Welcome to the technical support center for researchers working with Isocarlinoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common sources of interference in your biological assays. As a flavonoid, this compound can interact with various assay components, potentially leading to misleading results. This guide is designed to help you ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My results with this compound are inconsistent. Where should I start troubleshooting?
A1: Inconsistent results are a common challenge and can stem from multiple sources, including compound stability and non-specific assay interference. A systematic approach is crucial to pinpoint the issue.
Start by evaluating your experimental workflow. Key areas to check include the stability of this compound in your assay medium, potential for compound aggregation at the concentrations used, and interference with your assay's detection system.
Caption: General troubleshooting workflow for inconsistent assay results.
Q2: I'm observing an unexpected decrease in signal in my colorimetric enzymatic assay (e.g., measuring triglycerides, free fatty acids, or glucose). Could this compound be the cause?
A2: Yes, this is a known issue with flavonoids. Many commercially available enzymatic kits for measuring metabolites like free fatty acids (FFA), triglycerides (TG), cholesterol, and glucose rely on a peroxidase-catalyzed final step to produce a colored or fluorescent product.[1][2] Flavonoids, including this compound, can inhibit peroxidase activity, leading to a reduced signal that can be misinterpreted as a biological effect (e.g., lipid lowering).[2] This interference is often dose-dependent.[2]
Table 1: Effect of Various Flavonoids on Peroxidase-Based Enzymatic Assays
| Flavonoid (at 10 µM) | Apparent Reduction in Free Fatty Acids (FFA) | Apparent Reduction in Triglycerides (TG) |
|---|---|---|
| Quercetin | Significant | Significant |
| (+)-Catechin | Significant | Significant |
| Luteolin | Significant | Significant |
| Kaempferol | Significant | Significant |
| Naringenin | No significant interference | Significant |
| Genistein | No significant interference | No significant interference |
Data synthesized from studies on flavonoid interference.[1][2][3]
Troubleshooting Protocol: Peroxidase Interference Control
-
Objective: To determine if this compound directly inhibits the peroxidase enzyme in your assay kit.
-
Materials: Your enzymatic assay kit, this compound, a known standard for your assay (e.g., a triglyceride standard), and your assay buffer.
-
Methodology:
-
Prepare a reaction mixture containing all assay reagents except the initial enzyme (e.g., lipase for a TG assay).
-
Add the known standard to this mixture to generate a signal.
-
Spike different concentrations of this compound (and a vehicle control, e.g., DMSO) directly into this mixture.
-
Incubate for the time specified for the final color development step in your kit's protocol.
-
Measure the absorbance or fluorescence.
-
-
Interpretation: A dose-dependent decrease in signal in the presence of this compound indicates direct interference with the peroxidase-based detection step. If significant interference is observed, consider using an alternative analytical method, such as liquid chromatography-mass spectrometry (LC-MS), which does not rely on enzymatic colorimetric reactions.[2]
Q3: My protein concentration measurements (BCA, Lowry) are higher than expected after cell lysis. Is this related to my this compound treatment?
A3: This is highly likely. Flavonoids can interfere with common protein quantification assays that rely on the reduction of Cu²⁺ to Cu¹⁺, such as the bicinchoninic acid (BCA) and Lowry assays.[4] The antioxidant properties of the flavonoid's polyphenol structure can reduce the copper ions directly, leading to an overestimation of the actual protein concentration.[4] This interference is dependent on the flavonoid's structure and concentration.[4]
Troubleshooting Protocol: Acetone Precipitation to Remove Interference
-
Objective: To remove small molecule interferents like this compound from your protein lysate before quantification.
-
Methodology:
-
Take a known volume of your cell lysate (e.g., 100 µL).
-
Add 4 volumes of ice-cold acetone (e.g., 400 µL).
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant and discard the supernatant containing the interfering compound.
-
Air-dry the protein pellet for 10-15 minutes to remove residual acetone.
-
Resuspend the pellet in your desired buffer (e.g., PBS or RIPA buffer).
-
Proceed with your BCA or Lowry protein assay.
-
-
Validation: Compare the protein concentration of the same sample with and without acetone precipitation to quantify the extent of the interference.
Q4: I'm concerned about non-specific inhibition, especially in a high-throughput screen. Could this compound be forming aggregates?
A4: Compound aggregation is a major source of non-specific activity in HTS campaigns.[5][6] Aggregates can sequester and denature enzymes, leading to inhibition that is not related to specific binding at an active site. This behavior can often be identified by an unusually steep dose-response curve and sensitivity to assay conditions.
Caption: Comparison of specific inhibition vs. non-specific inhibition by aggregation.
Troubleshooting Protocol: Enzyme Concentration Titration Counter-Screen
This method helps determine if the observed inhibition is stoichiometric (as expected for aggregation) rather than catalytic. The IC₅₀ value of an aggregator should increase linearly with the enzyme concentration.[5]
-
Objective: To test for aggregation-based inhibition.
-
Methodology:
-
Set up your standard biochemical assay with the normal enzyme concentration (1x). Determine the IC₅₀ of this compound.
-
Repeat the assay, but increase the enzyme concentration (e.g., to 5x and 10x). Keep the substrate concentration well below its Km.
-
Determine the IC₅₀ of this compound at each higher enzyme concentration.
-
-
Interpretation:
-
Aggregator: The IC₅₀ value increases significantly and linearly with the enzyme concentration.
-
Specific Inhibitor: The IC₅₀ value remains largely unchanged despite the increase in enzyme concentration.
-
-
Mitigation: If aggregation is confirmed, consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer to disrupt the formation of aggregates.[6]
Q5: My fluorescence- or luminescence-based assay is showing high background or quenched signals in wells treated with this compound. What could be the problem?
A5: Flavonoids often possess intrinsic optical properties that can interfere with light-based detection methods.[6][7] This can manifest in two primary ways:
-
Autofluorescence: The compound itself fluoresces at the excitation/emission wavelengths of your assay dye, leading to a false positive signal or high background.
-
Quenching: The compound absorbs light at the excitation or emission wavelength of your fluorophore or luciferase substrate, leading to a false negative signal (a decrease in signal intensity).[7]
Troubleshooting Protocol: Optical Interference Check
-
Objective: To measure the intrinsic fluorescence or quenching properties of this compound.
-
Methodology:
-
Prepare a multi-well plate with your standard assay buffer/media.
-
Add a serial dilution of this compound (at the same concentrations used in your main experiment) to the wells. Include vehicle-only control wells.
-
For Autofluorescence: Read the plate on your plate reader using the same excitation/emission wavelengths as your assay. Do not add the assay's fluorescent dye or substrate.
-
For Quenching: To separate wells, add your assay's fluorescent dye or substrate at its final concentration. Then add the serial dilution of this compound. Read the plate immediately.
-
-
Interpretation:
-
If you detect a signal in the autofluorescence test, your compound is contributing to the signal.
-
If the signal from your standard dye/substrate decreases in a dose-dependent manner with this compound, your compound is quenching the signal.
-
Q6: How can I determine if this compound is stable under my experimental conditions?
A6: Compound stability is critical for obtaining reliable and reproducible data. Flavonoids can be susceptible to degradation in aqueous media, especially under certain pH, temperature, or light conditions.[8][9]
Experimental Protocol: HPLC-Based Stability Assay
-
Objective: To quantify the concentration of this compound over time in your specific cell culture or assay buffer.
-
Methodology:
-
Prepare a solution of this compound in your exact assay buffer/media at the highest concentration you plan to use.
-
Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂, protected from light).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately stop any potential degradation by mixing with a quenching solvent (like ice-cold acetonitrile) and store at -80°C.
-
Analyze the concentration of the parent this compound compound in all timed samples using a validated stability-indicating HPLC method.
-
-
Interpretation: A significant decrease in the peak area of the parent compound over time indicates degradation.[9] If the compound is unstable, you may need to shorten incubation times or replenish the compound during the experiment.
References
- 1. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development of stability-indicating assay method and liquid chromatography-quadrupole-time-of-flight mass spectrometry-based structural characterization of the forced degradation products of alpelisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Isocarlinoside vs. Luteolin: A Comparative Analysis of Antioxidant Activity
In the realm of natural product research, flavonoids stand out for their diverse pharmacological properties, with antioxidant activity being a cornerstone of their therapeutic potential. This guide provides a detailed comparison of the antioxidant capacities of Isocarlinoside, a flavonoid C-glycoside, and its aglycone counterpart, Luteolin. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the antioxidant profiles of these related compounds.
Quantitative Antioxidant Activity
The direct antioxidant activities of this compound and Luteolin have been evaluated using various in vitro assays, primarily focusing on their ability to scavenge synthetic free radicals. The following table summarizes the available quantitative data from key antioxidant assays. It is important to note that direct comparative studies providing IC50 values for this compound are limited in the scientific literature. The data for this compound is often inferred from studies on structurally similar luteolin C-glycosides.
| Compound | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Luteolin | DPPH | 13.2 ± 0.18 | Vitamin C | 82.0 ± 4.72 |
| BHT | 191.6 ± 5.94 | |||
| ABTS | 17.3 ± 0.82 | Vitamin C | 82.0 ± 4.72 | |
| BHT | 191.6 ± 5.94 | |||
| Luteolin Glycosides (General) | DPPH | > 100 | - | - |
Note: BHT (Butylated hydroxytoluene) is a synthetic antioxidant. Data for Luteolin glycosides suggest that glycosylation at the 3' or 4' position in the B-ring significantly reduces DPPH radical scavenging activity compared to the aglycone, Luteolin.
In Vitro Antioxidant Mechanisms
Luteolin exhibits potent antioxidant activity through multiple mechanisms:
-
Direct Radical Scavenging: Luteolin effectively scavenges a variety of reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals. This activity is largely attributed to the presence of the catechol (3',4'-dihydroxy) structure in its B-ring, which can readily donate hydrogen atoms to neutralize free radicals.
-
Upregulation of Antioxidant Enzymes: Luteolin can enhance the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and heme oxygenase-1 (HO-1)[1]. This is primarily achieved through the activation of the NRF2 signaling pathway, a key regulator of cellular antioxidant defenses[1].
This compound , as a luteolin C-glycoside, is believed to exert its antioxidant effects, albeit generally to a lesser extent in direct radical scavenging assays compared to its aglycone. The glycosidic bond can hinder the direct interaction with free radicals. However, some studies on related flavonoid C-glycosides like Schaftoside suggest they possess antioxidant activity, for instance, by inhibiting xanthine oxidase, an enzyme that generates ROS. It is hypothesized that the in vivo antioxidant effects of this compound may become more significant after metabolic conversion to its aglycone form.
Signaling Pathway: Luteolin's Activation of the NRF2 Pathway
The following diagram illustrates the mechanism by which Luteolin enhances cellular antioxidant defenses through the NRF2 signaling pathway.
Caption: Luteolin activates the NRF2 antioxidant pathway.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare stock solutions of the test compounds (this compound, Luteolin) and a reference standard (e.g., Vitamin C or Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions for each test compound and the standard.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette.
-
Add an equal volume of the test compound or standard solution at different concentrations.
-
For the control, add the solvent instead of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or a buffer to an absorbance of approximately 0.70 at 734 nm.
-
Prepare stock solutions and serial dilutions of the test compounds and a reference standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution at different concentrations to a 96-well plate or cuvettes.
-
Add a larger volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the concentration-inhibition curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the in vitro antioxidant activity of a compound.
Caption: General workflow for in vitro antioxidant assays.
Conclusion
Luteolin demonstrates robust antioxidant activity in vitro, primarily due to its efficient radical scavenging capabilities and its ability to enhance endogenous antioxidant defenses via the NRF2 pathway. In contrast, the direct antioxidant activity of its C-glycoside, this compound, appears to be lower in common radical scavenging assays. This difference is likely due to the presence of the sugar moiety which can sterically hinder the interaction with free radicals. However, the in vivo antioxidant potential of this compound should not be dismissed, as it may be metabolized to Luteolin, thereby acting as a prodrug. Further research is warranted to fully elucidate the in vivo antioxidant mechanisms and comparative efficacy of this compound. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at exploring the antioxidant properties of these and other related flavonoids.
References
A Comparative Analysis of the Biological Effects of Isocarlinoside and Orientin
In the realm of natural product research, flavonoids stand out for their diverse pharmacological activities. Among these, C-glycosyl flavonoids, such as Orientin, have garnered significant attention for their therapeutic potential. This guide provides a comparative overview of the biological effects of Orientin and the lesser-known Isocarlinoside, with a focus on their antioxidant, anti-inflammatory, and anti-cancer properties. While extensive research has elucidated the mechanisms of Orientin, data on this compound remains scarce, precluding a direct quantitative comparison. This document thus presents a comprehensive summary of available data for Orientin and highlights the current knowledge gap regarding this compound.
Overview of Orientin's Biological Activities
Orientin, a luteolin-8-C-glucoside, is a water-soluble flavonoid found in various medicinal plants, including Ocimum sanctum (holy basil), rooibos tea, and bamboo leaves.[1][2][3][4] It has been extensively studied for its wide range of beneficial properties, which include antioxidant, anti-inflammatory, anti-cancer, anti-aging, neuroprotective, and cardioprotective effects.[1][2]
Antioxidant Properties of Orientin
Orientin's potent antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions.[1] Its efficacy has been demonstrated in various in vitro assays.
Table 1: Antioxidant Activity of Orientin
| Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Source |
| DPPH Radical Scavenging | Not explicitly quantified in sources | Ascorbic acid | Not specified | [5] |
| ABTS Radical Scavenging | Not explicitly quantified in sources | Trolox | Not specified | [6] |
Note: While multiple sources confirm Orientin's antioxidant activity through these assays, specific IC50 values for the pure compound were not available in the reviewed literature. The assays are commonly used to evaluate the antioxidant capacity of plant extracts containing Orientin.
Anti-inflammatory Effects of Orientin
Orientin exerts its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[7][8]
Table 2: Anti-inflammatory Activity of Orientin
| Assay | Cell Line / Model | Effect | IC50 Value (µg/mL) | Source |
| NF-κB Inhibition | Not specified | Good inhibition | 12 | [8] |
| iNOS Inhibition | Not specified | Poor inhibition | 54 | [8] |
| COX-2 Inhibition | A549 cells | Downregulation of expression | Not specified | [9] |
Anti-cancer Activity of Orientin
Orientin has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[9][10]
Table 3: Anti-cancer Activity of Orientin
| Cell Line | Cancer Type | Effect | IC50 Value (µM) | Source |
| A549 | Non-small cell lung cancer | Inhibition of cell proliferation | 21.2 | [9] |
| MDA-MB-231 | Breast cancer | Inhibition of cell proliferation | 28.9 | [9] |
| HCT-116 | Colon cancer | Inhibition of cell proliferation | 59.1 | [9] |
| Caco-2 | Colon carcinoma | Inhibition of cell viability | >178.42 | [10] |
| U87 | Glioblastoma | Inhibition of cell viability | Not specified, but effective | [2][11] |
Signaling Pathways Modulated by Orientin
Orientin's diverse biological effects are mediated through its interaction with multiple intracellular signaling pathways.
Caption: Signaling pathways modulated by Orientin, leading to its antioxidant, anti-inflammatory, and anti-cancer effects.
This compound: A Compound with Limited Data
In stark contrast to Orientin, there is a significant lack of scientific literature on the biological effects of this compound. PubChem lists its chemical formula as C26H28O15, but provides no data on its biological activity.[12]
A study on Carlina vulgaris identified carlinoside (luteolin 6-C-glucoside-8-C-arabinoside), a structurally related compound, and evaluated the antioxidant activity of the plant extract.[1] However, the study did not isolate and test carlinoside or this compound individually. Another study mentioned the presence of "carlinoside/isocarlinoside/neocarlinoside" in fermented rice but did not provide any specific biological data for these compounds.[13]
Due to this absence of experimental data, a quantitative comparison of the biological effects of this compound with Orientin is not possible at this time. Further research is required to isolate this compound and evaluate its potential antioxidant, anti-inflammatory, and anti-cancer properties.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are crucial for reproducibility and further research.
Antioxidant Activity Assays
Caption: General workflow for DPPH and ABTS antioxidant assays.
Anti-inflammatory Activity Assay
Caption: Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.
Anti-cancer Activity Assay
Caption: General protocol for the MTT assay to determine cell viability.
Conclusion
Orientin is a well-researched flavonoid with proven antioxidant, anti-inflammatory, and anti-cancer properties, mediated through the modulation of various signaling pathways, including Nrf2, NF-κB, and Hedgehog. In contrast, the biological activities of this compound remain largely unexplored. The lack of available data for this compound makes a direct comparison with Orientin impossible. This highlights a significant gap in the scientific literature and underscores the need for future studies to isolate and characterize the pharmacological profile of this compound. Such research would be invaluable in determining if it holds similar therapeutic potential to its more studied counterpart, Orientin.
References
- 1. Phytochemical Profiling, Antioxidant Activity, and Protective Effect against H2O2-Induced Oxidative Stress of Carlina vulgaris Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Proliferative Potential of Cynaroside and Orientin—In Silico (DYRK2) and In Vitro (U87 and Caco-2) Studies [mdpi.com]
- 3. Frontiers | The effects of cynaroside on lipid metabolism and lipid-related diseases: a mechanistic overview [frontiersin.org]
- 4. A Review on Medicinal Properties of Orientin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation Study of Antioxidant Activity with Phenolic and Flavonoid Compounds in 12 Indonesian Indigenous Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyses of Antioxidant Properties, Mineral Composition, and Fatty Acid Profiles of Soy-Based Beverages Before and After an In Vitro Digestion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Anti-Inflammatory Properties of Isoorientin Isolated from Tubers of Pueraria tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis | MDPI [mdpi.com]
- 9. Orientin, a Bio-Flavonoid from Trigonella hamosa L., Regulates COX-2/PGE-2 in A549 Cell Lines via miR-26b and miR-146a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidants Acteoside and Orientin as Emerging Agents in Synergistic Cancer Therapy: A Focus on Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Proliferative Potential of Cynaroside and Orientin—In Silico (DYRK2) and In Vitro (U87 and Caco-2) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C26H28O15 | CID 21576182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Isocarlinoside: A Comparative Analysis of its Anti-Inflammatory Properties
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and effective anti-inflammatory agents, the flavonoid Isocarlinoside is emerging as a compound of significant interest. This guide provides a comprehensive comparison of this compound's anti-inflammatory properties against other well-established flavonoids—Quercetin, Apigenin, and Luteolin—supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavonoids, a class of polyphenolic compounds found in plants, are renowned for their anti-inflammatory and antioxidant activities. This report focuses on this compound and its potential as a therapeutic agent by comparing its efficacy in modulating key inflammatory pathways and mediators against that of Quercetin, Apigenin, and Luteolin. The primary mechanism of action for these flavonoids involves the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).
Comparative Anti-Inflammatory Activity
The anti-inflammatory potential of this compound and its counterparts was evaluated based on their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit 50% of the inflammatory response, are summarized below.
| Compound | Target | IC50 (µM) | Source |
| This compound | NO Production | Data Not Available | - |
| Quercetin | NO Production | ~10 | [1] |
| Apigenin | NO Production | >100 | - |
| Luteolin | NO Production | 7.6 | [1] |
| Quercetin | COX-2 Expression | ~10 | [1] |
| Apigenin | COX-2 Expression | - | [2] |
| Luteolin | TNF-α Release | < Quercetin | [1] |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of these flavonoids are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.
Inhibition of NF-κB and MAPK Pathways:
Flavonoids, including this compound's close relatives, are known to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are crucial for the transcription of genes encoding pro-inflammatory cytokines and enzymes. By inhibiting these pathways, flavonoids effectively suppress the inflammatory response at its source.
Figure 1: Inhibition of the NF-κB signaling pathway by flavonoids.
Downregulation of Pro-inflammatory Mediators:
Experimental evidence demonstrates that Quercetin, Apigenin, and Luteolin significantly reduce the production of TNF-α, IL-6, COX-2, and iNOS in various cell models.[1][2] While direct quantitative data for this compound is pending, its structural similarity to these compounds strongly suggests a comparable mechanism of action.
Experimental Protocols
To ensure the reproducibility and validation of the anti-inflammatory properties of this compound and other flavonoids, the following standardized experimental protocols are recommended.
In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide Production
This protocol details the procedure for quantifying the inhibitory effect of a test compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells using the Griess assay.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Quercetin, etc.) dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group without LPS stimulation should also be included.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
-
Calculate the IC50 value for each compound.
-
Figure 2: Workflow for the in vitro nitric oxide inhibition assay.
Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6)
The levels of TNF-α and IL-6 in the cell culture supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, like other flavonoids, possesses significant anti-inflammatory properties. Its potential to modulate key inflammatory pathways, such as NF-κB and MAPK, and inhibit the production of pro-inflammatory mediators makes it a promising candidate for further investigation as a novel anti-inflammatory agent.
However, a critical need exists for quantitative experimental data on this compound's efficacy, particularly its IC50 values for the inhibition of key inflammatory markers. Future research should focus on conducting comprehensive in vitro and in vivo studies to elucidate the precise mechanisms of action and establish a clear dose-response relationship. Such data will be invaluable for the scientific community and will pave the way for the potential development of this compound-based therapeutics for the treatment of inflammatory diseases.
References
- 1. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
Isocarlinoside: A Comparative Analysis of a Promising C-Glycosyl Flavonoid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isocarlinoside with other prevalent C-glycosyl flavonoids, supported by experimental data. The focus is on key biological activities including antioxidant, anti-inflammatory, and anticancer effects.
This compound is a C-glycosyl flavonoid, a class of naturally occurring compounds characterized by a C-C bond between a sugar moiety and a flavonoid aglycone. This structural feature confers greater stability compared to their O-glycoside counterparts. This guide delves into the comparative efficacy of this compound against other well-researched C-glycosyl flavonoids: vitexin, isovitexin, orientin, and isoorientin.
Comparative Analysis of Biological Activities
To provide a clear comparison, the following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of this compound and its counterparts. It is important to note that direct head-to-head comparative studies for all these compounds under identical experimental conditions are limited. Therefore, data from various studies using standardized assays are presented to facilitate a meaningful comparison.
Antioxidant Activity
The antioxidant capacity of these flavonoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 value indicates stronger antioxidant activity.
| Compound | DPPH Radical Scavenging Activity (IC50 in µg/mL) | Reference |
| This compound | Data Not Available | - |
| Vitexin | 9.36 ± 0.12 | [1] |
| Isovitexin | 10.23 ± 0.15 | [1] |
| Orientin | Not directly comparable, but noted to have antioxidant activity | [2] |
| Isoorientin | 92.09 | [3] |
Note: The data for vitexin and isovitexin are from a single study and are directly comparable. The data for isoorientin is from a different study and may not be directly comparable due to potential variations in experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
| Compound | Assay | Cell Line | Key Findings | Reference |
| This compound | Data Not Available | - | - | - |
| Vitexin | NF-κB Inhibition | Various | Inhibits NF-κB activation | [4] |
| Isovitexin | NF-κB Inhibition | Various | Inhibits NF-κB signaling | [4] |
| Orientin | NF-κB Inhibition | RAW 264.7 macrophages | Suppressed NF-κB activation | [5] |
| Isoorientin | General Anti-inflammatory | - | Noted to have anti-inflammatory properties | [2] |
Anticancer Activity
The anticancer potential is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A lower IC50 value signifies greater cytotoxic potency against cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| Vitexin | HepG2 (Liver), HeLa (Cervical), MCF-7 (Breast), U937 (Leukemia), HCT116 (Colorectal) | Not specified, but demonstrated antitumor activity | [4] |
| Isovitexin | HepG2 (Liver), HeLa (Cervical), MCF-7 (Breast), U937 (Leukemia), HCT116 (Colorectal) | Not specified, but demonstrated antitumor activity | [4] |
| Orientin | Various | Not specified, but noted to have anticancer properties | [6] |
| Isoorientin | Various | Not specified, but noted to have anticancer properties | [3] |
Note: While the anticancer activity of these compounds has been reported, specific and directly comparable IC50 values from a single study covering all these flavonoids are not available.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction in the concentration of the DPPH radical is measured by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.
-
In a 96-well microplate, add different concentrations of the test compound to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the inhibition of NF-κB transcriptional activity. It typically utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Protocol:
-
Seed the reporter cell line in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
Induce NF-κB activation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Incubate the cells for a further period to allow for reporter gene expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) using a luminometer.
-
The percentage of NF-κB inhibition is calculated relative to the stimulated control (cells treated with the stimulant but not the test compound).
-
The IC50 value can be determined from the dose-response curve.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed the cancer cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Measure the absorbance of the colored solution at a wavelength of around 570 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to facilitate understanding.
Caption: Overview of the experimental workflows for the key biological assays.
Caption: Inhibition of the NF-κB signaling pathway by C-glycosyl flavonoids.
Conclusion
This comparative guide highlights the current state of research on this compound and other prominent C-glycosyl flavonoids. While vitexin, isovitexin, orientin, and isoorientin have demonstrated significant antioxidant, anti-inflammatory, and anticancer activities, a notable gap exists in the publicly available quantitative data for this compound in these key biological assays. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to conduct further comparative studies. Future research should focus on direct, head-to-head comparisons of these compounds under standardized conditions to definitively elucidate their relative therapeutic potential. This will be crucial for guiding the selection and development of the most promising C-glycosyl flavonoids for various therapeutic applications.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on antioxidative activity of some C-glycosylflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dpph assay ic50: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
The Sweet Spot of Bioactivity: A Comparative Guide to the Structure-Activity Relationship of Isocarlinoside and its Flavonoid Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of Isocarlinoside, a flavone C-glycoside, and its analogs. By objectively comparing their performance in key biological assays and providing the underlying experimental data, this document aims to illuminate the structural nuances that govern their therapeutic potential.
This compound, a luteolin-based C-glycoside, belongs to the vast family of flavonoids, compounds renowned for their diverse pharmacological effects. The arrangement of its core structure and the nature of its glycosidic substitutions are critical determinants of its bioactivity. This guide will explore how modifications to the flavone backbone and the sugar moieties impact its antioxidant, anti-inflammatory, and cytotoxic properties, offering valuable insights for the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activities
The biological efficacy of this compound and its analogs is intricately linked to their chemical structures. Key determinants of activity include the hydroxylation pattern of the flavone backbone (luteolin vs. apigenin), and the position and nature of the C-glycosidic sugar moieties.
Structure-Activity Relationship Summary
| Feature | Impact on Activity | Key Findings |
| Flavone Aglycone | Luteolin Backbone: Generally exhibits stronger antioxidant activity compared to the apigenin backbone. This is attributed to the presence of the catechol group (3',4'-dihydroxy) in the B-ring, which is a more effective radical scavenger. | Luteolin and its glycosides consistently show higher antioxidant capacity in assays like DPPH and ABTS compared to their apigenin counterparts.[1][2][3] |
| C-Glycosylation | Impact on Bioavailability and Activity: The C-glycosidic bond is more resistant to enzymatic and acidic hydrolysis than O-glycosidic bonds, potentially leading to higher bioavailability. However, glycosylation can sometimes reduce the in vitro activity compared to the aglycone by sterically hindering interaction with target sites. | The aglycone (luteolin or apigenin) often shows higher potency in in vitro assays for anti-inflammatory and cytotoxic activities compared to their glycosylated forms.[4][5] |
| Position of Glycosylation (C6 vs. C8) | Modulation of Activity: The position of the sugar moiety (C6 or C8) can influence the molecule's interaction with biological targets. For instance, isoorientin (luteolin-6-C-glucoside) has shown higher scavenging activity against certain radicals compared to orientin (luteolin-8-C-glucoside).[4] | The specific positioning of the sugar can fine-tune the biological activity, suggesting that stereochemistry plays a crucial role. |
| Number of Sugar Moieties | Influence on Cytotoxicity: The number and location of sugar moieties are key factors affecting the cytotoxic effects of flavone C-glycosides.[6] |
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of flavone C-glycosides against various cancer cell lines, illustrating the impact of structural variations on their cytotoxic potential.
| Compound | Aglycone | Glycosylation | Cell Line | IC50 (µg/mL) | Reference |
| Vicenin-II | Apigenin | 6,8-di-C-glucoside | HepG-2 | 14.38 | [6] |
| Isovitexin | Apigenin | 6-C-glucoside | HepG-2 | 15.39 | [6] |
| Vitexin | Apigenin | 8-C-glucoside | HepG-2 | 47.93 | [6] |
| Orientin | Luteolin | 8-C-glucoside | HepG-2 | 82.98 | [6] |
| Yamogenin | Diosgenin Sapogenin | - | HeLa | 16.5 | [7] |
| Diosgenin | Diosgenin Sapogenin | - | HeLa | 16.3 | [7] |
Key Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) or a vehicle control (like DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antioxidant Activity Assessment: DPPH and ABTS Radical Scavenging Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[4]
Protocol:
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction: Mix the test sample with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[6]
Protocol:
-
Generate ABTS Radical Cation: React a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and keep the mixture in the dark at room temperature for 12-16 hours.
-
Prepare ABTS Working Solution: Dilute the ABTS radical solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add the test sample to the ABTS working solution.
-
Incubation: Incubate for a set time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
Modulation of Signaling Pathways
Flavonoids, including this compound and its analogs, exert their biological effects by modulating various intracellular signaling pathways. The anti-inflammatory and anti-cancer activities are often attributed to their ability to interfere with key pathways like NF-κB and MAPK.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[10][11] Luteolin and its glycosides have been shown to inhibit NF-κB activation.[12][13]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that are sequentially activated. Dysregulation of the MAPK pathway is frequently observed in cancer.[14][15] Flavonoids can modulate MAPK signaling, contributing to their anti-cancer effects.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Comparative Metabolic Stability of Isocarlinoside and its Aglycone, Carlinoside: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of the C-glycosyl flavonoid, Isocarlinoside, and its aglycone, Carlinoside. Due to the limited availability of direct comparative studies on this compound and Carlinoside, this guide leverages experimental data from closely related C-glycosyl flavonoids, particularly those with a luteolin aglycone, to provide insights into their expected metabolic fate. C-glycosyl flavonoids are noted for their enhanced stability compared to their O-glycoside counterparts, a critical factor in their pharmacokinetic profile.[1][2]
Chemical Structures
This compound and Carlinoside are isomers, both sharing the same luteolin aglycone. The key structural difference lies in the attachment points of the glucose and arabinose sugar moieties to the luteolin backbone.
-
Carlinoside: Luteolin 6-C-glucoside-8-C-arabinoside
-
This compound: Luteolin 6-C-arabinoside-8-C-glucoside
This structural variance may influence their interaction with metabolic enzymes and consequently their stability and pharmacokinetic profiles.
In Vitro Metabolic Stability
In the absence of specific data for this compound and Carlinoside, this section presents data on the in vitro metabolism of luteolin and its glycosides, which can serve as a predictive model. The primary methodologies for assessing in vitro metabolic stability involve incubation with liver microsomes or S9 fractions, which contain phase I and phase II metabolic enzymes.[3]
Table 1: In Vitro Metabolic Stability of Luteolin and its Glucuronides in Rat Liver S9 Fractions
| Compound | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) | Apparent Intrinsic Clearance (CLint, Vmax/Km) (mL/min/mg) |
| Luteolin-7-glucuronide | 226 ± 100 | - | 1.0 ± 0.3 |
| Luteolin-4'-glucuronide | 221 ± 98 | - | 0.4 ± 0.1 |
| Luteolin-3'-glucuronide | - | - | 0.7 ± 0.1 |
Data adapted from a study on luteolin metabolism in rat liver S9 fractions.[4] It is important to note that these are O-glucuronides, not C-glycosides, and serve as an illustration of metabolic parameters.
Generally, C-glycosides are more resistant to enzymatic cleavage than O-glycosides, suggesting that this compound and Carlinoside would exhibit greater stability than their O-glycoside counterparts.[1][2] The robust C-C bond of C-glycosides confers significant stability against hydrolysis in the gastrointestinal tract and during hepatic metabolism.[5]
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.
-
Preparation of Reagents:
-
Test compounds (this compound, Carlinoside) dissolved in a suitable solvent (e.g., DMSO).
-
Liver microsomes (e.g., rat, human) suspended in buffer (e.g., phosphate buffer, pH 7.4).
-
NADPH regenerating system (cofactor for Phase I enzymes).
-
-
Incubation:
-
Pre-incubate the test compound with the liver microsome suspension at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Calculation:
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of Isocarlinoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Isocarlinoside, a flavone C-glycoside, with other well-researched flavonoids. Due to the limited availability of in vivo data for this compound, this document focuses on establishing a framework for its future in vivo validation by comparing its potential with established flavonoids, Quercetin and Luteolin, in relevant preclinical models of inflammation and oxidative stress.
Comparative Analysis of In Vivo Efficacy
To contextualize the potential therapeutic efficacy of this compound, this section presents in vivo data from studies on Quercetin and Luteolin in two distinct and widely used animal models: Carrageenan-Induced Paw Edema for acute inflammation and Cecal Ligation and Puncture (CLP)-induced sepsis for systemic inflammation and oxidative stress.
Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Paw Edema | Reference |
| Quercetin | 10 mg/kg | Intraperitoneal | 48 hours | Significantly reduced exudate volume and cell counts | [1][2] |
| Indomethacin (Control) | 5 mg/kg | Intraperitoneal | 1-5 hours | Significant inhibition | [3] |
| This compound | Data not available | - | - | - | - |
Table 2: Comparison of Antioxidant and Anti-Inflammatory Effects in CLP-Induced Sepsis in Mice
| Compound | Dose | Route of Administration | Key Findings | Reference |
| Luteolin | 0.2 mg/kg | Intraperitoneal | Markedly increased survival time; Attenuated serum lactate levels; Restored vascular reactivity. | [4] |
| Luteolin | Not specified | Not specified | Reduced inflammatory cytokines (TNF-α, IL-1β, IL-6); Enhanced autophagy. | [5][6] |
| This compound | Data not available | - | - | - |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate the design of future studies for this compound.
Carrageenan-Induced Paw Edema in Rats (Acute Anti-Inflammatory Model)
This model is a standard and highly reproducible method for evaluating the anti-inflammatory properties of a compound.[7][8]
Protocol:
-
Animals: Male Wistar rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered intraperitoneally or orally at a predetermined time before the induction of inflammation.[1] The standard group receives a known anti-inflammatory drug like Indomethacin (5 mg/kg, i.p.).[3]
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[3][9]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[3] The difference in paw volume before and after carrageenan injection indicates the degree of edema.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
Cecal Ligation and Puncture (CLP) in Mice (Sepsis and Oxidative Stress Model)
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression of human sepsis.[10][11]
Protocol:
-
Animals: Male C57BL/6 mice (8-12 weeks old) are commonly used.[12]
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane inhalation or a ketamine/xylazine cocktail).[10][13]
-
Surgical Procedure:
-
A midline laparotomy (1-2 cm incision) is performed to expose the cecum.[13]
-
The cecum is ligated below the ileocecal valve to avoid intestinal obstruction. The location of the ligation can be varied to modulate the severity of sepsis.[12][14]
-
The ligated cecum is then punctured once or twice with a needle (e.g., 21-27 gauge). A small amount of fecal content is extruded to ensure patency.[12][14]
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers (peritoneum and skin).[13]
-
-
Sham Control: Sham-operated animals undergo the same surgical procedure, including exposure of the cecum, but without ligation and puncture.[14]
-
Fluid Resuscitation and Analgesia: Post-surgery, animals receive fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously) and analgesics.[13]
-
Monitoring and Sample Collection: Animals are monitored for survival. At predetermined time points, blood and tissue samples can be collected for the analysis of inflammatory cytokines, oxidative stress markers, and organ damage.
Visualizing the Pathways and Workflows
Signaling Pathway of Inflammation
The inflammatory cascade initiated by stimuli like carrageenan involves the activation of multiple signaling pathways leading to the production of pro-inflammatory mediators. Flavonoids, including potentially this compound, are known to interfere with these pathways.
Caption: Simplified signaling cascade in inflammation.
Experimental Workflow for In Vivo Anti-Inflammatory Assay
The following diagram outlines the typical workflow for assessing the anti-inflammatory potential of a test compound in an in vivo model.
Caption: Workflow for in vivo anti-inflammatory studies.
References
- 1. Inhibitory effect of quercetin on carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academy.miloa.eu [academy.miloa.eu]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin alleviates vascular dysfunctions in CLP-induced polymicrobial sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Luteolin regulates CLP-induced sepsis mice by inhibiting PPAR-γ / STAT / MyD 88 pathway | Semantic Scholar [semanticscholar.org]
- 6. Luteolin attenuates sepsis-induced myocardial injury by enhancing autophagy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. inotiv.com [inotiv.com]
- 10. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 11. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 12. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
Isocarlinoside: A Comparative Analysis of its Potential Efficacy Against Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isocarlinoside, a flavonoid compound, has garnered interest for its potential therapeutic properties. However, a comprehensive evaluation of its efficacy in comparison to established drugs has been hampered by a lack of direct experimental data. This guide provides a comparative analysis of the potential anti-inflammatory and antioxidant efficacy of this compound by utilizing publicly available data for a structurally analogous compound, Luteolin-7-O-glucoside (also known as Cynaroside). This approach allows for a preliminary assessment and highlights the critical need for dedicated research on this compound to validate these potential therapeutic benefits. The data presented herein for the proxy compound is compared against well-established anti-inflammatory drugs and a standard antioxidant.
Introduction to this compound and its Potential Therapeutic Role
This compound is a flavonoid glycoside, a class of natural products known for a wide range of biological activities. While specific research on this compound is limited, its chemical structure suggests potential anti-inflammatory and antioxidant properties, similar to other flavonoids. This guide aims to provide a framework for evaluating its potential efficacy by comparing it with existing therapeutic agents in these areas.
Note on Data: Due to the absence of direct experimental data for this compound, this guide utilizes data from a closely related and well-studied flavonoid, Luteolin-7-O-glucoside (Cynaroside), as a proxy. All quantitative data and mechanistic discussions for the "potential" this compound efficacy are based on studies conducted on Luteolin-7-O-glucoside. This is intended to provide a comparative context and to underscore the areas where further research on this compound is critically needed.
Comparative Analysis of Anti-Inflammatory Efficacy
Inflammation is a complex biological response implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the inhibitory concentrations (IC50) of Luteolin-7-O-glucoside against key inflammatory mediators, compared to the standard NSAIDs, Diclofenac and Celecoxib. Lower IC50 values indicate greater potency.
| Compound | Target/Assay | IC50 Value (µM) | Reference |
| Luteolin-7-O-glucoside | Nitric Oxide (NO) Production | 22.7 | [1] |
| Prostaglandin E2 (PGE2) Production | 15.0 | [1] | |
| COX-2 Enzyme Activity | Not explicitly quantified in the same manner, but shown to inhibit expression | [2][3][4] | |
| Diclofenac | COX-1 Enzyme Activity | 0.611 | [5] |
| COX-2 Enzyme Activity | 0.63 | [5] | |
| Celecoxib | COX-1 Enzyme Activity | >10 (highly selective for COX-2) | [6][7] |
| COX-2 Enzyme Activity | 0.04 | [6] |
Mechanism of Action: Anti-Inflammatory Effects
Luteolin-7-O-glucoside has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily by inhibiting the activation of nuclear factor-kappa B (NF-κB).[1][3][8] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for iNOS and COX-2, which are responsible for the production of NO and prostaglandins, respectively.[1][3] The inhibitory action of Luteolin-7-O-glucoside on NF-κB is linked to the suppression of the PI3K-Akt signaling pathway.[1][8]
The following diagram illustrates the proposed anti-inflammatory signaling pathway for Luteolin-7-O-glucoside.
Comparative Analysis of Antioxidant Efficacy
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a variety of chronic diseases. Antioxidants mitigate this damage by neutralizing free radicals.
Quantitative Comparison of Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method to assess antioxidant activity. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| Luteolin-7-O-glucoside | DPPH Radical Scavenging | 188 | [9] |
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | 5.6 - 8.4 | [10][11] |
Mechanism of Action: Antioxidant Effects
Flavonoids like Luteolin-7-O-glucoside act as antioxidants primarily through their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The structure of these molecules, with their multiple hydroxyl groups, allows for efficient scavenging of reactive oxygen species.
The following diagram illustrates the general workflow for assessing antioxidant activity using the DPPH assay.
Experimental Protocols
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of Luteolin-7-O-glucoside or control drugs for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
PGE2 Measurement (ELISA): The concentration of PGE2 in the culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Sample Preparation: Serial dilutions of Luteolin-7-O-glucoside and the standard antioxidant (Ascorbic Acid) are prepared in methanol.
-
Reaction: An aliquot of each sample dilution is mixed with the DPPH solution in a 96-well plate. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Data Analysis: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.
Conclusion and Future Directions
This comparative guide, utilizing Luteolin-7-O-glucoside as a proxy, suggests that this compound may possess noteworthy anti-inflammatory and antioxidant properties. The data on Luteolin-7-O-glucoside indicates a potential to modulate key inflammatory pathways, such as NF-κB, and to exhibit free radical scavenging activity. However, its potency, based on this proxy data, appears to be lower than that of established drugs like Diclofenac and Celecoxib for anti-inflammatory effects, and significantly lower than Ascorbic Acid for antioxidant activity.
It is imperative to emphasize that these are indirect comparisons. The actual efficacy of this compound can only be determined through direct experimental investigation. Future research should focus on:
-
In vitro studies to determine the IC50 values of this compound in various anti-inflammatory and antioxidant assays.
-
Mechanism of action studies to elucidate the specific signaling pathways modulated by this compound.
-
In vivo studies in animal models of inflammation and oxidative stress to evaluate its efficacy and safety profile.
Such dedicated research will be crucial to ascertain whether this compound holds promise as a novel therapeutic agent.
References
- 1. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of cynaroside on lipid metabolism and lipid-related diseases: a mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. koreascience.kr [koreascience.kr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
A Comparative Analysis of Isocarlinoside from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isocarlinoside Sources, Supported by Experimental Data.
This compound, a flavone C-glycoside chemically identified as luteolin 6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside, is a naturally occurring flavonoid that has garnered interest within the scientific community. As a member of the flavonoid class, it is presumed to possess a range of biological activities. This guide provides a comparative analysis of this compound from various plant sources, presenting available quantitative data, outlining experimental protocols for its study, and visualizing key experimental workflows.
Quantitative Analysis of this compound in Plant Sources
The concentration of this compound can vary significantly between different plant species. While research is ongoing, preliminary data and qualitative analyses have identified its presence in several plants. The table below summarizes the current findings.
| Plant Source | Family | Plant Part | Method of Analysis | This compound Content | Reference |
| Echinochloa frumentacea (Indian Barnyard Millet) | Poaceae | - | HPLC, NMR, SIMS | Content estimated but not quantified in the provided study. | [1] |
| Viola yedoensis | Violaceae | Whole plant | Sequential solvent extraction, Column chromatography, HPLC, NMR, MS | Identified as a constituent; quantitative data not provided. | [2] |
| Lespedeza bicolor | Fabaceae | Herbs | - | Identified as a constituent; quantitative data not provided. | |
| Glycine max (Soybean) | Fabaceae | Pulses | - | Detected, but not quantified. |
Note: Quantitative data for this compound content in many of its reported plant sources is still limited in publicly available literature. The table will be updated as more research becomes available.
Biological Activities: A Comparative Overview
The therapeutic potential of this compound is an emerging area of research. While comprehensive studies on the isolated compound are limited, preliminary investigations and studies on extracts of this compound-containing plants suggest potential anti-inflammatory and antifeedant activities.
Anti-inflammatory Activity
Research on the anti-inflammatory properties of this compound is still in its early stages. However, studies on extracts from plants known to contain this compound, such as Viola yedoensis, have demonstrated significant anti-inflammatory effects. Extracts of Viola yedoensis have been shown to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in stimulated macrophages.[3] Luteolin, the aglycone of this compound, is well-documented for its potent anti-inflammatory properties, acting through the regulation of transcription factors such as NF-κB and STAT3.[4] This suggests that this compound may contribute to the observed anti-inflammatory activity of these plant extracts.
Antifeedant Activity
A study on Indian Barnyard Millet (Echinochloa frumentacea) identified a mixture of compounds, including this compound, that exhibited high antifeeding activity against the brown planthopper (Nilaparvata lugens).[1] While the individual contribution of this compound to this effect was not determined, its presence in an active fraction points to its potential as a natural insect deterrent.
Further research is required to isolate this compound in sufficient quantities from its various plant sources and to conduct comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and analysis of this compound, as well as a common assay for evaluating its antioxidant potential.
Extraction and Isolation of this compound
The following protocol is a general procedure that can be adapted for the extraction and isolation of this compound from various plant materials.
1. Plant Material Preparation:
-
Collect and identify the desired plant material.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Perform sequential solvent extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to remove unwanted compounds.
-
Macerate the powdered plant material in methanol at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
3. Preliminary Fractionation:
-
Subject the crude methanol extract to column chromatography on an Amberlite XAD2 or a similar non-polar resin.
-
Wash the column with water to remove sugars and other highly polar compounds.
-
Elute the flavonoid-rich fraction with methanol.
4. Chromatographic Purification:
-
Further purify the flavonoid-rich fraction using Sephadex LH-20 column chromatography with methanol as the mobile phase.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the compound of interest.
-
Perform semi-preparative High-Performance Liquid Chromatography (HPLC) on the pooled fractions to isolate pure this compound. A C18 column with a gradient elution system of water and acetonitrile (both often containing a small percentage of formic or acetic acid to improve peak shape) is typically used.
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[1][2]
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of natural compounds.[5][6][7][8][9]
1. Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM).
-
This compound sample dissolved in methanol at various concentrations.
-
Ascorbic acid or Trolox as a positive control.
-
Methanol as a blank.
-
96-well microplate.
-
Microplate reader.
2. Procedure:
-
Add a specific volume of the this compound sample solution (and controls) to the wells of the microplate.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a wavelength of 517 nm using a microplate reader.
3. Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the typical workflows for the extraction and isolation of this compound and the DPPH antioxidant assay.
Caption: Workflow for the extraction and isolation of this compound.
Caption: Workflow for the DPPH radical scavenging assay.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. A Comprehensive Review of the Phytochemistry and Therapeutic Efficacy of Viola yedoensis Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of Viola yedoensis and the application of cell extraction methods for investigating bioactive constituents in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
- 8. m.youtube.com [m.youtube.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Protective Mechanisms of Isocarlinoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isocarlinoside, a flavonoid glycoside, has emerged as a compound of interest for its potential therapeutic applications. While direct mechanistic studies on this compound are limited, its structural similarity to other well-researched flavonoid glycosides, such as Isoschaftoside and Cynaroside, allows for the formulation of a putative mechanism of action. This guide provides a comparative analysis of the proposed anti-inflammatory and antioxidant mechanisms of this compound, drawing parallels with the established activities of Isoschaftoside and Cynaroside. The information presented herein is intended to serve as a foundational resource to guide future research and drug development efforts.
Proposed Anti-Inflammatory Mechanism of Action
Flavonoid glycosides are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.[1] Based on the activities of related compounds, this compound is hypothesized to inhibit the production of pro-inflammatory mediators through the modulation of transcription factors and enzymatic pathways.
Comparison with Alternative Molecules:
| Feature | Proposed for this compound | Isoschaftoside | Cynaroside |
| Primary Target Pathway | Inhibition of NF-κB and MAPK signaling pathways | Inhibition of ERK1/2 and mTOR phosphorylation, leading to reduced HIF-1α accumulation[2][3] | Downregulation of TLR4/Myd88/NF-κB/AP-1 and inhibition of JAK/STAT pathways[4] |
| Key Downstream Effects | Decreased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2) | Reduction in nitric oxide (NO), iNOS, TNF-α, IL-1β, and COX-2 expression in microglial cells[2][5] | Inhibition of NO and PGE2 production; reduced expression of iNOS, COX-2, ICAM-1, VCAM-1, TNF-α, and IL-1β[4] |
Signaling Pathway Diagram: Proposed Anti-Inflammatory Action of this compound
Caption: Proposed inhibition of MAPK and NF-κB signaling by this compound.
Proposed Antioxidant Mechanism of Action
The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant defense systems.[6] this compound is likely to exhibit similar properties, contributing to cellular protection against oxidative stress.
Comparison with Alternative Molecules:
| Feature | Proposed for this compound | Isoschaftoside | Cynaroside |
| Primary Mechanism | Direct free radical scavenging and activation of the Nrf2 signaling pathway | Potent free radical scavenger; restores mitochondrial function and reduces reactive oxygen species (ROS)[3][7][8] | Upregulation of Nrf2, leading to increased Heme Oxygenase-1 (HO-1) activity and reduced ROS and lipid peroxidation[4] |
| Key Downstream Effects | Increased expression of antioxidant enzymes (e.g., HO-1, SOD, CAT) | Reduction of ROS by downregulating RAC2 and LINC00294 expression in senescent cells[9] | Enhanced expression of the anti-apoptotic protein Bcl-2 and decreased expression of the pro-apoptotic protein Bax[10] |
Signaling Pathway Diagram: Proposed Antioxidant Action of this compound
Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for validating the proposed mechanisms of action of this compound.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line (RAW 264.7) for inflammatory assays and human keratinocyte cell line (HaCaT) for antioxidant assays.
-
Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are to be pre-treated with varying concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS) for inflammation studies or hydrogen peroxide (H2O2) for oxidative stress studies.
Western Blot Analysis for Signaling Protein Expression
-
Objective: To determine the effect of this compound on the protein expression levels of key signaling molecules (e.g., p-ERK, p-mTOR, NF-κB, Nrf2, HO-1).
-
Protocol:
-
After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is incubated with primary antibodies overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
-
Experimental Workflow: Western Blot Analysis
Caption: Standard workflow for Western Blot analysis.
Measurement of Nitric Oxide (NO) Production
-
Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
-
Protocol:
-
RAW 264.7 cells are plated in a 96-well plate and treated as described above.
-
After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent system.
-
Absorbance is read at 540 nm using a microplate reader. A standard curve is generated using sodium nitrite to determine the nitrite concentrations.
-
Reactive Oxygen Species (ROS) Assay
-
Objective: To measure the antioxidant capacity of this compound in reducing intracellular ROS levels.
-
Protocol:
-
HaCaT cells are plated in a 96-well black plate and treated with this compound.
-
After 1 hour, cells are treated with H2O2 to induce oxidative stress.
-
Cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye for 30 minutes.
-
The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
This guide outlines the putative mechanism of action of this compound based on the established activities of structurally similar flavonoid glycosides, Isoschaftoside and Cynaroside. The proposed anti-inflammatory and antioxidant properties, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2, provide a strong rationale for further investigation. The provided experimental protocols offer a clear framework for validating these hypotheses and elucidating the precise molecular targets of this compound. Such studies are crucial for unlocking the full therapeutic potential of this promising natural compound.
References
- 1. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The effects of cynaroside on lipid metabolism and lipid-related diseases: a mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoschaftoside Inhibits Lipopolysaccharide-Induced Inflammation in Microglia through Regulation of HIF-1α-Mediated Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Isoschaftoside | 52012-29-0 | MI33288 | Biosynth [biosynth.com]
- 9. Identification of Cellular Isoschaftoside-Mediated Anti-Senescence Mechanism in RAC2 and LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural sources, biological effects, and pharmacological properties of cynaroside - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted Waters of Isocarlinoside Research: A Guide to a Molecule of Interest
For researchers, scientists, and drug development professionals intrigued by the potential of novel natural compounds, Isocarlinoside presents a compelling yet enigmatic case. While identified in a variety of plant species, a comprehensive body of published research detailing its specific biological activities remains to be established. This guide serves to summarize the current state of knowledge and provide a framework for future investigations into this promising flavonoid.
This compound, a flavone C-glycoside, has been identified as a constituent in several plants, including those from the Viola, Senna, Cymbopogon, and Scutellaria genera, as well as in wheat. The presence of this molecule in plants with known medicinal properties suggests its potential for biological activity. However, dedicated studies on isolated this compound are scarce, leaving its specific pharmacological profile largely uncharacterized.
The Landscape of this compound Mentions: A Table of Occurrences
While specific data on the bioactivity of this compound is not yet available in published literature, its presence in plants that have been investigated for their medicinal properties is noteworthy. The following table summarizes the plant sources in which this compound has been identified.
| Plant Species | Family | Plant Part |
| Viola yedoensis | Violaceae | Whole plant |
| Senna alata | Fabaceae | Leaves |
| Cymbopogon flexuosus | Poaceae | Leaves |
| Triticum aestivum (Wheat) | Poaceae | Hull |
| Scutellaria titovii | Lamiaceae | Roots |
| Scutellaria catharinae | Lamiaceae | Herb |
A Path Forward: Proposed Experimental Exploration
Given the lack of specific data, a systematic investigation into the biological effects of this compound is warranted. Researchers can draw inspiration from the methodologies applied to structurally similar and co-occurring flavonoids to design a robust research plan.
A logical first step would be to conduct a comprehensive screening of this compound's potential biological activities. This could involve a battery of in vitro assays to assess its antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties.
Proposed Initial Screening Workflow
The following diagram outlines a potential experimental workflow for the initial characterization of this compound's biological activities.
Delving Deeper: Investigating Mechanisms of Action
Should initial screenings reveal significant activity in a particular area, subsequent studies would be necessary to elucidate the underlying mechanism of action. For instance, if this compound demonstrates potent anti-inflammatory effects, further investigation into its impact on key signaling pathways would be the next logical step.
Hypothetical Anti-Inflammatory Signaling Pathway
The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated if this compound exhibits anti-inflammatory properties. This is a generalized representation and would need to be adapted based on experimental findings.
Conclusion: A Call for Further Research
The current body of scientific literature presents this compound as a molecule with untapped potential. Its presence in various medicinal plants hints at a range of possible biological activities. However, to move from anecdotal association to evidence-based application, dedicated and rigorous scientific inquiry is essential. The frameworks provided in this guide offer a starting point for researchers to begin to unravel the pharmacological story of this compound, a story that holds the promise of new discoveries in the field of natural product-based drug development. As more data becomes available, a comprehensive comparison with existing alternatives will be not only possible but also crucial for determining its therapeutic value.
Safety Operating Guide
Proper Disposal of Isocarlinoside: A Guide for Laboratory Professionals
For immediate reference, Isocarlinoside should be treated as a hazardous chemical waste in the absence of a specific Safety Data Sheet (SDS). Do not dispose of this compound down the drain or in regular trash. All disposal procedures must comply with local, state, and federal regulations. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting.
I. Essential Safety Precautions and Handling
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If handling large quantities or if dust may be generated, use a NIOSH-approved respirator.[1]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid creating dust.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containing this compound as "Hazardous Chemical Waste."[1]
-
Segregate: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[1][3] It is particularly important to keep it separate from:
Step 2: Waste Collection and Storage
-
Solid Waste: Place any solid this compound waste, including contaminated items like gloves, weighing papers, and pipette tips, into a dedicated and clearly labeled hazardous waste container.[1][3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.[3] If a flammable solvent was used, the waste must be stored in a flammable liquid storage cabinet.[3]
-
Container Choice: The container should be made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) drum or a glass container with a secure lid.[3]
-
Labeling: Affix a hazardous waste label to the container detailing the contents (including "this compound" and any solvents), concentration, and the date of accumulation.[1]
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic until it is collected.[1]
Step 3: Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand.
-
Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
-
Collect all cleanup materials and dispose of them as hazardous waste.
Step 4: Final Disposal
-
The final disposal of the collected waste must be handled by a licensed hazardous waste disposal company.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste.[3]
-
Provide the EHS office with as much information as possible about the compound, including its chemical class (flavonoid glycoside), any solvents used, and any known or suspected hazards.[3]
Data Presentation: this compound Disposal Summary
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Solid Waste Disposal | Collect in a labeled, sealed, compatible container. |
| Liquid Waste Disposal | Collect in a labeled, sealed, compatible container. Segregate by solvent type. |
| Contaminated PPE/Labware | Dispose of as solid hazardous waste. |
| Spill Cleanup Residue | Dispose of as hazardous waste. |
| Primary Container | High-density polyethylene (HDPE) or glass with a secure lid. |
| Labeling | "Hazardous Waste," chemical name, solvent(s), concentration, accumulation date. |
| Storage | Secure, designated area, away from incompatible materials. |
| Final Disposal | Via licensed hazardous waste contractor coordinated by institutional EHS. |
Experimental Protocols
As this document provides procedural guidance for disposal rather than citing specific experimental results, detailed experimental protocols are not applicable. The procedures outlined are based on general laboratory safety and chemical waste management principles.
Mandatory Visualization
References
Personal protective equipment for handling Isocarlinoside
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Isocarlinoside, a flavonoid glycoside. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on general best practices for handling compounds with unknown toxicity is mandatory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment should be utilized to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and changed regularly, or immediately if contaminated. |
| Eyes | Safety glasses with side shields or Goggles | Provide protection from splashes. For tasks with a higher risk of splashing, safety goggles are the preferred option.[1][2][3] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when handling larger quantities or if there is a significant splash risk.[2][3] |
| Body | Laboratory coat or Chemical-resistant apron/coveralls | A standard lab coat is the minimum requirement. For procedures with a higher risk of spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[1][2] |
| Respiratory | Fume hood or Respirator | All handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available, a respirator with an appropriate particulate filter may be necessary, based on a risk assessment. |
| Feet | Closed-toe shoes | Shoes should fully cover the feet to protect against spills.[1] |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
